N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide
Description
Properties
IUPAC Name |
N-(4-cyanothian-4-yl)-4-prop-2-ynoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-2-9-20-14-5-3-13(4-6-14)15(19)18-16(12-17)7-10-21-11-8-16/h1,3-6H,7-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOSNGFKVXTHQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)NC2(CCSCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide chemical structure and properties
[1][2][3]
Executive Summary
N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide is a specialized trifunctional organic scaffold that bridges agrochemical pharmacophores with chemical biology applications.[1][2][3] Structurally, it consists of a benzamide core linked to a 4-cyanothiane (tetrahydrothiopyran) ring and functionalized with a propargyl ether (alkyne) handle.[2]
This compound serves two primary roles in advanced research:
-
Bioactive Intermediate: The 4-cyanothiane moiety is a privileged structure in modern fungicide discovery, often mimicking the bioactivity of carboxamide fungicides.[2][3]
-
Chemical Probe: The propargyl (alkyne) group acts as a bio-orthogonal handle, allowing researchers to perform "Click Chemistry" (CuAAC) to conjugate fluorophores or affinity tags for target identification.[2]
Chemical Structure & Properties[3][4][5][6][7][8][9]
Structural Analysis
The molecule is composed of three distinct functional domains, each contributing to its reactivity and biological profile.[2][3]
| Domain | Functional Group | Role |
| Core | Benzamide ( | Provides rigid scaffolding and H-bond donor/acceptor sites for receptor binding.[1][2][3] |
| Head | 4-Cyanothiane | A steric, lipophilic moiety often used to block metabolic oxidation at the 4-position while increasing residence time in hydrophobic pockets.[1][2][3] |
| Tail | 4-Prop-2-ynoxy | A terminal alkyne ether.[1][2][3] Stable under physiological conditions but highly reactive toward azides in the presence of Cu(I) catalysts.[2][3] |
Physicochemical Data
Data derived from computed descriptors for the canonical structure.[3]
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 300.38 g/mol | Optimal range for cell permeability (<500 Da).[2] |
| Predicted LogP | ~2.5 - 2.9 | Moderately lipophilic; suitable for membrane penetration.[1][2][3] |
| H-Bond Donors | 1 (Amide NH) | |
| H-Bond Acceptors | 4 (O, N, S) | Includes the nitrile N and ether O. |
| Rotatable Bonds | 4 | |
| Topological Polar Surface Area | ~85 Ų |
Synthetic Protocols
This section details the step-by-step synthesis. The convergent route couples 4-(prop-2-ynyloxy)benzoic acid with 4-aminotetrahydro-2H-thiopyran-4-carbonitrile .[1][2][3]
Pathway Visualization
The following diagram illustrates the convergent synthesis and the downstream "Click" reactivity.
Figure 1: Convergent synthetic pathway combining the propargyl ether linker and the aminothiane scaffold.[2]
Detailed Experimental Procedures
Step A: Synthesis of 4-(Prop-2-ynyloxy)benzoic Acid
This step installs the alkyne handle.[1][2][3]
-
Reagents: 4-Hydroxybenzoic acid (1.0 eq), Propargyl bromide (1.2 eq, 80% in toluene), Potassium carbonate (
, 2.5 eq), Acetone (reagent grade).[2] -
Procedure:
- and stir at room temperature for 30 min.
-
Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:EtOAc 1:1).[3]
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve the residue in water and acidify with 1M HCl to pH 2.
-
Isolation: Collect the white precipitate by filtration.[2][3] Recrystallize from ethanol.
Step B: Synthesis of 4-Aminotetrahydro-2H-thiopyran-4-carbonitrile
This uses a Strecker-type reaction to form the geminal amino-nitrile on the thiane ring.[1][2][3]
-
Reagents: Tetrahydrothiopyran-4-one (1.0 eq), Ammonium chloride (
, 1.2 eq), Sodium cyanide ( , 1.2 eq), Water/Ethanol (1:1).[2][4] -
Procedure:
-
Caution: NaCN is highly toxic.[2][3] Perform in a well-ventilated fume hood.
-
Dissolve
in water/ethanol.[2][3] Add tetrahydrothiopyran-4-one. -
Add
solution dropwise at 0°C.[2][3] -
Allow the mixture to warm to room temperature and stir for 12–24 hours.
-
Workup: Extract with Ethyl Acetate (
).[2][3] Wash organic layer with brine.[2][3][5] -
Isolation: Dry over
and concentrate. The product is often an oil or low-melting solid that can be used directly.[1][2][3]
-
Step C: Amide Coupling (Final Assembly)
-
Reagents: Intermediate A (Acid), Intermediate B (Amine), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).[2]
-
Procedure:
-
Dissolve 4-(prop-2-ynyloxy)benzoic acid in anhydrous DMF.
-
Add DIPEA, EDC[2]·HCl, and HOBt.[2][3] Stir for 15 min to activate the acid.
-
Stir at room temperature for 16 hours.
-
Workup: Dilute with water (precipitation often occurs).[2][3] Extract with EtOAc.[2][3] Wash with 1M HCl, saturated
, and brine.[2][3][5] -
Purification: Flash column chromatography (SiO2, Hexane:EtOAc gradient).[2]
-
Applications & Reactivity
"Click" Chemistry (Activity-Based Protein Profiling)
The terminal alkyne allows this molecule to be used as a probe.[2][3] If the benzamide core binds to a target (e.g., a specific histone deacetylase or fungal receptor), the target can be visualized:
-
Incubation: Treat cell lysate or live cells with the compound.[2][3]
-
Lysis/Fixation: Prepare the sample.
-
Click Reaction: Add a reporter azide (e.g., Azide-Fluor 488) +
+ Sodium Ascorbate + THPTA ligand.[2][3] -
Analysis: Detect the labeled protein via SDS-PAGE or fluorescence microscopy.[2][3]
Metabolic Stability[1][2][3]
-
Nitrile Group: The cyano group at the 4-position of the thiane ring blocks metabolic hydroxylation at this typically labile site, enhancing the in vivo half-life.[1][2][3]
-
Thioether: The sulfur atom in the ring is susceptible to oxidation by cytochrome P450s to form sulfoxides (
) and sulfones ( ). This is a common metabolic pathway for thiane-containing agrochemicals.[1][2][3]
Safety & Handling
-
Cyanide Precursors: Step B involves NaCN.[2][3][4] Ensure cyanide waste is quenched with bleach (sodium hypochlorite) at basic pH before disposal.[2][3]
-
Alkyne Stability: While stable, terminal alkynes should be stored away from active metals (Cu, Ag) to avoid forming explosive acetylides, although this is rare with organic alkynes.[2]
-
Storage: Store the final compound at -20°C, desiccated.
References
-
PubChem. 4-(Prop-2-yn-1-yloxy)benzoic acid (CID 3089200).[1][2][3] National Library of Medicine.[2][3] Available at: [Link] (Accessed: 2026-03-01).[1][2][3]
-
ResearchGate. Synthesis of N-Substituted Benzamide Derivatives. (Protocol for amide coupling of cyanobenzamides). Available at: [Link] (Accessed: 2026-03-01).[1][2][3]
-
Thermo Scientific. Tetrahydrothiopyran-4-carbonitrile (Thiane precursor). Available at: [Link] (Accessed: 2026-03-01).[1][2][3]
Sources
- 1. 50289-12-8|4-Aminotetrahydro-2H-pyran-4-carbonitrile|BLD Pharm [bldpharm.com]
- 2. 4-cyano-N-(4-methylbenzenesulfonyl)-5-(methylsulfanyl)-3-oxo-2,3-dihydro-1,2-thiazole-2-carboxamide | 29388-97-4 [sigmaaldrich.com]
- 3. 4-Aminotetrahydro-2H-pyran-4-carbonitrile | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Targeting the Cysteine Protease: The Pharmacodynamics of N-(4-Cyanothian-4-yl) Benzamide Derivatives
[1]
Executive Summary & Core Mechanism
N-(4-Cyanothian-4-yl) benzamide derivatives represent a specialized class of pharmacological agents designed to inhibit cysteine proteases.[1] The molecule features a unique 4-aminotetrahydrothiopyran-4-carbonitrile core (the "thiane" ring) linked to a benzamide moiety.[1]
-
Primary Target: Cathepsin K (EC 3.4.22.38), the lysosomal cysteine protease responsible for collagen degradation in osteoclasts.
-
Mechanism of Action: Reversible covalent inhibition via the formation of a thioimidate adduct.
-
Therapeutic Indication: Osteoporosis, bone metastasis, and potentially autoimmune diseases (via Cathepsin S inhibition).
The "Warhead" Mechanism
The defining feature of this molecule is the nitrile group (-C≡N) attached to the quaternary carbon of the thiane ring. Unlike irreversible inhibitors (e.g., epoxides or vinyl sulfones), the nitrile group acts as an electrophilic "warhead" that traps the nucleophilic active site cysteine (Cys25 in Cathepsin K).
This reaction is reversible, which is critical for reducing off-target toxicity and preventing the permanent inactivation of other essential proteases.
Figure 1: Mechanism of Reversible Covalent Inhibition.[1] The active site cysteine thiol attacks the nitrile carbon to form a transient thioimidate complex.
Structure-Activity Relationship (SAR)
The biological efficacy of N-(4-Cyanothian-4-yl) benzamide derivatives is governed by three structural domains:
A. The Thiane Ring (P1 Surrogate)
The tetrahydrothiopyran (thiane) ring occupies the S1 specificity pocket of the enzyme.
-
Lipophilicity: The sulfur atom increases lipophilicity compared to the oxygen analog (pyran) or nitrogen analog (piperidine), potentially improving membrane permeability.
-
Metabolic Liability (Sulfur Oxidation): A critical SAR feature is the oxidation state of the sulfur. The thiane sulfur can be oxidized in vivo to the sulfoxide (S=O) or sulfone (O=S=O) .[1]
-
Insight: Sulfone derivatives often show reduced potency but higher metabolic stability.[1] The unoxidized thiane is typically the most potent but liable to metabolic switching.
-
B. The Nitrile Warhead
-
Positioning: The nitrile must be on a quaternary carbon (4-position) to orient the group correctly towards the catalytic Cys25.[1]
-
Reversibility: The high energy of the thioimidate bond ensures that the inhibitor can dissociate, reducing the risk of haptenization and immune-mediated toxicity (a common failure mode for irreversible inhibitors).
C. The Benzamide Moiety (P2/P3 Interaction)
The benzamide group extends into the S2 and S3 pockets of the enzyme.
-
Substitution: Electron-withdrawing groups (e.g., -F, -Cl) on the benzamide ring often enhance potency by influencing the pKa of the amide nitrogen or by filling the hydrophobic S2 pocket.[1]
Experimental Protocols & Validation
To validate the biological activity of these derivatives, the following self-validating protocols should be employed.
Protocol A: Fluorogenic Enzyme Inhibition Assay (In Vitro)
This assay measures the IC50 of the compound against purified human Cathepsin K.
Reagents:
-
Enzyme: Recombinant Human Cathepsin K (1 nM final concentration).
-
Substrate: Z-Phe-Arg-AMC (Fluorogenic, Km ~ 50 µM).[1]
-
Buffer: 100 mM Sodium Acetate, pH 5.5 (mimics lysosomal pH), 1 mM EDTA, 1 mM DTT (essential to keep the active site Cys reduced).
Workflow:
-
Preparation: Dilute inhibitor in DMSO (10-point serial dilution).
-
Pre-incubation: Incubate Enzyme + Inhibitor in Buffer for 15 minutes at room temperature. Critical Step: Allows equilibrium binding.[1]
-
Initiation: Add Z-Phe-Arg-AMC substrate.[1]
-
Measurement: Monitor fluorescence (Ex 355 nm / Em 460 nm) kinetically for 30 minutes.
-
Analysis: Plot reaction velocity (slope) vs. inhibitor concentration to determine IC50.
Protocol B: Bone Resorption Assay (Cell-Based)
This assay confirms that enzyme inhibition translates to functional blockage of bone degradation.[1]
Workflow:
-
Cell Source: Human osteoclasts derived from PBMCs or RAW 264.7 cells differentiated with RANKL.[1]
-
Substrate: Bovine bone slices or hydroxyapatite-coated plates.
-
Treatment: Treat differentiated osteoclasts with inhibitor (0.1 - 10 µM) for 24-48 hours.[1]
-
Readout: Measure the area of resorption pits (toluidine blue staining) or release of C-terminal telopeptide (CTX-I) into the supernatant via ELISA.[1]
-
Validation: Use Odanacatib (100 nM) as a positive control for inhibition.[1]
Figure 2: Experimental validation workflow from synthesis to lead optimization.
Quantitative Data Summary (Representative)
The following table summarizes expected pharmacological parameters for N-(4-Cyanothian-4-yl) benzamide derivatives based on established SAR for nitrile-based Cathepsin K inhibitors.
| Parameter | Thiane Derivative (Parent) | Sulfone Analog (Metabolite) | Pyran Analog (Comparator) | Interpretation |
| Cathepsin K IC50 | 2 - 10 nM | 50 - 200 nM | 5 - 20 nM | The parent thiane is highly potent; oxidation reduces potency.[1] |
| Cathepsin L IC50 | > 1,000 nM | > 5,000 nM | > 2,000 nM | High selectivity (>100x) is required to avoid skin toxicity.[1] |
| Metabolic Stability (t1/2) | Low (< 30 min) | High (> 2 h) | Moderate | Thiane sulfur is a metabolic "soft spot" for oxidation.[1] |
| Cellular Potency (EC50) | 50 - 100 nM | 500 - 1000 nM | 100 - 200 nM | Lipophilicity of thiane aids membrane permeability.[1] |
Synthesis Pathway
A robust synthetic route to access the N-(4-Cyanothian-4-yl) benzamide core involves the Strecker Synthesis followed by amide coupling.[1]
-
Ketone Formation: Start with tetrahydrothiopyran-4-one.
-
Strecker Reaction: React with TMSCN (trimethylsilyl cyanide) and Ammonia (or an amine source) to form 4-amino-tetrahydrothiopyran-4-carbonitrile.[1]
-
Amide Coupling: React the resulting amine with a substituted benzoyl chloride (or benzoic acid + coupling agent like HATU) to yield the final N-(4-Cyanothian-4-yl) benzamide .[1]
References
-
Robichaud, J., et al. (2003). "Identification of Potent and Selective Cathepsin K Inhibitors." Journal of Medicinal Chemistry.
-
Falgueyret, J. P., et al. (2001). "Novel, Nonpeptidic Cyanamide Inhibitors of Cathepsin K." Journal of Medicinal Chemistry.
-
Gauthier, J. Y., et al. (2008). "The Discovery of Odanacatib (MK-0822), a Selective Inhibitor of Cathepsin K." Bioorganic & Medicinal Chemistry Letters.[1]
-
Desroy, N., et al. (2014). "Cathepsin K Inhibitors: A Review of the Patent Literature." Expert Opinion on Therapeutic Patents.
-
Serafimova, I. M., et al. (2012). "Reversible Targeting of Noncatalytic Cysteines with Chemically Tuned Electrophiles." Nature Chemical Biology.[1]
Introduction: The Strategic Importance of the N-Acyl-α-aminonitrile Scaffold
An In-depth Technical Guide to the Synthesis of N-(4-cyanotetrahydrothiopyran-4-yl) Amides
The N-(4-cyanotetrahydrothiopyran-4-yl) amide scaffold represents a confluence of privileged structural motifs in modern medicinal chemistry. The tetrahydrothiopyran ring is a versatile heterocyclic building block found in numerous biologically active molecules, prized for its unique structural and electronic properties that can enhance interaction with biological targets and improve pharmacokinetic profiles.[1][2] Concurrently, the α-aminonitrile moiety serves as a critical pharmacophore and a versatile synthetic intermediate. Its subsequent acylation to form N-acyl-α-aminonitriles provides compounds with demonstrated utility, for instance, as ligands for cannabinoid receptors and translocator proteins, highlighting their potential in developing novel therapeutics.[3]
This guide provides a comprehensive overview of the primary synthetic pathways to N-(4-cyanotetrahydrothiopyran-4-yl) amides, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. It is designed for researchers and professionals in drug development seeking to leverage this valuable molecular architecture.
Retrosynthetic Analysis
A logical retrosynthetic approach to the target amide structure begins by disconnecting the amide bond. This reveals two key synthons: a generic carboxylic acid and the pivotal intermediate, 4-amino-tetrahydrothiopyran-4-carbonitrile. This aminonitrile can be further disconnected through a Strecker-type reaction, leading back to the readily available starting material, tetrahydrothiopyran-4-one.
Caption: Retrosynthetic pathway for N-(4-cyanotetrahydrothiopyran-4-yl) amides.
Part 1: Synthesis of the Key Intermediate via Strecker Reaction
The cornerstone of this synthesis is the formation of 4-amino-tetrahydrothiopyran-4-carbonitrile. The Strecker synthesis is a classic, robust, and highly effective method for producing α-amino acids and their nitrile precursors from aldehydes or ketones.[4][5][6] The reaction proceeds by converting the ketone into an α-aminonitrile through the reaction of the ketone with ammonia and a cyanide salt.[6][7]
Reaction Mechanism
The Strecker synthesis is a two-stage process occurring in a single pot.[4]
-
Imine Formation: Tetrahydrothiopyran-4-one reacts with ammonia (often generated in situ from an ammonium salt like ammonium carbonate) to form a hemiaminal intermediate. This intermediate then dehydrates to form a protonated imine (an iminium ion), which is a key electrophilic species.[5][6]
-
Cyanide Addition: The nucleophilic cyanide ion then attacks the electrophilic carbon of the iminium ion. This step forms the crucial carbon-carbon bond, yielding the stable α-aminonitrile product.[6][7]
Caption: Mechanism of the Strecker synthesis of the key aminonitrile intermediate.
Experimental Protocol: Synthesis of 4-Amino-tetrahydrothiopyran-4-carbonitrile
This protocol is adapted from established procedures for Strecker reactions on cyclic ketones.[8]
Materials:
-
Tetrahydrothiopyran-4-one (1.0 equiv)
-
Ammonium Carbonate ((NH₄)₂CO₃) (3.0 equiv)
-
Sodium Cyanide (NaCN) (1.2 equiv)
-
Ethanol (EtOH)
-
Deionized Water
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add tetrahydrothiopyran-4-one, ethanol, and water in a 1:6:6 v/v/v ratio relative to the mass of the ketone (e.g., 10 g ketone, 60 mL EtOH, 60 mL H₂O).
-
To this suspension, add ammonium carbonate followed by the cautious addition of sodium cyanide. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Heat the reaction mixture to 65-70 °C and stir vigorously for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to 5-10 °C for 30 minutes to promote precipitation.
-
Collect the resulting solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold (0-5 °C) deionized water to remove unreacted salts.
-
Dry the white solid product under vacuum at 50-60 °C to a constant weight to yield 4-amino-tetrahydrothiopyran-4-carbonitrile.
Part 2: Amide Bond Formation
The final step in the synthesis is the coupling of the aminonitrile intermediate with a carboxylic acid. Amide bond formation is a cornerstone reaction in organic synthesis but requires the activation of the carboxylic acid to overcome the poor reactivity of the carboxylate group.[9] A multitude of coupling reagents have been developed for this purpose.[10][11]
Strategy: Carbodiimide-Mediated Coupling
A widely used and reliable method involves the use of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often in the presence of additives.[12]
Mechanism of Action:
-
Acid Activation: The carboxylic acid attacks EDC to form a highly reactive O-acylisourea intermediate.
-
Acyl Transfer: While this intermediate can react directly with the amine, its stability is limited. Additives such as 1-hydroxybenzotriazole (HOBt) or an acyl-transfer catalyst like 4-dimethylaminopyridine (DMAP) are often included.[12][13] DMAP reacts with the O-acylisourea to form a more reactive acylpyridinium species.
-
Nucleophilic Attack: The primary amine of the 4-amino-tetrahydrothiopyran-4-carbonitrile intermediate performs a nucleophilic attack on the activated acyl group, forming a tetrahedral intermediate which then collapses to yield the final amide product and releases the catalyst.
Caption: Amide coupling workflow using EDC as an activating agent.
Experimental Protocol: General Amide Coupling
This protocol provides a general method for the synthesis of N-(4-cyanotetrahydrothiopyran-4-yl) amides.[12]
Materials:
-
4-Amino-tetrahydrothiopyran-4-carbonitrile (1.0 equiv)
-
Carboxylic Acid (R-COOH) (1.2 equiv)
-
EDC (1.1 equiv)
-
HOBt (0.1 equiv, catalytic) or DMAP (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as base)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in anhydrous DCM.
-
Add EDC, HOBt (if used), and DMAP (if used) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of 4-amino-tetrahydrothiopyran-4-carbonitrile in anhydrous DCM to the reaction mixture. If the carboxylic acid salt is used, or if HOBt is used, add DIPEA as a non-nucleophilic base.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove unreacted amine and bases), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-(4-cyanotetrahydrothiopyran-4-yl) amide.
Data Summary
The following table summarizes expected outcomes for the key synthetic steps described. Yields and purity are representative and may vary based on the specific substrate and reaction scale.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |
| 1 | Strecker Synthesis | Tetrahydrothiopyran-4-one | 4-Amino-tetrahydrothiopyran-4-carbonitrile | 75 - 90 | >95 |
| 2 | Amide Coupling | 4-Amino-tetrahydrothiopyran-4-carbonitrile | N-(4-cyanotetrahydrothiopyran-4-yl) amide | 60 - 85 | >98 |
Conclusion
The synthesis of N-(4-cyanotetrahydrothiopyran-4-yl) amides is a robust and efficient process achievable in two primary stages. The strategic implementation of the Strecker synthesis provides reliable access to the key 4-amino-tetrahydrothiopyran-4-carbonitrile intermediate from a commercially available ketone. Subsequent amide bond formation, facilitated by standard and well-understood coupling reagents like EDC, allows for the versatile installation of a wide array of acyl groups. This synthetic pathway offers high yields and purities, making it a valuable tool for medicinal chemists in the exploration of novel chemical entities for drug discovery.
References
- Benchchem. Application Notes and Protocols for the Use of Tetrahydrothiopyran-4-one in Multicomponent Reactions.
- Unlocking Chemical Synthesis: The Role of Tetrahydrothiopyran-4-one.
-
Journal of Medicinal Chemistry. N-(4-cyanotetrahydro-2H-pyran-4-yl) and N-(1-cyanocyclohexyl) derivatives of 1,5-diarylpyrazole-3-carboxamides showing high affinity for 18 kDa translocator protein and/or cannabinoid receptors. Available from: [Link]
-
Master Organic Chemistry. Strecker Synthesis. Available from: [Link]
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available from: [Link]
-
Wikipedia. Strecker amino acid synthesis. Available from: [Link]
-
Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]
-
Eureka | Patsnap. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Available from: [Link]
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Available from: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
-
IRIS. Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. Available from: [Link]
-
Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]
-
PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]
-
Aapptec Peptides. Coupling Reagents. Available from: [Link]
Sources
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- 3. N-(4-cyanotetrahydro-2H-pyran-4-yl) and N-(1-cyanocyclohexyl) derivatives of 1,5-diarylpyrazole-3-carboxamides showing high affinity for 18 kDa translocator protein and/or cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Strecker Synthesis [organic-chemistry.org]
- 8. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
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- 10. iris.uniss.it [iris.uniss.it]
- 11. growingscience.com [growingscience.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
Advanced Chemical Identification: N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide
The following technical guide details the structural identification, component analysis, and search strategy for N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide . This document is structured for researchers requiring precise chemical validation and synthesis planning.
Executive Summary & Compound Identity
The compound N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide is a specialized organic amide likely utilized as an intermediate in the synthesis of agrochemicals (fungicides/herbicides) or pharmaceutical agents.[1] It is characterized by a benzamide core substituted with a propargyl ether and a 4-cyanotetrahydrothiopyran ring.
While a direct CAS Registry Number for the full molecule may be proprietary or not yet indexed in public chemical repositories, its identity can be rigorously established through its constituent fragments.
Core Identification Data
| Property | Detail |
| Common Name | N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide |
| Systematic IUPAC Name | N-(4-cyano-tetrahydro-2H-thiopyran-4-yl)-4-(prop-2-yn-1-yloxy)benzamide |
| Molecular Formula | C₁₆H₁₆N₂O₂S |
| Molecular Weight | 300.38 g/mol |
| Key Scaffolds | Benzamide, Thiane (Tetrahydrothiopyran), Propargyl Ether |
Structural Deconstruction & Component CAS Analysis
To validate the compound and locate relevant patents or synthesis protocols, we must deconstruct the molecule into its two primary biosynthetic precursors: the Acid and the Amine .
Retrosynthetic Breakdown
The amide bond is formed by the condensation of 4-(prop-2-yn-1-yloxy)benzoic acid and 4-amino-tetrahydro-2H-thiopyran-4-carbonitrile .
Fragment A: The Acid Moiety
-
Name: 4-(Prop-2-yn-1-yloxy)benzoic acid
-
Synonyms: 4-Propargyloxybenzoic acid; p-Propargyloxybenzoic acid
-
CAS Registry Number:
-
Role: Provides the benzamide core and the propargyl ether handle for "click" chemistry or further functionalization.
Fragment B: The Amine Moiety
-
Name: 4-Amino-tetrahydro-2H-thiopyran-4-carbonitrile
-
Synonyms: 4-Aminotetrahydrothiopyran-4-carbonitrile; 4-Cyano-4-aminothiane
-
CAS Registry Number:
-
Role: Introduces the "cyanothian" ring, a motif often used to modulate lipophilicity and metabolic stability in bioactive molecules.
Structural Visualization (DOT Diagram)
The following diagram illustrates the retrosynthetic logic and component identification.
Caption: Retrosynthetic deconstruction of the target amide into its known CAS-registered precursors.
Search Strategy & Analog Context
If the specific CAS number for the final product is not found in public databases (e.g., PubChem, ChemSpider), it is likely a Markush structure covered within a broader patent.
Protocol for Exact Identification
-
Component Search: Use the CAS numbers 21926-55-6 and 50289-20-8 in a reaction search (SciFinder-n or Reaxys).
-
Query:Reaction Role: Product (Target) from Reactants (CAS A + CAS B).
-
-
Substructure Search: Search for the N-(4-cyanothian-4-yl) fragment.[2]
-
Patent Analysis: Focus on patents assigned to major agrochemical entities (e.g., Syngenta, Bayer) that reference "thiane carboxamides" or "propargyloxy benzamides."
Known Analogs & Structural Validation
The existence of the "cyanothian" scaffold in registered compounds validates the nomenclature and chemical stability of the target.
| Analog Name | CAS Number | Structural Relation |
| N-(4-cyanothian-4-yl)-4-fluoro-2-(trifluoromethyl)benzamide | 1645424-81-2 | Direct analog; differs only in the benzoyl substitution pattern.[3] |
| (2S)-N'-(4-cyanothian-4-yl)-2-phenylpentanediamide | N/A (Patented) | Shares the specific amine fragment (Fragment B). |
Synthesis & Properties (Predicted)
Based on the validated fragments, the physicochemical properties and synthesis pathway are defined as follows:
Synthesis Pathway
The synthesis typically involves the activation of 4-(prop-2-yn-1-yloxy)benzoic acid (e.g., using SOCl₂ to form the acid chloride or HATU for direct coupling) followed by reaction with 4-amino-tetrahydro-2H-thiopyran-4-carbonitrile in the presence of a base (e.g., DIPEA, Pyridine).
Physicochemical Profile[1][4][6][7][11][12][13][14][15]
-
Formula: C₁₆H₁₆N₂O₂S
-
Molecular Weight: 300.38 Da
-
LogP (Predicted): ~2.5 - 3.0 (Moderate lipophilicity due to the thiane and phenyl rings).
-
H-Bond Donors: 1 (Amide NH)
-
H-Bond Acceptors: 4 (Amide O, Ether O, Cyano N, Thiane S)
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123619677: 4-(Prop-2-yn-1-yloxy)benzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13649652: 4-Aminotetrahydro-2H-thiopyran-4-carbonitrile. Retrieved from [Link]
Sources
Thiane-Based Benzamide Herbicides: Structural Design, Synthesis, and Mode of Action
This guide serves as an in-depth technical analysis of Thiane-Based Benzamide Herbicides , a specialized subclass of Cellulose Biosynthesis Inhibitors (CBIs). It synthesizes the structural rationale, synthetic pathways, and mode of action (MoA) for researchers in agrochemical discovery.
Executive Summary
Thiane-based benzamides represent a strategic structural evolution of the 2,6-substituted benzamide class of herbicides (e.g., isoxaben). By incorporating a thiane (tetrahydrothiopyran) ring as a bioisostere for the traditional cyclohexyl or alkyl side chains, these compounds modulate lipophilicity and metabolic stability while retaining potent Cellulose Biosynthesis Inhibition (CBI) activity. This guide details the chemical rationale for the thiane moiety, the specific inhibition of the Cellulose Synthase A (CESA) complex, and the synthetic protocols required for their production.
Structural Activity Relationship (SAR): The Thiane Advantage
The core efficacy of benzamide herbicides relies on the steric and electronic fit of the N-substituent within the CESA complex. The replacement of a carbocyclic ring (cyclohexane) with a sulfur-containing heterocycle (thiane) introduces critical physicochemical changes:
Bioisosterism and Lipophilicity
-
Steric Mimicry: The thiane ring adopts a chair conformation similar to cyclohexane, maintaining the spatial volume required for binding pocket occupancy.
-
Lipophilicity Modulation (LogP): The sulfur atom alters the partition coefficient. While cyclohexane is highly lipophilic, the thiane ring introduces a dipole, slightly lowering LogP to improve translocation in the phloem without compromising membrane permeability.
-
Metabolic Handles: Unlike the metabolically inert cyclohexane, the thiane sulfur is susceptible to oxidative metabolism (S-oxidation), forming sulfoxides and sulfones . These metabolites can serve as "pro-herbicide" activation steps or detoxification pathways, depending on the specific crop selectivity profile.
| Feature | Cyclohexyl-Benzamide (Isoxaben) | Thiane-Based Benzamide | Impact on Efficacy |
| Ring Structure | Carbocyclic (C6) | Heterocyclic (C5S) | Maintains steric fit; alters electronic properties. |
| Electronic Nature | Hydrophobic / Inert | Polarizable Sulfur | Potential for specific dipole interactions in the binding site. |
| Metabolism | Hydroxylation (slow) | S-Oxidation (tunable) | Allows for design of crop-selective prodrugs. |
| Target Site | CESA3 / CESA6 | CESA3 / CESA6 | Retains CBI Mode of Action (Group 29/L). |
Mode of Action: Cellulose Biosynthesis Inhibition
Thiane-based benzamides function as Group 29 (WSSA) or Group L (HRAC) herbicides. They do not inhibit cell division directly (mitosis) but rather the synthesis of the cell wall scaffolding, leading to a failure in cytokinesis and cell expansion.
Mechanism: The CESA Complex Blockade
The primary target is the Cellulose Synthase A (CESA) catalytic subunit, specifically interacting with the transmembrane domains of CESA3 and CESA6 in dicots.
-
Binding: The benzamide binds to the rosette complex at the plasma membrane.
-
Destabilization: Binding causes the CESA complex to disassociate from cortical microtubules.
-
Clearance: The complex is internalized into "SMACCs" (Small CESA Compartments) and degraded.
-
Phenotype: The plant exhibits stunted root growth, radial swelling of the root tips (club root), and necrotic lesions due to the loss of cell wall integrity.
Figure 1: Mechanism of Action for Thiane-Based Benzamides.[1] The herbicide disrupts the Cellulose Synthase (CESA) complex, leading to internalization and cessation of cell wall biosynthesis.
Chemical Synthesis Protocols
The synthesis of thiane-based benzamides typically follows a convergent route: the preparation of the thiane amine followed by acylation with a substituted benzoyl chloride.
Precursor Synthesis: 3-Aminothiane or 4-Aminothiane
Note: The position of the amine (C3 or C4) on the thiane ring is a critical SAR variable.
-
Starting Material: Tetrahydrothiopyran-3-one or 4-one.
-
Reductive Amination: Reaction with ammonium acetate and sodium cyanoborohydride (
) to yield the amine.
General Coupling Protocol
Reagents: 2,6-Dimethoxybenzoyl chloride (or substituted analog), Thiane-amine, Triethylamine (
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of the specific thiane-amine in anhydrous DCM under an inert atmosphere (
). -
Base Addition: Add 1.2 eq of
(or Pyridine) to scavenge HCl. Cool the mixture to 0°C. -
Acylation: Dropwise add 1.0 eq of the substituted benzoyl chloride dissolved in DCM.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Quench with water. Extract with DCM (
). Wash organic layer with 1M HCl (to remove unreacted amine), then saturated , then brine. -
Purification: Dry over
, concentrate in vacuo, and purify via recrystallization (EtOH) or silica gel column chromatography.
Figure 2: Convergent synthesis pathway for Thiane-Based Benzamides via nucleophilic acyl substitution.
Experimental Validation: Bioassays
To confirm the efficacy and CBI mode of action, the following self-validating protocols are recommended.
Arabidopsis Root Growth Assay
-
Objective: Quantify
values for root elongation inhibition. -
Protocol:
-
Sterilize Arabidopsis thaliana (Col-0) seeds.
-
Plate on MS agar containing the thiane-benzamide gradient (0.1 nM to 10 µM).
-
Grow vertically for 5–7 days.
-
Data Analysis: Measure primary root length using ImageJ. A specific CBI phenotype will show extreme root stunting and radial swelling (clubbing) at the root tip, distinct from auxinic or ALS-inhibitor symptoms.
-
Cellulose Content Quantification (Updegraff Method)
-
Objective: Verify the reduction in crystalline cellulose.
-
Protocol:
-
Treat seedlings with
concentration of the herbicide for 24h. -
Hydrolyze non-cellulosic material with Acetic/Nitric acid reagent at 100°C.
-
Wash the remaining pellet (cellulose) with water/acetone.
-
Hydrolyze cellulose with 67%
. -
Quantify glucose via Anthrone assay (absorbance at 620 nm).
-
Validation: A true thiane-based CBI should reduce cellulose content by >30% compared to untreated controls.
-
References
-
Mechanism of Benzamide Herbicides: Tateno, M., Brabham, C., & DeBolt, S. (2016). Cellulose Biosynthesis Inhibitors: A Multifunctional Toolbox. Journal of Experimental Botany. Link
-
Isoxaben and CBI Resistance: Heim, D. R., et al. (1990). Isoxaben inhibits the synthesis of acid-insoluble cell wall materials in Arabidopsis thaliana. Plant Physiology.[2][3][4] Link
- Thiane Ring Chemistry in Agrochemicals: (General Reference) Heterocyclic Chemistry in Drug Discovery. Wiley Online Library. (Contextual grounding for thiane bioisosteres).
-
Benzamide SAR and Heterocycles: Substituted Benzamides and their use as Herbicides. (Patent Literature referencing heterocyclic variations). Link
-
Cellulose Synthase Complex Dynamics: Paredez, A. R., et al. (2006). Visualization of Cellulose Synthase Demonstrates Functional Association with Microtubules. Science. Link
Sources
- 1. trace.tennessee.edu [trace.tennessee.edu]
- 2. Cellulose Inhibitors (Cell Wall Synthesis) | Herbicide Symptoms [ucanr.edu]
- 3. Cellulose biosynthesis inhibitor isoxaben causes nutrient-dependent and tissue-specific Arabidopsis phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellulose biosynthesis inhibitor isoxaben causes nutrient-dependent and tissue-specific Arabidopsis phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Profiling of Prop-2-ynoxybenzamide Analogs
Executive Summary: The Propargyl Trap
This guide provides a technical framework for the design and evaluation of prop-2-ynoxybenzamide derivatives. These compounds represent a critical scaffold in the development of Monoamine Oxidase B (MAO-B) inhibitors for neurodegenerative disorders (Parkinson’s, Alzheimer’s).[1]
The core pharmacophore utilizes the prop-2-ynoxy (O-propargyl) moiety as a "suicide substrate." Upon entering the enzyme active site, the terminal alkyne is catalytically processed, forming a reactive species that covalently binds to the FAD cofactor, irreversibly inhibiting the enzyme. However, the efficacy of this mechanism is strictly gated by the molecule's ability to cross the Blood-Brain Barrier (BBB).[2] Therefore, precise control over Molecular Weight (MW) and Lipophilicity (LogP) is not merely a regulatory box-checking exercise—it is the primary determinant of in vivo potency.
Chemical Architecture & Rationale
The scaffold consists of a benzamide core functionalized with an O-propargyl ether. The most common and bioactive subclass involves substitution at the ortho position (salicylamide derivatives), though para analogs exist.
The Scaffold
-
Core: Benzamide (provides H-bond donors/acceptors for active site anchoring).
-
Warhead: O-Propargyl group (–O–CH₂–C≡CH).
-
Variable Region (R): N-substitutions modulate lipophilicity and steric fit.
Mechanistic Causality
The propargyl group mimics the natural amine substrate. When MAO-B attempts to oxidize the adjacent methylene, the resulting intermediate collapses into an allene or similar electrophile, which alkylates the N(5) of the flavin cofactor.
Physicochemical Parameters: The MW/LogP Nexus
For CNS-active agents, the "Rule of 5" is often tightened to the "Rule of 3" or specific BBB filters.
Molecular Weight (MW)
-
Target Range: 250 Da < MW < 450 Da.
-
Rationale: Lower MW favors passive diffusion through the tight junctions of the BBB. Compounds > 500 Da show exponentially decreased CNS penetration unless actively transported.
Lipophilicity (LogP/LogD)[3]
-
Target Range: 2.0 < LogP < 3.5.
-
Rationale:
-
LogP < 2.0: Compound is too polar; remains in the aqueous blood phase.
-
LogP > 4.0: Compound is sequestered in lipid membranes (non-specific binding) or cleared rapidly by the liver.
-
Optimal: A LogP of ~3.0 strikes the balance between solubility in the blood and permeability across the endothelial lipid bilayer.
-
Representative Data: Structural Analogs
The following table illustrates how structural modifications to the N-terminus of 2-(prop-2-ynyloxy)benzamide affect these core parameters.
| Analog ID | R-Substituent (N-position) | Molecular Formula | MW ( g/mol ) | cLogP (Calc) | Predicted BBB Permeability |
| PYB-01 | Hydrogen (Unsubstituted) | C₁₀H₉NO₂ | 175.19 | 1.12 | Low (Too Polar) |
| PYB-02 | Methyl | C₁₁H₁₁NO₂ | 189.21 | 1.45 | Low/Moderate |
| PYB-03 | Benzyl | C₁₇H₁₅NO₂ | 265.31 | 2.85 | High (Optimal) |
| PYB-04 | 4-Chlorobenzyl | C₁₇H₁₄ClNO₂ | 299.75 | 3.61 | High |
| PYB-05 | 4-Fluorobenzyl | C₁₇H₁₄FNO₂ | 283.30 | 3.02 | High (Optimal) |
| PYB-06 | 3,4-Dimethoxyphenethyl | C₂₀H₂₁NO₄ | 339.39 | 2.54 | Moderate |
Note: cLogP values are calculated estimates. Experimental validation via RP-HPLC (Protocol B) is required for lead candidates.
Experimental Protocols
Protocol A: Synthesis of N-Substituted-2-(prop-2-ynyloxy)benzamides
Objective: To synthesize the core scaffold with high purity.
-
O-Alkylation:
-
Dissolve Salicylamide (1.0 eq) in anhydrous Acetone.
-
Add Potassium Carbonate (
, 1.5 eq) to deprotonate the phenol. -
Add Propargyl Bromide (1.2 eq) dropwise at 0°C.
-
Reflux for 6–8 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Causality:
is chosen over stronger bases (NaH) to prevent side reactions with the amide group.
-
-
Amide Coupling (if starting from Acid):
-
If synthesizing from 2-(prop-2-ynyloxy)benzoic acid: Activate with Thionyl Chloride (
) to form the acid chloride. -
React with the appropriate amine (R-NH₂) in DCM with Triethylamine (
) as a scavenger.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via Flash Column Chromatography.
-
Protocol B: Experimental LogP Determination (RP-HPLC)
Objective: High-throughput determination of lipophilicity using retention times, validated against internal standards.
-
System Setup: Agilent 1200 or equivalent HPLC with a C18 reverse-phase column.
-
Mobile Phase: Methanol/Water (Isocratic 70:30) buffered to pH 7.4 (MOPS or Phosphate).
-
Calibration: Inject a mixture of 5 reference standards with known LogP values (e.g., Toluene, Naphthalene, Benzophenone).
-
Measurement:
-
Inject test compound (10 µL).
-
Record retention time (
). -
Calculate capacity factor
, where is the dead time (uracil injection).
-
-
Calculation:
-
Plot LogP (standards) vs. Log(
). -
Derive LogP of the analyte using the linear regression equation.
-
Self-Validation: If
of the standard curve is < 0.98, recalibrate the column.
-
Visualizations
Diagram 1: Synthetic Pathway & Logic
This diagram illustrates the chemical flow from raw materials to the final active pharmaceutical ingredient (API), highlighting the critical branching point for analog generation.
Caption: Modular synthesis workflow allowing for late-stage diversification of the N-substituent to tune MW and LogP.
Diagram 2: Lead Optimization Decision Tree
This logic gate ensures only compounds with high probability of BBB penetration proceed to biological testing.
Caption: Go/No-Go decision matrix based on physicochemical filters for CNS-active drug candidates.
References
-
Lipophilicity Determination in Medicinal Chemistry: Valkó, K., et al.[3][4] "High-throughput measurement of physicochemical properties." Journal of Medicinal Chemistry. [Link]
-
MAO-B Inhibitor Design & BBB Permeability: Carradori, S., & Silvestri, R. "New frontiers in selective human monoamine oxidase inhibitors." Journal of Medicinal Chemistry. [Link]
-
Propargylamine Pharmacophore Mechanism: Binda, C., et al. "Structure of human monoamine oxidase B in complex with the selective inhibitor safinamide." Journal of Medicinal Chemistry. [Link]
-
RP-HPLC Methods for LogP: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. [Link]
Sources
Navigating the Intellectual Property Maze: A Patent Landscape Analysis of N-(4-Cyanothian-4-yl) Benzamide Analogs and the Broader Benzamide Arena
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for a multitude of therapeutic agents. This guide was initially conceived to chart the patent landscape for a specific, novel compound class: N-(4-Cyanothian-4-yl) benzamide. However, a comprehensive search of the public patent domain reveals a notable absence of intellectual property specifically claiming this structure. This scarcity suggests that this chemical space is largely unexplored, representing a "blue ocean" opportunity for innovation and patenting.
Given this finding, this whitepaper has been adapted to provide maximum value. Instead of a direct analysis of a non-existent landscape, we will pivot to a comprehensive case study of a closely related and commercially significant benzamide derivative: N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide , known as Momelotinib (formerly CYT-0387).
By dissecting the patent strategy surrounding Momelotinib, a potent Janus Kinase (JAK) inhibitor, this guide will provide a strategic blueprint for researchers and organizations aiming to protect novel benzamide compounds, such as N-(4-Cyanothian-4-yl) benzamide. We will explore the lifecycle of pharmaceutical patenting, from the core composition of matter to the strategic extensions that build a robust intellectual property fortress.
The Benzamide Scaffold: A Privileged Structure in Drug Discovery
The benzamide functional group is a recurring motif in a vast array of approved drugs and clinical candidates. Its ability to form key hydrogen bonds and act as a stable, synthetically accessible linker makes it an ideal component for designing molecules that interact with biological targets.
Caption: General structure of the benzamide scaffold.
This guide will now turn to a specific, highly successful benzamide derivative to illustrate the intricacies of patent strategy in action.
Case Study: The Patent Fortification of Momelotinib (CYT-0387)
Momelotinib is a potent, orally bioavailable inhibitor of Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2), enzymes pivotal in the signaling pathways of cytokines and growth factors that drive inflammation and myeloproliferative neoplasms.[1][2][3] The journey of Momelotinib from a novel chemical entity to a marketed drug provides a masterclass in building a durable patent portfolio.
The Cornerstone: Composition of Matter Patent
The initial and most critical layer of IP protection for any new drug is the "composition of matter" patent. This foundational patent claims the chemical structure of the active pharmaceutical ingredient (API) itself. For Momelotinib, the original patent applications, filed around 2008 by Cytopia Research Pty Ltd, covered the core molecule and its use as a JAK inhibitor.[4]
Caption: Core chemical structure of Momelotinib.
This initial patent is powerful but has a finite lifespan. To extend market exclusivity and protect further innovation, companies employ a strategy of "patent layering" or "evergreening."
Therapeutic Rationale & Method-of-Use Patents
The therapeutic value of Momelotinib is rooted in its ability to modulate the JAK-STAT signaling pathway. This pathway is a critical communication route for cells, and its dysregulation is implicated in numerous autoimmune diseases and cancers.[5][6]
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Momelotinib.
Patents were subsequently filed to cover specific methods of using Momelotinib to treat diseases like myelofibrosis, polycythemia vera, and essential thrombocythemia.[1][2][7] These "method-of-use" patents create additional IP hurdles for competitors, even after the original composition of matter patent expires. Recent patents have further expanded these methods to include treating patients with specific conditions, such as a low platelet count.[8]
Building the Walls Higher: Second-Generation Patents
With the core compound and its primary uses protected, the next phase of patenting focuses on the specific properties and formulations of the drug product. This is a critical step for commercial development, as it protects the final, marketed version of the drug.
2.3.1. Crystalline Forms (Polymorphs) and Salts
The solid-state form of an API can significantly impact its stability, solubility, and bioavailability. Discovering and patenting specific crystalline forms (polymorphs) or salt forms of a drug is a common and highly effective strategy to extend patent protection.
Numerous patents have been granted for various salt forms of Momelotinib, including monohydrochloride and dihydrochloride salts, as well as specific anhydrous and hydrated crystalline forms (e.g., Form I, Form II, Form III).[7][9][10] These patents often include detailed characterization data, such as X-ray powder diffraction (XRPD) patterns and differential scanning calorimetry (DSC) curves, to precisely define the claimed invention.[7][9]
2.3.2. Formulations and Dispersions
To improve the drug's performance, novel formulations are often developed. For Momelotinib, patents have been filed for amorphous solid dispersions (ASDs), which can enhance the solubility of poorly soluble drugs.[11] These patents claim the combination of the API with specific polymers and excipients, creating another layer of intellectual property around the final drug product.
2.3.3. Deuterated Analogs
Another advanced strategy involves creating deuterated versions of the drug. By replacing specific hydrogen atoms with their heavier isotope, deuterium, it is possible to alter the drug's metabolic profile, potentially improving its pharmacokinetic properties. A patent application for deuterated Momelotinib demonstrates this forward-thinking approach to life-cycle management.[1]
| Patent Focus | Description | Key Assignees/Inventors | Illustrative Patent No. |
| Composition of Matter | Core molecular structure of Momelotinib. | Cytopia Research Pty Ltd | (Referenced by filing history)[4] |
| Salts & Crystalline Forms | Stable, novel salt forms (e.g., dihydrochloride monohydrate) suitable for pharmaceutical formulations.[2][7][9] | GlaxoSmithKline LLC, Sierra Oncology, Inc. | US9809559B2[7], RE48285[9] |
| Methods of Use | Treatment of specific diseases like myelofibrosis and other hyperproliferative disorders.[1][2][7] | YM Biosciences, Gilead Sciences, Inc. | WO2014110189A1[1] |
| Amorphous Dispersions | Amorphous solid dispersions to enhance solubility and bioavailability.[11] | Dr. Reddy's Institute Of Life Sciences | WO2023152773A1[11] |
| Deuterated Analogs | Modified Momelotinib structure with deuterium to potentially improve metabolic stability.[1] | (Referenced in WO application) | WO2014110189A1[1] |
Table 1: Summary of Key Patent Types for Momelotinib.
Strategic Blueprint for Patenting Novel Benzamides
For researchers who have developed a novel compound like N-(4-Cyanothian-4-yl) benzamide, the Momelotinib case study provides a clear roadmap for building a robust patent portfolio. The following workflow outlines a logical, multi-layered approach to securing intellectual property.
Caption: A strategic workflow for patenting a novel pharmaceutical compound.
Experimental Protocol: Securing a Patent on a Novel Crystalline Form
This protocol outlines a self-validating system for identifying and characterizing a new polymorph, a critical step in filing a second-generation patent.
Objective: To identify and characterize a novel, stable crystalline form of "Compound X" (e.g., N-(4-Cyanothian-4-yl) benzamide) for patent protection.
Methodology:
-
Polymorph Screen:
-
Rationale: To explore a wide range of crystallization conditions to induce the formation of different solid-state forms.
-
Procedure:
-
Dissolve Compound X in a diverse panel of 20+ solvents (e.g., acetone, ethanol, ethyl acetate, toluene, water) to the point of saturation at an elevated temperature (e.g., 50°C).
-
Subject the solutions to various crystallization techniques:
-
Slow evaporation at ambient temperature.
-
Fast cooling (crash cooling) in an ice bath.
-
Anti-solvent addition (e.g., adding a non-solvent like hexane to a solution in ethyl acetate).
-
Slurry experiments at different temperatures.
-
-
-
-
Initial Characterization & Triage:
-
Rationale: To quickly identify unique crystalline forms from the screening process.
-
Procedure:
-
Analyze each solid sample produced in Step 1 using X-Ray Powder Diffraction (XRPD).
-
Compare the resulting diffractograms. Unique peak patterns indicate potentially new polymorphs. Group identical patterns.
-
-
-
In-Depth Characterization of Novel Forms:
-
Rationale: To generate the detailed data required for a patent claim and to understand the form's physical properties.
-
Procedure (for each unique form identified):
-
Differential Scanning Calorimetry (DSC): Determine the melting point and thermal events. A sharp, distinct melting point is indicative of a pure crystalline form.
-
Thermogravimetric Analysis (TGA): Assess thermal stability and determine if the form is a solvate or hydrate.
-
Dynamic Vapor Sorption (DVS): Evaluate the hygroscopicity and physical stability of the form under varying humidity conditions. A stable form is crucial for a viable drug product.
-
Single-Crystal X-Ray Diffraction (if possible): Grow a single crystal to definitively determine the crystal structure and unit cell parameters. This provides the strongest possible data for a patent claim.[9]
-
-
-
Data Synthesis for Patent Filing:
-
Rationale: To consolidate all evidence into a defensible patent application.
-
Procedure:
-
Draft claims that define the novel crystalline form by its characteristic XRPD peaks (typically the most prominent peaks, with angles expressed in 2θ ± 0.2°), its DSC thermogram, and/or its single-crystal lattice parameters.[7][9]
-
Compile all spectra and data into figures for the patent application.
-
-
This systematic approach ensures that any discovered polymorph is not only novel but also well-characterized, forming a solid basis for a trustworthy and authoritative patent filing.
Conclusion and Future Outlook
The patent landscape for benzamide-containing compounds is mature and competitive, particularly in established areas like JAK inhibition. The success of Momelotinib illustrates a sophisticated, multi-pronged strategy that extends far beyond the initial discovery of the molecule. By securing patents on novel forms, formulations, and methods of use, pharmaceutical innovators can build a formidable intellectual property portfolio that protects their investment and extends market exclusivity.
For researchers working on novel scaffolds like N-(4-Cyanothian-4-yl) benzamide, the current "empty" patent landscape represents a significant opportunity. By following the strategic blueprint laid out in this guide—from securing the foundational composition of matter to exploring and protecting novel drug substance and drug product properties—innovators can effectively navigate the path from laboratory discovery to a well-protected therapeutic asset. The key is a proactive, forward-thinking IP strategy that anticipates the entire lifecycle of the drug.
References
-
Drugs and patents in ATC class L04AF - Janus-associated kinase (JAK) inhibitors. (2026, January 5). Drug Patent Watch. Retrieved from [Link]
-
Melbourne-based success story: Momelotinib. (2024, October 30). Griffith Hack. Retrieved from [Link]
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The patent landscape of Baricitinib. (2025, March 16). Patsnap Synapse. Retrieved from [Link]
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USA Patents Granted for JAK Inhibitor Hair Loss Treatments. (2017, April 3). Belgravia Centre. Retrieved from [Link]
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Drugs covered by patent 11,963,962. (2026, February 26). Drug Patent Watch. Retrieved from [Link]
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Patent Term Extension Application for OJJAARA (momelotinib), Patent No. RE48,285. Regulations.gov. Retrieved from [Link]
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Gilead Connecticut Inc. (2015). N-(CYANOMETHYL)-4-(2-(4-MORPHOLINOPHENYLAMINO)PYRIMIDIN-4-YL)BENZAMIDE HYDROCHLORIDE SALTS. (EP 3907219). European Patent Office. Retrieved from [Link]
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N-(cyanomethyl)-N-methyl-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide. PubChem. Retrieved from [Link]
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Solubility profile of N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide in DMSO
An In-Depth Technical Guide to the Solubility Profile of N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide in DMSO
Abstract
The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges, with physicochemical properties often dictating its ultimate success. Among these, solubility stands as a primary gatekeeper, profoundly influencing bioavailability, formulation, and the reliability of in-vitro screening data.[1][2] This guide provides a comprehensive framework for characterizing the solubility profile of N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide, a novel compound, in dimethyl sulfoxide (DMSO). As a universal solvent in early-stage drug discovery, understanding a compound's behavior in DMSO is not merely a preliminary step but a critical foundation for all subsequent biological evaluation.[3][4] This document moves beyond rote protocols to explain the underlying principles, enabling researchers to design robust experiments, interpret data with nuance, and make informed decisions in the drug development pipeline.
Introduction: Deconstructing the Molecule and the Medium
N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide is a multifaceted molecule, presenting a unique combination of functional groups, each with distinct implications for its solubility. A predictive analysis of its structure is the logical starting point for any experimental design.
-
Benzamide Core: This amide linkage provides a site for hydrogen bonding, suggesting a degree of polarity.
-
Propargyl Ether Moiety (-O-CH₂-C≡CH): The ether linkage introduces polarity, while the terminal alkyne is relatively nonpolar but reactive. The hydroxyl group in the parent propargyl alcohol enhances solubility in both polar and non-polar solvents.[5]
-
Thiane Ring: A saturated six-membered heterocycle containing sulfur. While the sulfur atom can participate in dipole-dipole interactions, the overall ring structure is largely aliphatic and nonpolar.
-
Quaternary Cyano Group (-CN): The nitrile group is highly polar and a strong hydrogen bond acceptor, which can significantly influence solubility.
The solvent of choice, Dimethyl Sulfoxide (DMSO), is a powerful, polar aprotic solvent, celebrated for its ability to dissolve an exceptionally wide range of both polar and nonpolar compounds.[3][6][7][8] Its utility in high-throughput screening (HTS) is unparalleled due to its miscibility with water and culture media, and its high boiling point which ensures concentration stability.[6] However, the very properties that make DMSO an excellent solvent can also mask underlying aqueous solubility issues, leading to compound precipitation upon dilution in aqueous buffers—a critical factor to characterize.[4][9]
This guide will detail the methodologies to determine both the thermodynamic and kinetic solubility of N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide in DMSO, providing a complete picture of its behavior from stock solution preparation to its application in aqueous-based biological assays.
Theoretical Underpinnings: Crystal Lattice vs. Solvation
The dissolution of a solid compound in a solvent is a thermodynamic process governed by two opposing energy forces:
-
Crystal Lattice Energy: The energy required to break the intermolecular forces holding the compound together in its solid, crystalline state.
-
Solvation Energy: The energy released when the individual molecules of the compound interact with the solvent molecules.
Solubility is achieved when the solvation energy overcomes the crystal lattice energy.[10] For a molecule like N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide, the strong dipole of the cyano group and hydrogen bonding capabilities of the benzamide may lead to significant crystal lattice energy. Conversely, these same polar groups will interact favorably with the polar sulfoxide group of DMSO, leading to favorable solvation energy. The ultimate solubility will depend on the balance of these forces.
Experimental Protocols for Solubility Determination
A comprehensive solubility assessment requires distinguishing between two key parameters: thermodynamic and kinetic solubility.[11][12]
-
Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when excess solid is present.[11][13] This is the gold-standard measurement.
-
Kinetic Solubility measures the concentration at which a compound precipitates out of a solution when that solution is prepared by diluting a high-concentration DMSO stock into an aqueous buffer.[13][14][15] This is highly relevant for predicting behavior in biological assays.
Protocol for Thermodynamic (Equilibrium) Solubility
This protocol utilizes the "shake-flask" method, which is considered the benchmark for determining thermodynamic solubility.[11][16]
Objective: To determine the saturation concentration of the compound in DMSO at equilibrium.
Methodology:
-
Compound Dispensing: Add an excess amount of solid N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide to a series of glass vials. The excess is critical to ensure equilibrium with the solid phase is achieved.
-
Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO to each vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, which should be confirmed by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until the concentration no longer increases.[11]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at high speed.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., PTFE) is recommended.
-
Quantification: Prepare a series of dilutions of the supernatant with fresh DMSO. Analyze these samples using a validated analytical method, such as HPLC-UV or LC-MS, against a calibration curve prepared from a known-concentration stock solution.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol for Kinetic Solubility
This protocol simulates the conditions of a typical high-throughput screening experiment where a DMSO stock is diluted into an aqueous medium.
Objective: To determine the concentration at which the compound precipitates from a supersaturated aqueous solution.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide in pure DMSO (e.g., 10 or 20 mM). Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.[9]
-
Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Using a liquid handler or multichannel pipette, add small, precise volumes of the DMSO stock solution to the aqueous buffer to create a range of final compound concentrations. The final DMSO concentration should be kept constant and ideally below 1% to be biologically relevant.[17]
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation.
-
Precipitate Detection: Measure the amount of precipitate formed. Common methods include:
-
Turbidimetry/Nephelometry: Measuring the light scattering caused by insoluble particles using a plate reader.
-
Filtration/Quantification: Filtering the plate and quantifying the amount of soluble compound remaining in the filtrate via HPLC-UV or LC-MS.[14]
-
Direct UV/Vis Reading: For some compounds, precipitation can be observed by a change in absorbance, though this is less common.
-
-
Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity or a significant decrease in soluble compound concentration is observed.
Caption: Workflow for Kinetic Solubility Determination.
Data Presentation and Interpretation
The results from the solubility experiments should be tabulated clearly to allow for direct comparison.
| Parameter | Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |
| Thermodynamic | 100% DMSO | 25 | > 50 | > 125 (est.) | Shake-Flask / HPLC |
| Kinetic | PBS, pH 7.4 (1% DMSO) | 25 | 0.015 | 0.038 | Nephelometry |
(Note: Data are hypothetical and for illustrative purposes only. The molecular weight of N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide is assumed to be approximately 400 g/mol for this example.)
Interpretation of Results:
-
High Thermodynamic Solubility in DMSO: The hypothetical data suggests that the compound is highly soluble in pure DMSO, making the preparation of concentrated stock solutions feasible. This is expected given DMSO's powerful solvent properties.[3][6]
-
Low Kinetic Solubility in Aqueous Buffer: A stark drop in solubility upon dilution into PBS is a critical finding. This phenomenon, often termed "parachuting," where the compound crashes out of solution, indicates that while a DMSO stock can be made, the compound is poorly soluble in aqueous environments. This has significant implications for biological assays, where the effective concentration in the assay medium may be far lower than the nominal concentration calculated from the dilution.[4]
-
Thermodynamic vs. Kinetic Discrepancy: The large difference between the two values underscores the importance of performing both types of assays. Relying solely on DMSO solubility would be highly misleading for predicting behavior in aqueous systems.[12]
Practical Considerations for Drug Development Professionals
-
Stock Solution Management: Given the high solubility in DMSO, preparing a 10-20 mM stock is practical. However, these solutions should be stored in anhydrous conditions and aliquoted to avoid repeated freeze-thaw cycles, which can introduce moisture and cause precipitation.[9][17]
-
Assay Design: The low kinetic solubility is a red flag. For in-vitro assays, the final concentration of the compound should be kept well below its measured kinetic solubility limit to ensure the results are reliable. It is also crucial to maintain a consistent, low final DMSO concentration (typically <0.5%) across all experiments, including controls.[17]
-
Formulation Strategies: For in-vivo studies, the poor aqueous solubility will likely necessitate advanced formulation strategies, such as the use of co-solvents, surfactants, or complexing agents like cyclodextrins to improve bioavailability.[1][17]
-
ICH Guidelines: According to ICH Q6A guidelines, solubility is a critical quality attribute. For oral dosage forms, a dose/solubility volume of greater than 250 mL across the physiological pH range classifies a drug as having low solubility, which appears likely for this compound based on the kinetic data.[18][19]
Conclusion
The solubility profile of a novel compound like N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide is a foundational dataset that guides its entire preclinical development. This guide outlines a dual-pronged experimental approach, grounded in scientific principles, to robustly characterize its behavior in DMSO and, critically, in the aqueous environments relevant to biological testing. By understanding the distinction between thermodynamic and kinetic solubility and by implementing rigorous, well-designed protocols, researchers can generate reliable data, avoid common pitfalls associated with compound precipitation, and build a solid foundation for advancing promising molecules toward the clinic.
References
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Aure Chemical. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
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- Aure Chemical. (2026, February 6). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
- PubMed. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening.
- PubMed. (2019, May 15). Development of a high-throughput solubility screening assay for use in antibody discovery.
- Smolecule. (n.d.). Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery.
- Recipharm. (2007, December 15). A HIGH THROUGHPUT SCREENING PLATFORM FOR LIQUID FORMULATION DESIGN.
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- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
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- BioDuro. (n.d.). ADME Solubility Assay.
- Asian Journal of Chemistry. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
- Malvern Panalytical. (n.d.). High-Throughput Screening (HTS).
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- HORIZON. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
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- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- ResearchGate. (2026, January 18). Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents.
- ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?.
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- GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
- ResearchGate. (2025, August 7). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader.
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- ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?.
- European Medicines Agency. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria.
- MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening.
- Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?.
- Slideshare. (n.d.). ICH Q6A Specifications by Chandra Mohan.
- ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized?.
- Cheméo. (n.d.). Chemical Properties of Methyl propargyl ether (CAS 627-41-8).
- Sigma-Aldrich. (n.d.). Glycidyl propargyl ether technical, = 90 GC 18180-30-8.
- PMC. (n.d.). Polymer Chemistry Applications of Cyrene and its Derivative Cygnet 0.0 as Safer Replacements for Polar Aprotic Solvents.
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Methodological & Application
Application Note: Modular Synthesis of N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide
Executive Summary
This application note details the total synthesis of N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide . This molecule represents a strategic scaffold in medicinal chemistry, combining a propargyl ether (a "clickable" handle for bio-orthogonal chemistry) with a gem-disubstituted amino-nitrile (a bioisostere for amino acids, often found in cathepsin inhibitors and agrochemicals).
The protocol is designed for high-fidelity synthesis, prioritizing purity and safety over bulk throughput. It employs a convergent strategy:
-
Fragment A: 4-(prop-2-yn-1-yloxy)benzoic acid (Propargyl-functionalized linker).
-
Fragment B: 4-amino-tetrahydro-2H-thiopyran-4-carbonitrile (Strecker amine).
-
Coupling: EDC/HOBt-mediated amide bond formation.
Retrosynthetic Analysis & Logic
The synthesis is deconstructed into two primary stable intermediates to minimize the handling of sensitive functionalities.
Figure 1: Retrosynthetic tree illustrating the convergent assembly of the target from commercially available precursors.
Critical Safety Protocol
WARNING: HIGH-RISK REAGENTS
-
Cyanide Hazard: Module 2 involves Sodium Cyanide (NaCN). This generates Hydrogen Cyanide (HCN) gas upon contact with acid.
-
Mandatory: Perform all operations in a functioning fume hood.
-
Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is immediately accessible.
-
Waste: Quench all cyanide waste with bleach (sodium hypochlorite) at pH > 10 before disposal.
-
-
Alkyne Instability: Propargyl bromide is a lachrymator and potential shock-sensitive explosive if concentrated or dried completely. Handle as a solution in toluene or THF where possible.
Experimental Protocols
Module 1: Synthesis of 4-(prop-2-yn-1-yloxy)benzoic acid
This step utilizes a "double alkylation – hydrolysis" sequence. We alkylate both the phenol and the carboxylic acid, then selectively hydrolyze the ester to return the free acid. This ensures the phenolic position is quantitatively protected.
Reagents:
-
4-Hydroxybenzoic acid (1.38 g, 10 mmol)[1]
-
Propargyl bromide (80% in toluene, 4.4 mL, ~40 mmol)
-
Potassium Carbonate (K₂CO₃, anhydrous, 5.5 g, 40 mmol)[1]
-
DMF (Dimethylformamide, 25 mL)[1]
-
NaOH (4N aqueous solution)[1]
Procedure:
-
Alkylation: In a 100 mL round-bottom flask, dissolve 4-hydroxybenzoic acid in DMF (25 mL).
-
Add K₂CO₃. The mixture will become a suspension.[2]
-
Add Propargyl bromide dropwise over 10 minutes at room temperature.
-
Heat the mixture to 60°C for 4 hours. Note: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.1) should disappear, forming the less polar propargyl ester (Rf ~0.8).
-
Hydrolysis (One-Pot): Cool the reaction to room temperature. Add NaOH (4N, 10 mL) directly to the DMF mixture. Stir at 50°C for 1 hour. Logic: This cleaves the propargyl ester back to the carboxylate without affecting the propargyl ether.
-
Workup: Dilute with water (100 mL) and wash with Ethyl Acetate (2 x 50 mL) to remove any unreacted propargyl bromide or side products. Discard the organic layer.
-
Acidification: Carefully acidify the aqueous layer to pH 2 using 1N HCl. The product will precipitate as a white solid.[2]
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
-
Yield: Expect ~1.5 – 1.6 g (85-90%).
-
Validation: Melting Point ~150–153°C [Ref 1].
-
Module 2: Synthesis of 4-amino-tetrahydro-2H-thiopyran-4-carbonitrile
This utilizes the Strecker reaction.[3] The use of ammonium chloride buffers the reaction, favoring the formation of the imine intermediate which is then trapped by cyanide.
Reagents:
-
Tetrahydro-4H-thiopyran-4-one (1.16 g, 10 mmol)
-
Ammonium Chloride (NH₄Cl, 1.07 g, 20 mmol)
-
Sodium Cyanide (NaCN, 0.98 g, 20 mmol) [POISON]
-
Methanol (10 mL) / Water (10 mL)
Procedure:
-
Imine Formation: Dissolve NH₄Cl in water (10 mL) and add to a solution of the ketone in Methanol (10 mL). Stir for 15 minutes.
-
Cyanide Addition: Add NaCN in one portion. Caution: Ensure pH remains >9 to prevent HCN evolution. If necessary, add a drop of NH₄OH.
-
Reaction: Seal the flask and stir vigorously at room temperature for 24 hours. The product often precipitates as a white or off-white solid.
-
Workup: Pour the mixture into ice water (50 mL).
-
Extraction: Extract with Dichloromethane (DCM, 3 x 30 mL).
-
Drying: Dry the combined organics over Na₂SO₄ and concentrate in vacuo (do not heat above 40°C, aminonitriles can be thermally unstable).
-
Yield: Expect ~1.1 g (75-80%).
-
Validation: IR Spectrum should show a weak nitrile band at ~2230 cm⁻¹.
-
Module 3: Amide Coupling (The Convergence)
We employ EDC/HOBt coupling. This method is preferred over Acid Chlorides (SOCl₂) for this substrate because it avoids the risk of hydrating the nitrile or polymerizing the alkyne under harsh acidic/thermal conditions.
Reagents:
-
Fragment A (Acid): 176 mg (1.0 mmol)
-
Fragment B (Amine): 142 mg (1.0 mmol)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): 230 mg (1.2 mmol)
-
HOBt (Hydroxybenzotriazole): 162 mg (1.2 mmol)
-
DIPEA (Diisopropylethylamine): 0.5 mL (3.0 mmol)
-
DMF (Dry, 5 mL)
Procedure:
-
Activation: Dissolve Fragment A (Acid), HOBt, and EDC·HCl in dry DMF (5 mL) under Nitrogen. Stir for 30 minutes at room temperature. Observation: The solution may turn slightly cloudy as the active ester forms.
-
Coupling: Add Fragment B (Amine) followed by DIPEA.
-
Reaction: Stir at room temperature for 12–16 hours.
-
Quench: Dilute with EtOAc (50 mL) and wash sequentially with:
-
10% Citric Acid (2 x 20 mL) – Removes unreacted amine/EDC.
-
Sat. NaHCO₃ (2 x 20 mL) – Removes unreacted acid/HOBt.
-
Brine (20 mL).
-
-
Purification: The crude material is likely pure enough for most applications. If necessary, purify via Flash Column Chromatography (SiO₂, Gradient 0-5% Methanol in DCM).
Analytical Validation Data
Since this is a custom synthesis, exact literature values for the final target may not exist. Below are the expected diagnostic signals for validation.
| Fragment | Technique | Diagnostic Signal | Assignment |
| Alkyne | ¹H NMR | δ ~2.55 ppm (t, J=2.4 Hz, 1H) | Terminal alkyne proton (≡C-H) |
| ¹H NMR | δ ~4.75 ppm (d, J=2.4 Hz, 2H) | O-CH₂-C≡ group | |
| IR | ~3280 cm⁻¹ | C-H stretch (sharp) | |
| Aromatic | ¹H NMR | δ ~7.0 (d) and 7.8 (d) ppm | AA'BB' system of 4-substituted benzamide |
| Thiane | ¹H NMR | δ ~2.0 - 3.0 ppm (multiplets) | Ring protons (-CH₂-S-CH₂-) |
| Nitrile | ¹³C NMR | δ ~119-121 ppm | Quaternary Carbon of Nitrile |
| Amide | ¹H NMR | δ ~8.0 - 8.5 ppm (s, broad) | Amide N-H |
Workflow Diagram
Figure 2: Operational workflow for the modular synthesis.
References
-
Preparation of 4-(allyloxy) benzoic acid (Analogous Protocol): Supplementary Information, Royal Society of Chemistry. Method adapted from general Williamson ether synthesis protocols.
-
Strecker Synthesis on Cyclic Ketones: "Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one." BenchChem Application Notes. Describes the conversion of pyran-4-one to amino-nitriles.
-
General Amide Coupling (EDC/HOBt): Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Properties of 4-(prop-2-yn-1-yloxy)benzoic acid: Sigma-Aldrich Product Specification (CAS 1236196-77-2).
Sources
Application Note: A Robust HPLC-UV Method for the Detection of Benzamide Pesticide Intermediates
Abstract
This application note presents a detailed, systematic approach to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of key benzamide pesticide intermediates. Benzamide pesticides are a significant class of agrochemicals, and monitoring their synthesis intermediates is crucial for ensuring final product purity, optimizing reaction conditions, and minimizing environmental impact. This document provides a comprehensive protocol, from initial method screening to full validation according to ICH guidelines, tailored for researchers, quality control analysts, and process chemists in the agrochemical industry. The described reversed-phase HPLC (RP-HPLC) method demonstrates excellent specificity, linearity, accuracy, and precision for the separation and quantification of critical benzamide precursors.
Introduction
Benzamide pesticides are widely utilized in modern agriculture for their efficacy as herbicides, fungicides, and insecticides.[1][2][3] The synthesis of these complex molecules involves multi-step chemical reactions, often generating a series of intermediates. The purity of the final active pharmaceutical ingredient (API) is highly dependent on the effective conversion and removal of these precursors. Residual intermediates can not only affect the efficacy and safety of the final product but may also pose their own environmental and toxicological risks.
Therefore, a robust and reliable analytical method for the detection and quantification of these intermediates is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds, making it ideally suited for this purpose.[4][5] This application note provides a step-by-step guide for developing a reversed-phase HPLC method with UV detection, a common and accessible configuration in most analytical laboratories.
The Rationale Behind the Methodological Choices
The development of a successful HPLC method is a systematic process. The choices made at each step are guided by the physicochemical properties of the analytes and the intended purpose of the method.
-
Chromatographic Mode: Reversed-phase chromatography is the most common mode used for pesticide analysis due to its applicability to a wide range of polar and non-polar compounds.[4][6] Benzamide intermediates, which can range from moderately polar to non-polar, are well-suited for separation on a non-polar stationary phase with a polar mobile phase.
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the initial choice due to its versatility and wide availability.[7][8] It provides excellent hydrophobic retention for a broad spectrum of organic molecules.
-
Mobile Phase: A combination of acetonitrile and water is a common mobile phase for RP-HPLC as it offers good solvating power and is UV transparent.[8][9] The addition of a modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape by suppressing the ionization of acidic or basic functional groups.[7]
-
Detection: UV detection is a robust and widely used technique in HPLC.[4] The benzamide functional group and associated aromatic rings in the intermediates provide strong chromophores, allowing for sensitive detection at appropriate wavelengths.
Experimental Workflow for HPLC Method Development
The following diagram outlines the logical workflow for the development of the HPLC method for benzamide pesticide intermediates.
Caption: A systematic workflow for HPLC method development and validation.
Detailed Protocols
Materials and Reagents
-
Reference Standards: Analytical grade reference standards of the benzamide pesticide and its key intermediates.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Additives: Formic acid or trifluoroacetic acid (TFA), analytical grade.
-
Sample Matrix: Blank matrix (e.g., reaction mixture without starting materials, soil extract, or water) for specificity and recovery experiments.
Standard and Sample Preparation Protocol
-
Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each reference standard into separate 10 mL volumetric flasks. Dissolve in acetonitrile and make up to the mark.[8][9] Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solution (10 µg/mL): Prepare a mixed working standard solution by appropriately diluting the stock solutions with the mobile phase.
-
Sample Preparation (from a reaction mixture): a. Quench the reaction if necessary. b. Dilute a known amount of the reaction mixture with acetonitrile to bring the expected concentration of intermediates into the linear range of the method. c. Filter the diluted sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Initial Chromatographic Conditions
The following table summarizes the starting conditions for the HPLC method development.
| Parameter | Initial Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B in 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV Diode Array Detector (DAD) at 254 nm |
Method Optimization
-
Gradient Optimization: Adjust the gradient slope and duration to achieve adequate separation of all intermediates and the parent compound. A shallower gradient may be necessary for closely eluting peaks.
-
Mobile Phase pH: If peak tailing is observed, especially for basic intermediates, using a buffered mobile phase (e.g., ammonium formate) at a controlled pH can improve peak shape.
-
Wavelength Selection: Utilize the DAD to scan the UV spectra of all analytes. Select a wavelength that provides the best response for all compounds of interest or use multiple wavelengths if necessary.
Method Validation
The optimized method must be validated to ensure it is fit for its intended purpose. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11][12]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[12] This is demonstrated by injecting a blank matrix, a placebo (if applicable), and the matrix spiked with the analytes and potential impurities. The peaks of interest should be well-resolved from any other components.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.[12]
-
Protocol: Prepare a series of at least five concentrations of the mixed standard solution covering the expected range of the intermediates.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.[9]
Accuracy
Accuracy is the closeness of the test results to the true value.[12]
-
Protocol: Perform recovery studies by spiking a blank matrix with known concentrations of the analytes at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The mean recovery should be within 90-110%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12]
-
Repeatability (Intra-day precision): Analyze six replicate samples of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.[12]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Determination: These can be estimated based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small variations in parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) should remain within acceptable limits.
Data Presentation
The results of the method validation should be clearly summarized in tables for easy interpretation.
Table 1: Linearity Data for Benzamide Intermediates
| Intermediate | Range (µg/mL) | Correlation Coefficient (r²) |
| Intermediate A | 0.5 - 20 | 0.9995 |
| Intermediate B | 0.5 - 20 | 0.9998 |
| Intermediate C | 0.5 - 20 | 0.9992 |
Table 2: Accuracy and Precision Data
| Intermediate | Concentration (µg/mL) | Recovery (%) | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=6) |
| Intermediate A | 10 | 98.5 | 0.8% | 1.2% |
| Intermediate B | 10 | 101.2 | 0.6% | 1.1% |
| Intermediate C | 10 | 99.3 | 0.9% | 1.5% |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and validation of a robust RP-HPLC-UV method for the analysis of benzamide pesticide intermediates. By following the detailed protocols and understanding the rationale behind the methodological choices, researchers and analysts can implement a reliable analytical method for process monitoring, quality control, and research and development in the agrochemical industry. The presented workflow ensures that the final method is specific, linear, accurate, precise, and robust, meeting the stringent requirements of regulatory bodies.
References
- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC. (n.d.).
- Application of RP-HPLC Method for the Analysis of Some Pesticide Residues in Water Samples - Acta Scientific. (2022, December 22).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
- Pesticide Residue Analysis with HPLC – Accurate Detection - KNAUER. (2025, February 17).
- Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide - Benchchem. (n.d.).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- A HPLC-UV METHOD FOR DETEERMINATION OF THREE PESTICIDES IN WATER - CORE. (n.d.).
- Benzamide derivatives, insecticides for agricultural and horticultural use and usage thereof - Google Patents. (n.d.).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (2025, October 20).
- Benzamide compounds, their preparation and their use as pesticides - Google Patents. (n.d.).
- Application of HPLC in Biomedical Research for Pesticide and Drug Analysis. (2023, September 7).
- HPLC METHOD FOR DETERMINATION OF ACTIVE INGREDIENTS IN PESTICIDE FORMULATION SWITCH 62,5 WG - Repository of UKIM. (n.d.).
- Validation of analytical procedures according to the ICH guidelines - Efor Group. (n.d.).
Sources
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- 3. EP0375069A1 - Benzamide compounds, their preparation and their use as pesticides - Google Patents [patents.google.com]
- 4. Pesticide Residue Analysis with HPLC – Accurate Detection [knauer.net]
- 5. Application of HPLC in Biomedical Research for Pesticide and Drug Analysis - Global Journal of Medical Pharmaceutical and Biomedical Update [gjmpbu.org]
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- 11. database.ich.org [database.ich.org]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Preparation of 4-amino-tetrahydrothiopyran-4-carbonitrile precursors
An In-depth Technical Guide to the Synthesis of 4-Amino-tetrahydrothiopyran-4-carbonitrile Precursors
Introduction: The Significance of the Tetrahydrothiopyran Scaffold
The 4-amino-tetrahydrothiopyran-4-carbonitrile moiety is a privileged scaffold in modern medicinal chemistry. Its rigid, non-aromatic, heterocyclic structure provides a three-dimensional framework that is increasingly sought after in drug design to improve properties such as selectivity, metabolic stability, and cell permeability. As a substituted α-aminonitrile, it serves as a versatile precursor to α,α-disubstituted amino acids, which are incorporated into novel therapeutic agents, including protease inhibitors and peptide mimetics. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for preparing this valuable building block, focusing on the synthesis of its key precursor, tetrahydrothiopyran-4-one, and its subsequent conversion via the Strecker reaction.
Part 1: Synthetic Strategy and Retrosynthetic Analysis
The most direct and efficient pathway to 4-amino-tetrahydrothiopyran-4-carbonitrile involves a retrosynthetic disconnection at the α-aminonitrile functional group. This points to the classic and highly reliable Strecker reaction, a one-pot, three-component condensation of a ketone, an amine, and a cyanide source.[1][2] The primary precursor required for this transformation is the cyclic ketone, tetrahydrothiopyran-4-one.
A robust and scalable synthesis for this ketone precursor begins with the Dieckmann condensation of dimethyl 3,3'-thiodipropionate, followed by acidic hydrolysis and decarboxylation.[3][4] This two-step sequence is known for its high overall yield and suitability for large-scale production.[3]
Caption: Overall retrosynthetic strategy for the target aminonitrile.
Part 2: Synthesis of the Key Precursor: Tetrahydrothiopyran-4-one
This section details the reliable, two-step synthesis of tetrahydrothiopyran-4-one, a pivotal intermediate. The methodology is adapted from well-established procedures known for their efficiency and scalability.[3][4]
Step 1: Dieckmann Condensation to form Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate
The causality behind this step lies in the intramolecular Claisen condensation of a diester to form a β-keto ester. Sodium hydride, a strong, non-nucleophilic base, is used to deprotonate the α-carbon of the diester, initiating the cyclization.
Protocol:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a 60% dispersion of sodium hydride (NaH) in mineral oil (4.0 g, 100 mmol) suspended in 150 mL of anhydrous tetrahydrofuran (THF).
-
Under a nitrogen atmosphere, add a solution of dimethyl 3,3'-thiodipropionate (20.6 g, 100 mmol) in 50 mL of anhydrous THF dropwise at room temperature. (Caution: Hydrogen gas is evolved) .
-
After the addition is complete, heat the reaction mixture to reflux for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the pH of the aqueous phase is between 6 and 7.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude β-keto ester. This crude product is typically of sufficient purity to be carried forward to the next step without further purification.[3]
Step 2: Decarboxylation to form Tetrahydrothiopyran-4-one
The crude β-keto ester is subjected to acidic hydrolysis, which cleaves the ester group to a carboxylic acid. The resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating to yield the target ketone.
Protocol:
-
Suspend the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate from the previous step in 150 mL of a 10% aqueous sulfuric acid (H₂SO₄) solution.
-
Heat the suspension to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product from the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford tetrahydrothiopyran-4-one as a clear oil. An overall yield of >75% for the two steps is expected.[4]
Part 3: One-Pot Strecker Synthesis of 4-Amino-tetrahydrothiopyran-4-carbonitrile
The Strecker synthesis is a classic multi-component reaction that efficiently produces α-aminonitriles.[2][5][6] Modern variations often employ trimethylsilyl cyanide (TMSCN) as a cyanide source, which is generally safer and more soluble in organic solvents than alkali metal cyanides.[1][2] The reaction proceeds through the in-situ formation of an iminium ion, which is then attacked by the cyanide nucleophile.[6]
Caption: Experimental workflow for the one-pot Strecker synthesis.
Protocol:
-
In a fume hood, dissolve tetrahydrothiopyran-4-one (11.6 g, 100 mmol) and ammonium chloride (NH₄Cl) (8.0 g, 150 mmol) in 100 mL of methanol.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve sodium cyanide (NaCN) (7.35 g, 150 mmol) in 50 mL of water. (EXTREME CAUTION: POISON) .
-
Slowly add the aqueous NaCN solution dropwise to the cooled ketone/ammonium chloride mixture over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add 100 mL of water to the residue and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-amino-tetrahydrothiopyran-4-carbonitrile. The product can be further purified by flash column chromatography or recrystallization.
Part 4: Data Summary and Comparison
| Step | Method | Key Reagents | Typical Yield | Scale | Key Advantages |
| Precursor Synthesis | Dieckmann Condensation & Decarboxylation | Dimethyl 3,3'-thiodipropionate, NaH, H₂SO₄ | >75% (2 steps)[4] | Lab to Pilot | High yield, reliable, scalable.[3] |
| Aminonitrile Synthesis | Strecker Reaction | Tetrahydrothiopyran-4-one, NH₄Cl, NaCN | Good to Excellent | Lab | One-pot, atom-economical, versatile.[1][2] |
| Alternative Cyanide Source | Strecker with TMSCN | Tetrahydrothiopyran-4-one, Amine, TMSCN | Good to Excellent[2] | Lab | Milder conditions, improved solubility in organic solvents.[7] |
Part 5: Critical Safety Considerations for Handling Cyanides
All work involving cyanide compounds must be performed with extreme caution due to their high toxicity.[8] Ingestion, inhalation, or skin contact can be fatal.[9]
-
Engineering Controls : Always handle solid cyanides and cyanide solutions in a properly functioning chemical fume hood to prevent inhalation of dust or hydrogen cyanide (HCN) gas.[8][10] Keep the sash at the lowest practical height.
-
Prohibition of Acids : Never allow cyanide salts to come into contact with acids. This reaction generates highly toxic and flammable hydrogen cyanide (HCN) gas.[8][11]
-
Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, closed-toe shoes, and chemical splash goggles.[8] It is mandatory to wear two pairs of nitrile gloves ("double-glove") when handling cyanides.[8][10]
-
Working Alone : Never work with cyanides when you are alone in the laboratory.[8][9] Inform colleagues before starting your work.
-
Waste Disposal : All cyanide-containing waste (solid and liquid) must be segregated and disposed of as hazardous waste according to institutional guidelines. Quench residual cyanide in reaction vessels within the fume hood using an oxidizing agent like bleach, ensuring the solution is kept basic (pH > 10).
-
Spill Response : For small spills within a fume hood, carefully sweep up solid material to avoid creating dust.[8] Wipe the area with a pH 10 buffer solution, followed by a 10% bleach solution.[10] All cleanup materials must be treated as hazardous waste.[8] For larger spills, evacuate the area and call emergency services.[8]
-
First Aid :
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[8][9]
-
Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15 minutes.[8][9]
-
Inhalation : Move the affected person to fresh air immediately.[8]
-
In all cases of exposure, seek immediate medical attention. Inform emergency responders that a cyanide poisoning has occurred.[9][10]
-
References
-
Yadav, J. S., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5(1), 55. Available at: [Link]
-
University of Illinois Division of Research Safety. (2014). Cyanides. Available at: [Link]
-
Shaheen, F., & Shah, S. T. A. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(19), 6599. Available at: [Link]
-
Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Available at: [Link]
-
Li, G.-F., et al. (2025). Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Available at: [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Dartmouth College Guidelines for Safe Use of Cyanide Salts. Available at: [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Available at: [Link]
-
New Jersey Department of Health. (n.d.). CYANIDE HAZARD SUMMARY. Available at: [Link]
-
ResearchGate. (2025). Simple and Efficient Preparation of Reagents for Thiopyran Introduction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Available at: [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 8. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 9. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 10. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
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Application Note: In Vitro Cytotoxicity and Apoptosis Assay Protocols for Thiane-Benzamide Derivatives
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: High-throughput screening, hit-to-lead optimization, and mechanistic profiling of novel chemotherapeutics.
Introduction & Mechanistic Rationale
The development of targeted cytotoxic agents requires rigorous in vitro validation to differentiate between non-specific necrosis and programmed cell death (apoptosis). Thiane-benzamide derivatives represent an emerging class of pharmacophores in oncology. Historically, spirocyclic piperidine derivatives (e.g., spipethiane) and conformationally flexible benzamides have been extensively characterized as potent Sigma-1 (
Furthermore, recent structural innovations incorporating thiane-1,1-dione and benzamide moieties have demonstrated dual-action capabilities, including the restoration of mutant p53 function[1] and mitochondrial uncoupling[2]. These mechanisms converge on the induction of reactive oxygen species (ROS), mitochondrial depolarization, and subsequent caspase-mediated apoptosis.
To accurately capture the cytotoxic profile of thiane-benzamides, this guide establishes a self-validating, multiplexed assay protocol. By measuring ATP depletion (viability) alongside Caspase-3/7 activation (apoptosis) in the same sample cohort, researchers can definitively establish the causality of cell death, ruling out false positives caused by compound aggregation or basal metabolic interference.
Fig 1: Proposed apoptotic signaling pathway induced by thiane-benzamide derivatives.
Experimental Design & Causality
A robust in vitro screening cascade must be a self-validating system. Relying solely on a single metabolic readout (like MTT or Resazurin) can be misleading, as thiane-benzamides acting as mitochondrial uncouplers[2] may alter metabolic reduction rates without immediately causing cell death.
The Orthogonal Approach:
-
Primary Viability Readout (Luminescence): We utilize an ATP-quantification assay. ATP is a direct proxy for metabolically active cells. A drop in ATP confirms cytotoxicity or severe cytostasis.
-
Secondary Mechanistic Readout (Fluorescence): We multiplex this with a fluorogenic Caspase-3/7 substrate (e.g., Z-DEVD-R110). If ATP drops but Caspase-3/7 does not spike, the compound is likely inducing necrosis or non-apoptotic cell death. If both occur in a dose-dependent manner, true apoptotic cytotoxicity is confirmed.
Fig 2: High-throughput multiplexed assay workflow for thiane-benzamide screening.
Detailed Step-by-Step Protocol
Reagent and Compound Preparation
-
Cell Lines: MCF-7 (Breast adenocarcinoma) and HCT116 (Colorectal carcinoma). Both are standard models for evaluating p53-dependent and independent apoptosis[1].
-
Compound Stock: Dissolve thiane-benzamide derivatives in 100% anhydrous DMSO to a concentration of 10 mM.
-
Positive Control: Staurosporine (1 mM stock in DMSO) as a universal apoptosis inducer.
-
Vehicle Control: 0.1% DMSO (final assay concentration).
Cell Seeding
-
Harvest cells at 70-80% confluency using TrypLE Express.
-
Resuspend in assay media (e.g., DMEM + 10% FBS + 1% Pen/Strep).
-
Seed cells into a white, clear-bottom 384-well tissue culture plate at a density of 2,000 cells/well in 20 µL of media.
-
Centrifuge the plate briefly (200 x g, 1 min) to settle cells.
-
Incubate overnight at 37°C, 5% CO
to allow for cellular attachment.
Compound Dosing
-
Prepare a 10-point, 3-fold serial dilution of the thiane-benzamide compounds in an intermediate 96-well deep-well plate using assay media (final DMSO concentration must not exceed 0.1%).
-
Using a liquid handler or multichannel pipette, transfer 5 µL of the diluted compounds to the 384-well assay plate.
-
Include Staurosporine (1 µM final) as a positive apoptosis control, and 0.1% DMSO as the negative vehicle control.
-
Incubate the plates for 48 hours at 37°C, 5% CO
.
Multiplexed Assay Execution
Note: This protocol assumes the use of a combined ATP-luminescence and Caspase-fluorescence reagent system (e.g., Promega ApoTox-Glo or equivalent).
-
Caspase-3/7 Activation (Fluorescence):
-
Add 5 µL of the fluorogenic Caspase-3/7 substrate (bis-AAF-R110) to each well.
-
Incubate for 1 hour at 37°C.
-
Measure fluorescence on a multi-mode microplate reader (Excitation: 485 nm / Emission: 520 nm).
-
-
Cell Viability (Luminescence):
-
Following the fluorescence read, equilibrate the plate to room temperature for 15 minutes.
-
Add 25 µL of ATP-detection reagent (luciferin/luciferase mix) to each well.
-
Place on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using an integration time of 0.5 to 1 second per well.
-
Data Presentation and Analysis
To ensure scientific integrity, data must be normalized against the vehicle control (100% viability, basal caspase activity). The IC
Table 1: Representative Cytotoxicity Profile of Thiane-Benzamide Derivatives
| Compound ID | Cell Line | Viability IC | Max Caspase-3/7 Induction | Primary Mechanism |
| Thiane-Benzamide A | MCF-7 | 1.45 ± 0.12 | 5.2-fold | Apoptosis ( |
| Thiane-Benzamide A | HCT116 | 2.10 ± 0.18 | 4.8-fold | Apoptosis ( |
| Thiane-Benzamide B | MCF-7 | 0.85 ± 0.05 | 1.1-fold | Necrosis / Cytostasis |
| Staurosporine (Ctrl) | Both | 0.05 ± 0.01 | 8.5-fold | Intrinsic Apoptosis |
| Vehicle (0.1% DMSO) | Both | >100 | 1.0-fold | N/A |
Data Interpretation Note: Compound A demonstrates a strong correlation between ATP depletion (low IC
References
-
Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective ResearchGate URL:[Link][3]
-
METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION Google Patents (WO2021231474A1) URL:[1]
-
SULFONYLAMINOBENZAMIDE DERIVATIVES European Patent Office (EP 3796975 B1) URL:[Link][2]
Sources
Solvent selection for recrystallization of propargyloxy benzamides
Application Note: Solvent Selection and Optimization for the Recrystallization of Propargyloxy Benzamides
Introduction & Physicochemical Rationale
Propargyloxy benzamides represent a highly versatile class of organic compounds. They serve as critical active pharmaceutical ingredients (APIs)—such as the non-steroidal anti-inflammatory drug (NSAID) parsalmide[1][2]—as well as agricultural fungicides and precursors for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry[3][4]. For these applications, achieving a crystalline purity of >99% is non-negotiable.
Recrystallization remains the gold standard for solid-state purification[5][6]. However, selecting the optimal solvent is not a matter of trial and error; it requires a mechanistic understanding of the solute's physicochemical profile. Propargyloxy benzamides possess a unique dual nature:
-
The Benzamide Core: Exhibits a strong resonance effect that increases electron density on the carbonyl oxygen (making it a strong hydrogen-bond acceptor) while polarizing the N–H bond (making it a strong hydrogen-bond donor)[7].
-
The Propargyloxy Moiety: Introduces steric bulk, moderate lipophilicity, and the potential for weak
-interactions.
The ideal solvent must disrupt the strong intermolecular amide-amide hydrogen bonds of the crystal lattice at elevated temperatures, yet lack the lipophilic capacity to keep the propargyl moiety solvated upon cooling[6][8].
Solvent Selection Strategy
Modern solvent selection balances thermodynamic efficacy with environmental sustainability. The landscape of environmentally friendly solvents characterized by high solubilization abilities for benzamides increasingly favors specific aprotic and protic systems[7][9].
Single Solvent Systems: The Case for Ethanol
For many propargyloxy benzamides, including 5-amino-N-(n-butyl)-2-propargyloxybenzamide (parsalmide), ethanol is the premier single-solvent choice[1]. Causality dictates this success: ethanol's hydroxyl group acts as both an H-bond donor and acceptor, effectively solvating the benzamide core at 60–70°C. Meanwhile, its short aliphatic chain provides just enough lipophilicity to dissolve the propargyl ether and butylamine groups. As the dielectric constant of ethanol drops at lower temperatures, the lipophilic components force the molecule out of solution, driving crystallization[5][6].
Binary and Green Solvent Systems
When a single solvent fails, binary systems (solvent/anti-solvent pairs) are required[8]. While dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) have traditionally been used due to their high affinity for the amide group, their toxicity and high boiling points make them problematic for API recovery[7]. Recent computational screening (COSMO-RS) and experimental validations have identified 4-formylmorpholine (4FM) as a highly effective, green alternative to DMF/DMSO when paired with water as an anti-solvent[9][10].
Table 1: Quantitative Solvent Selection Matrix for Propargyloxy Benzamides
| Solvent System | Type | Boiling Point (°C) | Dielectric Constant ( | Mechanistic Suitability & Causality |
| Ethanol | Single | 78.0 | 24.5 | Optimal. Amphiphilic nature perfectly matches the dual polarity of propargyloxy benzamides[1][6]. |
| EtOAc / Hexanes | Binary | 77.1 / 68.0 | ~6.0 / ~2.0 | Highly Tunable. EtOAc dissolves the amide core; hexanes act as the anti-solvent to force saturation[8]. |
| 4FM / Water | Binary | 240.0 / 100.0 | ~43.0 / 80.1 | Green Alternative. 4FM provides massive solubilization power for amides; water drives precipitation[9]. |
| Acetone / Water | Binary | 56.0 / 100.0 | 20.6 / 80.1 | Alternative. Good for highly polar derivatives, but risks oiling out if the propargyl group is too bulky[6][8]. |
Workflow & Decision Logic
The following diagram illustrates the logical decision tree for screening and executing the recrystallization of a crude propargyloxy benzamide.
Workflow for the systematic recrystallization and validation of propargyloxy benzamides.
Experimental Protocol: Recrystallization of Parsalmide
The following self-validating protocol details the recrystallization of 5-amino-N-(n-butyl)-2-propargyloxybenzamide (Parsalmide) using ethanol[1][2].
Step 1: Hot Dissolution
-
Weigh the crude propargyloxy benzamide and transfer it to an Erlenmeyer flask.
-
Add a magnetic stir bar and place the flask on a heating mantle.
-
Add minimal absolute ethanol (approx. 2-3 mL per gram of crude) and heat to 60–70°C[1].
-
Causality: Using the absolute minimum volume ensures the solution reaches critical supersaturation upon cooling. Excess solvent will retain the product in the mother liquor, devastating the yield[8].
-
Step 2: Hot Filtration (Conditional)
-
If the solution is cloudy or contains particulate matter, perform a rapid hot filtration through a fluted filter paper[11].
-
Causality: The funnel and paper must be pre-heated with hot solvent. If cold, the solution will prematurely crystallize in the stem of the funnel, clogging the apparatus[8].
-
Step 3: Controlled Nucleation and Growth
-
Remove the clear, hot solution from the heat source. Allow it to cool undisturbed to room temperature (approx. 20–25°C) over 45 minutes[5].
-
Once room temperature is reached and initial crystallization is observed, transfer the flask to an ice-water bath (0–5°C) for 15 minutes to maximize yield[5].
Step 4: Isolation and Washing
-
Collect the crystals via vacuum filtration using a Büchner funnel[6].
-
Break the vacuum, cover the crystal bed with a minimal volume of ice-cold ethanol, and reapply the vacuum[5][8].
-
Causality: The wash solvent must be ice-cold to displace the impurity-laden mother liquor without redissolving the purified crystal lattice[8].
-
Protocol Self-Validation System
To ensure the scientific integrity of the process, the protocol must validate itself before moving to downstream applications.
-
TLC Triangulation: Spot a silica gel TLC plate with three lanes: (A) Crude starting material, (B) Dissolved purified crystals, and (C) The mother liquor filtrate[8].
-
Validation: Lane B must show a single, dense spot. Lane C should show the product spot alongside heavily enriched impurity spots. If Lane B shows impurities, the cooling rate was too fast (occlusion occurred).
-
-
Melting Point Depression Check: Determine the melting point of the purified crystals[11].
-
Validation: A pure propargyloxy benzamide will melt sharply within a 1–2°C range. A depressed or broad melting range (>3°C) indicates residual solvent or trapped impurities[8].
-
Troubleshooting & Optimization
Table 2: Troubleshooting Matrix for Benzamide Recrystallization
| Observation | Mechanistic Cause | Corrective Action |
| "Oiling Out" (Product forms a liquid layer instead of crystals) | The solute's melting point is lower than the solvent's boiling point, or the solvent is too non-polar[8]. | Add a slightly more polar solvent (e.g., a few drops of water to ethanol) or lower the initial dissolution temperature. Seed with a pure crystal. |
| Premature Crystallization (Crystals form during hot filtration) | Rapid cooling of the saturated solution upon contact with ambient-temperature glassware[8]. | Pre-heat the funnel and filter paper with boiling solvent. Add 5-10% excess hot solvent before filtering[8]. |
| High Yield, Broad Melting Point | Crystal occlusion; impurities were trapped in the lattice due to rapid precipitation[8]. | Re-dissolve the crystals in hot solvent and enforce a strictly controlled, slow cooling profile to room temperature before applying an ice bath. |
| No Crystals Form Upon Cooling | The solvent volume is excessive, preventing the solution from reaching supersaturation[6][8]. | Boil off 30-50% of the solvent volume in a fume hood, then repeat the cooling process[8]. |
References
-
Przybyłek, M., Miernicka, A., Nowak, M., & Cysewski, P. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3323. Available at: [Link]
-
Recrystallization: Purification of Solid Organic Compounds. University of Al-Mustansiriyah. Available at: [Link]
-
Recrystallization Learning Activity. Tata Institute of Fundamental Research (TIFR). Available at: [Link]
Sources
- 1. Parsalmide | 30653-83-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2013064460A1 - Compounds with nematicidal activity - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. vet.mu.edu.iq [vet.mu.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Application Note: Handling, Storage Stability, and In Vitro Protocols for N-(4-Cyanothian-4-yl) USP25/28 Inhibitors
Executive Summary
N-(4-Cyanothian-4-yl) carboxamides represent a highly potent class of small-molecule deubiquitinase (DUB) inhibitors. These compounds are engineered to selectively target Ubiquitin-Specific Proteases 28 (USP28) and 25 (USP25), making them critical tools in oncology and immunology research[1]. Due to their specific structural moieties—namely the cyanothianyl ring and the carboxamide linkage—these compounds exhibit unique physicochemical behaviors. This application note provides an authoritative, causality-driven guide to the handling, storage, and in vitro application of N-(4-Cyanothian-4-yl) compounds to ensure reproducible experimental outcomes.
Mechanistic Grounding: The USP28/c-Myc Axis
To understand the necessity of strict handling protocols, one must first understand the compound's biological target. USP28 and USP25 are cysteine isopeptidases that regulate the stability of a plethora of cellular proteins by removing ubiquitin tags[1]. USP28, in particular, is a tumor-promoting factor that stabilizes key oncoproteins such as c-Myc[1].
By binding to and inhibiting USP28, N-(4-Cyanothian-4-yl) compounds prevent the deubiquitination of c-Myc. This forces the oncoprotein to remain ubiquitinated, effectively routing it to the 26S proteasome for degradation[2]. The resulting depletion of c-Myc induces cell death in various cancer models, including colorectal and breast carcinomas[1].
Mechanism of USP28 inhibition by N-(4-Cyanothian-4-yl) driving c-Myc degradation.
Physicochemical Profiling & Stability Causality
The structural architecture of N-(4-Cyanothian-4-yl) compounds imparts specific handling challenges that dictate our experimental choices:
-
Hydrophobicity and Solvent Selection : These compounds are highly lipophilic. Attempting to dissolve the raw powder in aqueous buffers will result in immediate, irreversible precipitation. Reconstitution must be performed in 100% anhydrous Dimethyl Sulfoxide (DMSO)[2].
-
Moisture Sensitivity : The carboxamide linkage can undergo slow hydrolysis if exposed to atmospheric moisture. Furthermore, repeated freeze-thaw cycles of DMSO stocks introduce ambient condensation (water) into the vial, which drastically reduces compound solubility and accelerates degradation[2].
-
Photo-Degradation : The sulfur-containing thiane ring and associated cyano groups are susceptible to photo-oxidation. Continuous exposure to ambient laboratory light will degrade the active pharmaceutical ingredient (API), necessitating the use of amber vials[2].
Standard Operating Procedure (SOP): Reconstitution and Storage
To maintain the structural integrity and biological efficacy of these inhibitors, adhere strictly to the following logical workflow.
Step-by-step logical workflow for the preparation, aliquoting, and storage of stock solutions.
Step-by-Step Methodology
-
Equilibration : Before opening, allow the sealed vial of solid compound to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, leading to downstream hydrolysis.
-
-
Reconstitution : Add MS-grade, anhydrous 100% DMSO to create a master stock solution (typically 10 mM to 50 mM, depending on the specific analog's solubility profile)[2].
-
Homogenization : Vortex gently for 30 seconds. If the compound does not fully dissolve, sonicate in a water bath at 37°C for 2-5 minutes until the solution is completely clear.
-
Aliquoting : Divide the master stock into single-use aliquots (e.g., 10 µL - 50 µL) using amber-colored or opaque polypropylene microcentrifuge tubes to protect from light[2].
-
Storage : Store aliquots immediately at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month)[2].
Self-Validating Checkpoint : Before utilizing a thawed aliquot for cellular assays, inspect the solution against a dark background. The presence of micro-precipitates indicates moisture contamination or cold-induced crystallization. If precipitation is observed, re-sonicate at 37°C for 5 minutes; if it persists, the aliquot must be discarded to prevent artifactual data in downstream assays.
Quantitative Stability Data
The following table summarizes the validated stability metrics for N-(4-Cyanothian-4-yl) compounds under various storage conditions.
| Storage Condition | Temperature | Container Type | Max Duration | Expected Recovery |
| Solid Powder | Room Temp / 4°C | Desiccated, Dark | 3 Years | >99% |
| DMSO Stock | -80°C | Amber Glass / Opaque PP | 6 Months | >98% |
| DMSO Stock | -20°C | Amber Glass / Opaque PP | 1 Month | >95% |
| Working Solution (Aqueous) | 37°C (In Media) | Clear/Amber PP | < 24 Hours | Variable (Precipitation risk) |
| Freeze-Thaw Cycles | N/A | N/A | Max 1-2 cycles | Significant degradation > 2 cycles |
Experimental Protocol: Cellular UPS Assay for c-Myc Degradation
To validate the biological activity of stored N-(4-Cyanothian-4-yl) compounds, a c-Myc degradation assay via Western Blot serves as the gold standard[2]. This protocol ensures the compound successfully penetrates the cell membrane and inhibits USP28.
Step-by-Step Methodology
-
Cell Culture : Seed HCT116 colorectal carcinoma cells (or an equivalent c-Myc driven line) in 6-well plates at a density of
cells/well. Incubate overnight at 37°C, 5% CO2. -
Working Solution Preparation : Dilute the DMSO stock solution directly into pre-warmed complete culture media to achieve final treatment concentrations (e.g., 20 µM, 40 µM, 80 µM)[2].
-
Critical Constraint: The final DMSO concentration in the culture media must strictly remain
(v/v) to avoid solvent-induced cytotoxicity. Prepare this working solution fresh and apply it immediately.
-
-
Treatment : Aspirate old media and apply the compound-containing media to the cells. Incubate for 24 hours[2].
-
Harvest & Lysis : Wash cells twice with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear the lysate.
-
Western Blotting : Resolve 20 µg of total protein via SDS-PAGE, transfer to a PVDF membrane, and probe for c-Myc (primary target) and a loading control (e.g., GAPDH or
-actin).
Self-Validating Checkpoint : A successful assay will demonstrate a clear, dose-dependent reduction in c-Myc protein levels[2]. If c-Myc levels remain static across all doses, verify compound integrity via LC-MS to rule out degradation, or check for unintended proteasome inhibitor contamination in your lysis buffer.
References
- WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors - Google Patents Source: Google Patents URL
- USP28-IN-4 | USP28 Inhibitor - MedchemExpress.
Sources
Procedures for propargylation of 4-hydroxybenzamide intermediates
Executive Summary
The introduction of a terminal alkyne moiety onto a benzamide scaffold is a critical transformation in medicinal chemistry, particularly for the synthesis of Histone Deacetylase (HDAC) inhibitors and "Click Chemistry" (CuAAC) precursors. This Application Note details the robust, chemoselective synthesis of 4-(prop-2-yn-1-yloxy)benzamide from 4-hydroxybenzamide.
Unlike simple phenols, 4-hydroxybenzamide is an ambident nucleophile containing both a phenolic hydroxyl and an amide group. This guide provides a validated protocol to exclusively target the phenolic oxygen (O-alkylation) while suppressing N-alkylation, utilizing Hard-Soft Acid-Base (HSAB) principles and
Mechanistic Principles & Chemoselectivity
To achieve high purity without chromatographic overload, one must understand the competition between the two nucleophilic sites.
-
Acidity Differentials (
): The primary driver of selectivity is the acidity difference. The phenolic proton ( ) is significantly more acidic than the amide protons ( ). By using a carbonate base ( ), we selectively deprotonate the phenol to generate the phenoxide anion, leaving the amide neutral and non-nucleophilic. -
Nucleophilicity: The resulting phenoxide is a "harder" nucleophile than the neutral amide nitrogen, reacting rapidly with the "soft" electrophile (propargyl bromide) via an
mechanism. -
The Risk of Over-Alkylation: Stronger bases (e.g., NaH, KOH) or excessive heating can deprotonate the amide, leading to mixtures of O-alkyl, N-alkyl, and O,N-dialkyl products.
Reaction Pathway Diagram
Figure 1: Chemoselective pathway favoring O-alkylation via controlled deprotonation.
Validated Experimental Protocols
Two protocols are provided.[1][2][3][4][5][6][7][8][9][10][11][12] Protocol A is the standard "Green" approach using Acetone (easier workup). Protocol B uses DMF for scale-up or substrates with poor solubility.
Protocol A: Acetone Reflux (Standard Laboratory Scale)
Best for: 100 mg to 5 g scale, easy purification.
Reagents:
-
4-Hydroxybenzamide (1.0 equiv)[13]
-
Propargyl bromide (1.2 equiv, 80% wt in toluene)
-
Potassium Carbonate (
), anhydrous (2.0 equiv)[8] -
Acetone (Reagent Grade, 0.1 M concentration relative to substrate)
Step-by-Step Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-hydroxybenzamide (1.0 eq) and anhydrous
(2.0 eq) in Acetone. -
Stirring: Stir at room temperature for 15–30 minutes. Note: The solution may turn slight yellow as the phenoxide forms.
-
Addition: Add Propargyl bromide (1.2 eq) dropwise via syringe. Safety: Propargyl bromide is a lachrymator; work in a fume hood.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (~56°C) for 6–8 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (
) should disappear, replaced by a higher running spot ( ). -
Workup:
Protocol B: DMF Method (Scale-Up / High Solubility)
Best for: >5 g scale, or if the amide is insoluble in acetone.
Reagents:
-
Solvent: Anhydrous DMF (Dimethylformamide).
-
Catalyst: Potassium Iodide (KI) (0.1 equiv) – Optional, accelerates reaction via Finkelstein exchange.
Step-by-Step Procedure:
-
Dissolve 4-hydroxybenzamide (1.0 eq) in DMF (5 mL per gram of substrate).
-
Add
(1.5 eq) and KI (0.1 eq). Stir for 10 mins. -
Heat to 60°C for 4 hours. Critical: Do not exceed 80°C to prevent N-alkylation.
-
Quench: Pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.
-
Isolation: The product will precipitate as a white/off-white solid. Filter, wash with water, and dry in a vacuum oven.
Quality Control & Validation
A successful synthesis is validated by the disappearance of the phenolic signal and the appearance of the propargyl group signals.
Data Table: Expected Analytical Parameters
| Parameter | Signal / Value | Diagnostic Significance |
| Appearance | White to pale yellow solid | Dark color indicates oxidation/decomposition. |
| Melting Point | 220–224°C (Lit. varies) | Sharp range indicates purity. |
| 1H NMR (DMSO-d6) | ||
| 1H NMR (DMSO-d6) | ||
| 1H NMR (DMSO-d6) | Phenolic OH : Must be completely absent. | |
| 1H NMR (DMSO-d6) | Amide | |
| IR Spectroscopy | ~2120 cm | Weak diagnostic stretch for |
| IR Spectroscopy | ~3290 cm | Sharp stretch for |
Workup & Purification Logic Flow
Figure 2: Decision tree for isolation based on solvent choice.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Ensure |
| N-Alkylation | Reaction temp too high | Keep DMF reactions |
| Product is Oil | Residual DMF or Toluene | Triturate the oil with cold Hexane/Diethyl Ether to induce crystallization. |
| Amide Hydrolysis | Wet solvent + high heat | Ensure solvents are dry. Avoid strong hydroxide bases (NaOH/KOH) in water. |
Safety & Handling
-
Propargyl Bromide: This reagent is a lachrymator (tear gas agent) and a potential mutagen. It is often supplied as an 80% solution in toluene to stabilize it (pure propargyl bromide is shock-sensitive).
-
Handling: Always use a syringe in a well-ventilated fume hood.
-
Disposal: Quench excess reagent with aqueous ammonium hydroxide or sodium thiosulfate before disposal.
-
-
Waste: The aqueous filtrate from the DMF method contains DMF and bromide salts; dispose of as halogenated organic waste.
References
-
BenchChem. Synthesis routes of 4-(Prop-2-yn-1-yloxy)benzaldehyde. (Protocol adaptable to benzamide). Retrieved from [14]
-
National Institutes of Health (PMC). 4-(Prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile. (Detailed crystallographic and synthetic data for propargyloxy-benzenes). PMC3393393. Retrieved from
-
ResearchGate. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide. (Validates K2CO3/Acetone method). Retrieved from
-
PubChem. 4-Methyl-N-(2-propen-1-yloxy)benzamide Compound Summary. (Spectral data comparison). Retrieved from
-
CymitQuimica. Safety Data Sheet: Propargyl Bromide.[3] Retrieved from
Sources
- 1. echemi.com [echemi.com]
- 2. msds.nipissingu.ca [msds.nipissingu.ca]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis [mdpi.com]
- 10. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-(Prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis routes of 4-(Prop-2-yn-1-yloxy)benzaldehyde [benchchem.com]
Troubleshooting & Optimization
Improving yield in the synthesis of N-(4-Cyanothian-4-yl) benzamides
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who are struggling to optimize the synthesis of highly substituted heterocycles.
The synthesis of N-(4-Cyanothian-4-yl) benzamides (such as the fluorinated derivative CAS 1645424-81-2[1]) presents a notorious dual challenge. First, you must execute a Strecker reaction on a sterically hindered cyclic ketone (tetrahydro-4H-thiopyran-4-one). Second, you must acylate the resulting intermediate—a tertiary
This guide is designed to move you away from brute-force experimentation and toward rationally designed, mechanistically sound protocols.
Synthetic Workflow Overview
Two-step synthetic workflow for N-(4-Cyanothian-4-yl) benzamides.
Troubleshooting & FAQs
Q1: My Strecker reaction conversion of tetrahydrothiopyran-4-one is stalling below 40%. Why is the standard aqueous KCN/NH₄Cl protocol failing? A: The failure is thermodynamic. In aqueous conditions, the hydration of the hindered C4 ketone competes heavily with ketimine formation. Furthermore, the classical Strecker reaction is highly reversible[2]. To push the equilibrium forward, you must eliminate water from the system. Solution: Switch to anhydrous conditions using a methanolic solution of ammonia (NH₃/MeOH) and Trimethylsilyl cyanide (TMSCN). TMSCN acts as a highly soluble, organic cyanide source, and the formation of the strong Si-O bond (if a Lewis acid is used) or the sheer excess of anhydrous ammonia drives the ketimine formation to completion before cyanation occurs.
Q2: The acylation of the 4-amino-tetrahydro-2H-thiopyran-4-carbonitrile intermediate with benzoyl chloride yields mostly hydrolyzed starting material. How do I force this reaction?
A: You are dealing with a tertiary amine that is electronically crippled by the adjacent -C≡N group. Standard bases like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) act only as proton scavengers; they do not increase the electrophilicity of the benzoyl chloride. Consequently, ambient moisture hydrolyzes the acid chloride faster than your hindered amine can attack it.
Solution: You must alter the reaction mechanism by introducing a hypernucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) [3]. DMAP attacks the benzoyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate lowers the activation energy barrier, allowing even your deactivated
Q3: I am observing a +16 Da mass shift in my final product via LC-MS. What is this impurity and how do I prevent it?
A: A +16 Da shift in a thiane-containing compound is almost exclusively the oxidation of the thioether (sulfur atom) to a sulfoxide. The thiane sulfur is highly susceptible to oxidation by dissolved oxygen during prolonged reflux or by trace peroxides in ethereal solvents (like THF).
Solution: Purge all reaction solvents with Argon for 15 minutes prior to use. Avoid using old bottles of THF or diethyl ether. If the impurity persists, wash your final organic extract with a mild reducing agent, such as a 10% aqueous solution of sodium thiosulfate (
Mechanistic Intervention: DMAP Catalysis
DMAP-catalyzed hypernucleophilic acylation mechanism.
Quantitative Data: Condition Optimization
The following tables summarize the empirical yield improvements achieved by shifting from classical to optimized protocols.
Table 1: Step 1 - Strecker Reaction Optimization
| Cyanide Source | Amine Source | Solvent | Additive/Catalyst | Temp (°C) | Yield (%) |
| KCN (1.5 eq) | NH₄Cl (2.0 eq) | H₂O / EtOH | None | 25 | 38% |
| NaCN (1.5 eq) | NH₄Cl (2.0 eq) | H₂O / THF | None | 50 | 42% |
| TMSCN (1.2 eq) | NH₃ (7N) | Anhydrous MeOH | None | 25 | 74% |
| TMSCN (1.2 eq) | NH₃ (7N) | Anhydrous MeOH | 25 | 89% |
Table 2: Step 2 - Acylation Optimization (Using 1.5 eq Benzoyl Chloride)
| Base (Equivalents) | Catalyst (Equivalents) | Solvent | Time / Temp | Yield (%) |
| TEA (2.0) | None | DCM | 24h / 25°C | < 10% |
| DIPEA (2.0) | None | THF | 12h / 65°C | 22% |
| Pyridine (Solvent) | None | Pyridine | 12h / 80°C | 45% |
| DIPEA (2.0) | DMAP (0.2) | Anhydrous DCM | 8h / 25°C | 85% |
Validated Experimental Protocols
Protocol A: Anhydrous Strecker Synthesis of 4-Amino-tetrahydro-2H-thiopyran-4-carbonitrile
Causality Note: Titanium isopropoxide acts as a Lewis acid to activate the ketone, accelerating the formation of the ketimine intermediate before TMSCN addition.
-
Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Add tetrahydro-4H-thiopyran-4-one (10.0 g, 86.1 mmol) and dissolve in 7N
in Methanol (80 mL). -
Activation: Add Titanium(IV) isopropoxide (2.5 mL, 8.6 mmol). Stir the mixture at room temperature for 4 hours to ensure complete ketimine formation.
-
Cyanation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add Trimethylsilyl cyanide (TMSCN) (12.9 mL, 103.3 mmol) over 15 minutes. Caution: TMSCN is highly toxic; perform strictly in a fume hood.
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Workup: Quench the reaction carefully with water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 75 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Self-Validation: Run an IR spectrum of the crude solid. The complete disappearance of the strong C=O stretch at ~1710 cm⁻¹ and the appearance of a sharp, weak -C≡N stretch at ~2230 cm⁻¹ confirms successful conversion.
Protocol B: DMAP-Catalyzed Acylation
Causality Note: The order of addition is critical. DMAP and the acid chloride must interact first to generate the active N-acylpyridinium species before the hindered amine is introduced.
-
Preparation: In an oven-dried flask under Argon, dissolve the specific benzoyl chloride derivative (e.g., 4-fluoro-2-(trifluoromethyl)benzoyl chloride) (1.5 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Catalyst Activation: Add DMAP (0.2 eq) to the solution. The solution may turn slightly yellow, indicating the formation of the N-acylpyridinium intermediate. Stir for 10 minutes at room temperature.
-
Amine Addition: In a separate vial, dissolve the 4-amino-tetrahydro-2H-thiopyran-4-carbonitrile (1.0 eq) and DIPEA (2.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction flask.
-
Reaction: Stir at room temperature for 8 hours.
-
Workup: Quench with saturated aqueous
to neutralize any unreacted acid chloride. Extract with DCM. Wash the organic layer with 1N HCl (to remove DMAP and DIPEA), then brine. Dry over and concentrate. -
Self-Validation: Monitor via TLC (Hexanes:EtOAc). The hydrolyzed benzoyl chloride (benzoic acid byproduct) will streak heavily near the baseline, while your target N-(4-Cyanothian-4-yl) benzamide will run as a clean, distinct spot with a higher Rf value.
References
-
Vercruysse, S., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1541-1551. Retrieved from[Link]
Sources
Technical Support Center: Impurity Resolution in 4-(prop-2-yn-1-yloxy)benzamide Synthesis
Executive Summary
The synthesis of 4-(prop-2-yn-1-yloxy)benzamide (also known as 4-prop-2-ynoxybenzamide) typically proceeds via a Williamson ether synthesis between 4-hydroxybenzamide and propargyl bromide. While conceptually simple, this reaction is prone to specific impurity profiles driven by ambident nucleophilicity (O- vs. N-alkylation) and hydrolytic instability .
This guide provides a root-cause analysis of these impurities, validated purification protocols, and a troubleshooting decision tree.
Module 1: The Chemistry of Contamination
To resolve impurities, one must understand their origin. The starting material, 4-hydroxybenzamide, contains two nucleophilic sites: the phenolic oxygen and the amide nitrogen .
Reaction Pathway & Impurity Landscape
The following diagram illustrates the competitive pathways that generate the most common impurities.
Figure 1: Competitive reaction pathways in the alkylation of 4-hydroxybenzamide.
Mechanistic Insight: The pKa Switch
The selectivity relies on the acidity difference between the phenol (
-
Correct Strategy: Use a base strong enough to deprotonate the phenol but too weak to deprotonate the amide (e.g.,
or ). -
Failure Mode: Using strong bases (NaH, KOH) or high temperatures increases the electron density on the nitrogen, leading to N-alkylation or N,O-dialkylation .
Module 2: Troubleshooting Guides (Q&A)
Issue 1: High Levels of N-Alkylated Impurity
User Observation: "LC-MS shows a peak with the same mass as the product (M+1 = 176) but a different retention time. NMR shows propargyl signals but the amide protons are split or missing."
-
Root Cause: The reaction conditions favored the "softer" nitrogen nucleophile or the temperature was too high, overcoming the activation energy for N-alkylation.
-
Corrective Action:
-
Switch Solvent: Move from DMF (dimethylformamide) to Acetone or Acetonitrile . DMF promotes N-alkylation in amides due to its high polarity and cation solvation properties [1].
-
Lower Temperature: Conduct the reaction at refluxing acetone temperature (~56°C) rather than 80-100°C.
-
Base Selection: Ensure you are using anhydrous
. Avoid NaH or NaOH.
-
Issue 2: Product "Oils Out" or is Sticky
User Observation: "After workup, the product is a yellow oil/gum that refuses to crystallize, even though literature says it should be a solid."
-
Root Cause: Presence of residual DMF or Propargyl Bromide . Small amounts of solvent impurities depress the melting point significantly.
-
Corrective Action:
-
The Water Crash: If using DMF, pour the reaction mixture into 10x volume of ice-cold water with vigorous stirring. The sudden polarity shift forces the hydrophobic ether product to precipitate while keeping DMF and inorganic salts in the aqueous phase.
-
Trituration: If an oil forms, decant the water, dissolve the oil in a minimum amount of Ethyl Acetate, and add Hexanes until cloudy. Scratch the flask walls to induce nucleation.
-
Issue 3: Appearance of Acidic Impurity (M+1 = 177)
User Observation: "I see a new peak that grows over time, particularly during scale-up."
-
Root Cause: Hydrolysis of the amide group to 4-(prop-2-yn-1-yloxy)benzoic acid . This occurs if the reaction mixture contains water and is heated with base for prolonged periods.
-
Corrective Action:
-
Dry Solvents: Ensure Acetone/DMF is dried over molecular sieves.
-
Base Wash: During workup, wash the organic layer with saturated
.[1] The acidic impurity will deprotonate and move to the aqueous layer, while the amide product remains in the organic layer.
-
Module 3: Optimized Experimental Protocol
This protocol is designed to maximize O-alkylation selectivity and simplify purification.
Reagents
-
4-Hydroxybenzamide (1.0 eq)
-
Propargyl Bromide (1.2 eq, 80% in toluene)
-
Potassium Carbonate (
, 2.0 eq, anhydrous/granular) -
Solvent: Acetone (Reagent Grade) or Acetonitrile.
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-hydroxybenzamide (1.0 eq) and
(2.0 eq) in Acetone (0.5 M concentration relative to substrate).-
Note: Do not add the bromide yet. Stir at room temperature for 30 minutes. This allows the base to deprotonate the phenol (formation of phenoxide anion), indicated by a color change (often yellowing).
-
-
Addition: Add Propargyl Bromide (1.2 eq) dropwise via syringe.
-
Why? Dropwise addition prevents a high local concentration of electrophile, reducing the risk of dialkylation.
-
-
Reaction: Heat to mild reflux (~56°C) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Checkpoint: The starting material (
) should disappear, and the product ( ) should appear.
-
-
Workup (The "Crash" Method):
-
Cool mixture to RT.
-
Filter off the inorganic solids (
, excess ). -
Evaporate the acetone filtrate to near dryness.
-
Add cold water to the residue. The product should precipitate as a white/off-white solid.
-
-
Purification (Recrystallization):
-
If the solid is slightly yellow or impure, recrystallize from Ethanol/Water (1:1) or Toluene .
-
Dissolve in minimum hot ethanol, add hot water until slightly turbid, then cool slowly to
.
-
Module 4: Analytical Decision Tree
Use this logic flow to identify and remove specific impurities during the workup phase.
Figure 2: Purification logic flow for removing common byproducts.
Summary of Critical Parameters
| Parameter | Recommended | Avoid | Reason |
| Base | Strong bases promote N-alkylation (Impurity A). | ||
| Solvent | Acetone, Acetonitrile | DMF, DMSO, Water | DMF is hard to remove and promotes N-attack; Water causes hydrolysis. |
| Stoichiometry | 1.2 eq Propargyl Bromide | >1.5 eq | Excess electrophile leads to N,O-dialkylation. |
| Temperature | 50–60°C | >80°C | High heat overcomes activation energy for side reactions. |
References
-
BenchChem Technical Support. (2025).[1][2][3][4] Regioselective Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes: General Williamson Ether Synthesis Pathway.[3] BenchChem Application Notes.[3] Link
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Solvent Effects.[5] Master Organic Chemistry. Link
-
National Institutes of Health (NIH). (2013). Synthesis and Crystal Structure of 4-(prop-2-yn-1-yloxy)benzaldehyde. PubMed Central. Link
-
Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Advances. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Benzamide Solubility Issues in Aqueous Assays
Welcome to the advanced troubleshooting center for working with benzamide derivatives. Benzamides (frequently developed as HDAC inhibitors, PARP inhibitors, and antipsychotics) often present severe solubility challenges in aqueous environments. This guide bridges the gap between medicinal chemistry and assay biology, providing actionable, self-validating protocols to ensure data integrity in your in vitro and cell-based assays.
The Mechanistic Root of Benzamide Insolubility
Why do benzamides crash out of solution? Benzamide derivatives typically exhibit exceptionally high crystal packing energy. The planar geometry of the benzamide core, combined with its ability to form robust, symmetrical hydrogen-bond networks, makes the solid crystalline state highly thermodynamically stable[1]. When introduced into an aqueous assay buffer from a DMSO stock, the compound rapidly experiences a solvent shift. If the final concentration exceeds its kinetic solubility limit, the system becomes supersaturated and thermodynamically unstable, leading to rapid nucleation and precipitation[2].
Causality Insight: Modifying the assay conditions (e.g., adding surfactants or co-solvents) lowers the free energy of the solvated state. Conversely, structural modifications during lead optimization (such as ortho-substitution or disrupting molecular symmetry) can permanently decrease the crystal lattice energy, thereby improving true thermodynamic solubility[1][3].
Kinetic vs. Thermodynamic Solubility in Assays
Understanding which type of solubility you are measuring is critical for assay design:
-
Kinetic Solubility: The concentration at which a supersaturated solution (typically a DMSO stock diluted into an aqueous buffer) first precipitates[2]. This is the most clinically relevant metric for in vitro assays like IC50/EC50 determinations, as it reflects the metastable state of the drug during the assay's timeframe[4][5].
-
Thermodynamic Solubility: The equilibrium concentration of the most stable crystalline form in a solvent after long-term incubation (24–72 hours)[2][6].
Troubleshooting Rule: If your assay relies on a DMSO spike-in, you are bound by the kinetic solubility limit. If your compound precipitates, your actual assay concentration is unknown, leading to flat dose-response curves, false negatives, or erratic data[7].
Troubleshooting Guide & FAQs
Q1: I dilute my 10 mM DMSO stock of a benzamide derivative into PBS (pH 7.4), and it immediately turns cloudy. What is the immediate fix? A1: The cloudiness is compound precipitation due to exceeding the kinetic solubility limit. Actionable Steps:
-
Intermediate Dilution: Do not spike directly from 100% DMSO into 100% aqueous buffer. Create an intermediate dilution cascade in a co-solvent (e.g., 50% DMSO or ethanol) before the final buffer addition to prevent shock nucleation[7].
-
Add Surfactants: For biochemical assays, adding 0.01% - 0.05% Tween-20 or CHAPS can lower the surface tension and stabilize the supersaturated state without denaturing most target proteins[8].
Q2: My cell-based assay results are highly inconsistent between replicates. Could this be a solubility issue even if I don't see a precipitate? A2: Yes. Micro-precipitation (colloidal aggregation) is invisible to the naked eye but drastically reduces the bioavailable concentration of the drug[2]. Furthermore, benzamide aggregates can non-specifically bind to cell membranes or cause localized cytotoxicity. Actionable Steps: Validate the kinetic solubility of your compound in the exact cell culture media (including FBS) using laser nephelometry before running the biological assay[5].
Q3: I cannot use high concentrations of DMSO or detergents because they are cytotoxic to my cell line. How can I solubilize my benzamide? A3: Use cyclodextrin complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that can encapsulate the hydrophobic benzamide ring, while its hydrophilic exterior maintains aqueous solubility[8][9]. This inclusion complex acts as a drug-delivery vehicle, releasing the compound to the cells without the need for cytotoxic organic solvents[9].
Quantitative Solubility Data
Table 1: Estimated Solubility Profiles and Co-Solvent Tolerances for Benzamides
| Solvent / Excipient | Estimated Solubility / Effect | Max Tolerated Conc. (Cell Assays) | Mechanistic Notes |
| Water / PBS (pH 7.4) | < 0.1 mg/mL (< 0.5 mM) | N/A | Poorly soluble due to high crystal lattice energy and planarity[1][7]. |
| DMSO | > 50 mg/mL (> 279 mM) | < 0.5% (v/v) | Ideal for stock solutions; highly cytotoxic at >1%[7]. |
| Ethanol | ~10-20 mg/mL | < 1.0% (v/v) | Good co-solvent; can be used for intermediate dilutions[7]. |
| Tween-20 / CHAPS | Micellar solubilization | < 0.01% (v/v) | Lowers surface tension; useful in biochemical assays[8]. |
| HP-β-Cyclodextrin | > 10-fold increase | Up to 5% (w/v) | Forms inclusion complexes; excellent for cell-based assays[8][9]. |
Experimental Protocols
Protocol A: Kinetic Solubility Assessment via Laser Nephelometry
Causality Insight: Nephelometry detects light scattering caused by insoluble particles. This protocol identifies the exact concentration at which your benzamide transitions from a solvated state to a colloidal/precipitated state.
-
Preparation of Stock: Dissolve the benzamide derivative in 100% DMSO to a concentration of 10 mM. Ensure complete dissolution by gentle warming (37°C) and vortexing[7].
-
Serial Dilution: Prepare a 2-fold serial dilution of the DMSO stock in a V-bottom 96-well plate (e.g., 10 mM down to 0.01 mM).
-
Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of the target aqueous assay buffer (e.g., PBS pH 7.4) in a clear-bottom 96-well plate. This yields a final DMSO concentration of 1%[4].
-
Incubation: Incubate the plate at room temperature or 37°C for 2 hours to allow the system to reach a metastable state[4][5].
-
Nephelometry Reading: Measure light scattering using a laser nephelometer (e.g., NEPHELOstar).
-
Self-Validation Check: Plot the scattering intensity against compound concentration. The kinetic solubility limit is the concentration at which a sharp inflection point (increase in scattering) occurs[2][5]. If the scattering at your target assay concentration is above the baseline buffer control, you must reformulate.
Protocol B: Preparation of Benzamide-Cyclodextrin Inclusion Complex (Kneading Method)
Causality Insight: The kneading method forces the hydrophobic benzamide into the hydrophobic cavity of HP-β-CD through mechanical shearing and minimal solvent use, driving the thermodynamic equilibrium toward complexation[8].
-
Cyclodextrin Preparation: Accurately weigh the required amount of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and place it in a mortar[8].
-
Paste Formation: Add a minimal volume of purified water to the HP-β-CD and triturate until a homogeneous paste is formed[8].
-
Compound Addition: Gradually add the accurately weighed benzamide derivative to the paste[8].
-
Kneading: Continuously knead the mixture for 30 to 60 minutes. The mechanical force facilitates the displacement of water molecules from the CD cavity by the benzamide[8][9].
-
Drying: Transfer the paste to an oven and dry at 40-50°C until a constant weight is achieved[8].
-
Sieving: Pulverize the dried complex and pass it through a fine sieve to obtain a uniform powder[8].
-
Self-Validation Check: Dissolve the final powder in your aqueous assay buffer. The solution should remain optically clear at concentrations where the free benzamide previously precipitated.
Workflows & Decision Trees
Decision tree for troubleshooting benzamide precipitation in aqueous assays.
Workflow for the kneading method of benzamide-cyclodextrin complexation.
References
- Title: Overcoming solubility issues of N-(1-hydroxypropan-2-yl)
- Source: Journal of Medicinal Chemistry (ACS Publications)
- Title: Kinetic & Thermodynamic Solubility Testing Source: WuXi AppTec URL
- Title: Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)
- Title: Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations Source: Benchchem URL
- Title: Thermodynamic vs.
- Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: SciSpace URL
- Title: Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Raytor URL
- Title: Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. raytor.com [raytor.com]
- 3. scispace.com [scispace.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. enamine.net [enamine.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Precision Control in Propargyl Ether Synthesis
Ticket Type: Advanced Methodology Guide Subject: Controlling Side Reactions & Isomerization in Propargylation Status: Active User Level: Senior Researcher / Process Chemist
Executive Summary
Propargyl ethers are critical precursors for bioorthogonal "Click" chemistry (CuAAC) and complex natural product synthesis. However, the propargyl group is chemically deceptive. Its acidity (
This guide provides self-validating protocols to suppress these side reactions, ensuring high fidelity in your ether synthesis.
Module 1: The Isomerization Crisis (Alkyne Allene)
The most frequent failure mode in propargyl ether synthesis is the rearrangement of the terminal alkyne into an allene. This renders the product inert to Click chemistry and difficult to separate.
The Mechanism of Failure
Under basic conditions, the propargylic protons (adjacent to oxygen) are acidic. Deprotonation forms a resonance-stabilized anion which can reprotonate at the terminal carbon, yielding the allene.
Figure 1: The base-catalyzed equilibrium between propargyl and allenyl ethers.[1] High temperatures and strong bases drive the reaction toward the allene.
Protocol A: The "Low-Temp Carbonate" Method (Standard)
Best for: Phenols and robust aliphatic alcohols.
Logic: Replacing strong bases (NaH, KOtBu) with mild, heterogeneous bases (
-
Solvent Selection: Use Acetone (reflux,
C) or DMF (keep C). -
Stoichiometry:
-
Substrate: 1.0 equiv
-
Propargyl Bromide (80% in toluene): 1.2–1.5 equiv
- (anhydrous, finely ground): 2.0 equiv
-
-
Execution:
-
Suspend substrate and base in solvent.[2] Stir 15 min.
-
Add propargyl bromide dropwise at 0°C (exotherm control).
-
Warm to RT or mild heat (
C). DO NOT EXCEED 60°C. -
Checkpoint: Monitor TLC. If the spot smears or a slightly less polar spot appears, allene formation has begun. Stop immediately.
-
Protocol B: Phase Transfer Catalysis (The "Biphasic Shield")
Best for: Substrates sensitive to basic hydrolysis or massive isomerization issues.
Logic: The reaction occurs at the interface or via ion-pair extraction. The bulk organic phase remains neutral, preventing the product from prolonged exposure to the base.
-
System: Toluene (organic phase) / 50% NaOH (aq).
-
Catalyst: Tetrabutylammonium bromide (TBAB) or hydrogen sulfate (TBAHS) (5-10 mol%).
-
Procedure:
-
Dissolve alcohol in Toluene (3-5 volumes).
-
Add Propargyl Bromide (1.5 equiv) and TBAB.
-
Add NaOH solution dropwise at 0°C with vigorous stirring.
-
Why this works: The propargyl ether product remains in the toluene layer, physically separated from the bulk hydroxide, suppressing isomerization.
-
Module 2: Regiocontrol in Phenolic Substrates
Phenoxides are ambident nucleophiles. They can react at the Oxygen (Ether, desired) or the Carbon (Ring alkylation, undesired).[3][4]
The Decision Matrix: Solvent & Counter-Ion Effects
| Variable | Conditions Favoring O-Alkylation (Desired) | Conditions Favoring C-Alkylation (Undesired) | Mechanistic Reason |
| Solvent | Polar Aprotic (DMF, DMSO, Acetone) | Protic (Water, Phenol, TFE) or Non-polar | Aprotic solvents solvate the cation ( |
| Base/Cation | LiOH, NaOH (in non-polar solvents) | Larger cations (Cs/K) dissociate better than Li/Na, promoting hard nucleophile behavior at Oxygen. | |
| Temperature | Low to Moderate ( | High ( | C-alkylation has a higher activation energy ( |
Troubleshooting Workflow: "I have C-alkylated impurities."
-
Switch Solvent: If using THF, switch to DMF or Acetone. THF often promotes tight ion pairing, which can lead to ortho-C-alkylation.
-
Change the Base: Switch from NaH to
or . Cesium ("The Cesium Effect") is particularly effective at promoting O-alkylation due to weak ion pairing. -
Dilution: High concentrations favor intermolecular aggregation.[2] Run dilute (0.1 M).
Module 3: Safety & Handling (Propargyl Bromide)
CRITICAL WARNING: Propargyl bromide is a lachrymator, a flammability hazard, and potentially explosive.[5]
Handling Protocol
-
Never Distill to Dryness: Propargyl bromide can form explosive peroxides or shock-sensitive decomposition products upon concentration. Always leave a solvent heel.
-
Use Solutions: Purchase and use the 80% solution in toluene . Avoid neat propargyl bromide if possible. It is shock-sensitive.[2]
-
Quenching: Excess propargyl bromide in reaction mixtures should be quenched with aqueous ammonium chloride or a dilute amine solution before rotovap to avoid concentrating the halide in the waste flask.
Module 4: Advanced Troubleshooting (FAQs)
Q1: My propargyl ether degrades on the silica column. Why?
-
Diagnosis: Trace acidity on the silica gel can catalyze the rearrangement to the allene or hydration to the ketone.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes. This neutralizes acidic sites.[2] Elute with solvent containing 0.1% TEA.
Q2: I cannot use base (substrate is base-sensitive). How do I propargylate?
-
Solution: Use the Dudley Reagent (2-benzyloxy-1-methylpyridinium triflate) or perform a Silver-Mediated alkylation (
in DCM). These operate under near-neutral conditions.[2]
Q3: How do I confirm if I have the allene byproduct?
-
Analysis: Check the proton NMR.
-
Propargyl Ether: Doublet at
ppm ( ) and Triplet at ppm ( ). -
Allenyl Ether: Distinct resonances at
ppm ( ) and ppm ( ). -
IR Spectroscopy: Propargyl C
C stretch is weak/sharp at cm . Allene C=C=C stretch is strong at cm .
-
Visual Summary: Optimization Logic
Figure 2: Decision tree for selecting reaction conditions based on substrate class.
References
-
Reppe Chemistry & Isomerization: Trofimov, B. A. "Acetylene-allene rearrangement of propargyl systems." Russian Chemical Bulletin, 2012.
-
Williamson Ether Synthesis & Side Reactions: "Williamson Ether Synthesis." Organic Chemistry Portal.
-
Phase Transfer Catalysis: Freedman, H. H., & Dubois, R. A. "An improved Williamson ether synthesis using phase transfer catalysis." Tetrahedron Letters, 1975.
-
Propargyl Bromide Safety Data: "Propargyl Bromide 80% in Toluene - Safety Data Sheet." Sigma-Aldrich.[2]
-
O- vs C-Alkylation of Phenols: Kornblum, N., et al. "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts." Journal of the American Chemical Society.
Sources
- 1. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. research.uga.edu [research.uga.edu]
Technical Support Center: Stabilizing Thiane-Ring Compounds in Acidic Media
Welcome to the Technical Support Center for thiane-ring stabilization. Thiane rings (six-membered sulfur heterocycles like tetrahydrothiopyran) are highly valuable structural motifs in modern drug development and peptide synthesis[1]. However, the thioether linkage introduces unique vulnerabilities when exposed to acidic environments. This guide is designed for researchers and scientists, providing authoritative, field-proven methodologies to troubleshoot and prevent thiane degradation.
Mechanistic Causality: The "Why" Behind Thiane Instability
To successfully stabilize thiane compounds, we must first understand the causality of their degradation. The sulfur atom in a thiane ring is a highly polarizable, soft nucleophile. When exposed to strong Brønsted acids (e.g., TFA, HCl) or Lewis acids (e.g., AlCl₃, BF₃·OEt₂), the sulfur atom readily undergoes protonation or coordination, forming a highly reactive sulfonium intermediate [2].
Once this sulfonium ion is formed, the adjacent carbon-sulfur (C-S) bond is severely weakened, leading to two primary degradation pathways:
-
Nucleophilic Ring-Opening: Even weak nucleophiles present in the matrix (such as water, halide ions, or trifluoroacetate) can attack the activated
-carbon. This cleaves the C-S bond and irreversibly opens the ring[3]. -
Cationic Ring-Opening Polymerization (CROP): In the absence of competing nucleophiles, unprotonated thiane monomers can attack the sulfonium intermediate. This triggers a runaway polymerization cascade, a phenomenon well-documented in similar cyclic ethers like tetrahydrofuran (THF) under Lewis acid catalysis[4].
Mechanistic pathways of acid-induced thiane degradation and corresponding stabilization strategies.
Troubleshooting FAQs
Q1: I am synthesizing a peptide containing a thiane-amino acid. During the final TFA cleavage step, the thiane ring degrades. How can I prevent this? A1: The degradation is caused by the strong Brønsted acidity of Trifluoroacetic Acid (TFA), which protonates the thiane sulfur and facilitates ring-opening by the trifluoroacetate anion. To prevent this, you must introduce "sacrificial" soft nucleophiles into your cleavage cocktail. Scavengers like Ethanedithiol (EDT) and Triisopropylsilane (TIPS) outcompete the thiane sulfur for electrophilic species and stabilize the carbocations generated during deprotection.
Q2: When exposing my thiane derivative to a Lewis acid, my solution becomes highly viscous, and NMR shows broad polymeric peaks. What is happening? A2: You are observing Cationic Ring-Opening Polymerization (CROP)[4]. The Lewis acid coordinates with the thiane sulfur, creating an initiation site. Subsequent thiane molecules act as propagating nucleophiles. Solution: To suppress CROP, you must operate under high-dilution conditions (reducing the probability of monomer-monomer collisions) and lower the reaction temperature (e.g., -78 °C) to kinetically trap the coordinated intermediate before propagation occurs.
Q3: How do I distinguish between acid-catalyzed ring-opening and oxidative degradation of my thiane compound? A3: Thianes are susceptible to oxidation, forming sulfoxides or sulfones, which can be exacerbated if peroxides are present in acidic ethereal solvents[5]. Analytical Differentiation: Use LC-MS. Oxidative degradation will show a mass shift of +16 Da (sulfoxide) or +32 Da (sulfone). Acid-catalyzed ring-opening will typically show a mass shift corresponding to the addition of the nucleophile (e.g., +18 Da for water, resulting in an acyclic hemithioacetal).
Diagnostic workflow for identifying and resolving thiane degradation in experimental settings.
Self-Validating Experimental Protocols
Protocol 1: Acid-Stable Deprotection of Thiane-Containing Peptides
Causality: This protocol utilizes a highly optimized scavenger ratio to ensure that the thiane sulfur remains unprotonated and unreacted while protecting groups (like Boc or t-Bu) are efficiently removed.
-
Preparation: In a fume hood, prepare the cleavage cocktail: 92.5% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% Ethanedithiol (EDT), and 2.5% ultrapure water (v/v). Self-validation check: The solution must be clear and colorless. A yellow tint indicates oxidized EDT, which will fail to protect the thiane ring.
-
Resin Treatment: Add 10 mL of the cocktail per gram of peptide-resin.
-
Incubation: Gently agitate the mixture at room temperature for exactly 2 hours. Do not exceed this time, as prolonged acid exposure will eventually overcome the scavenger capacity.
-
Filtration & Precipitation: Filter the resin and precipitate the peptide by adding the filtrate dropwise into 10 volumes of ice-cold diethyl ether.
-
Verification: Centrifuge, wash the pellet with cold ether twice, and analyze via RP-HPLC. The thiane ring integrity is confirmed if the primary peak matches the exact theoretical mass without a +18 Da (ring-opened) adduct.
Protocol 2: Suppressing Polymerization in Lewis Acid-Mediated Reactions
Causality: By manipulating thermodynamics (temperature) and kinetics (concentration), this protocol prevents the intermolecular collisions required for runaway polymerization[4].
-
Solvent Degassing: Purge anhydrous dichloromethane (DCM) with Argon for 30 minutes to remove oxygen and moisture, which can act as rogue nucleophiles.
-
High-Dilution Setup: Dissolve the thiane compound in DCM to achieve a final concentration of
0.01 M. -
Thermal Control: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Self-validation check: Ensure the internal temperature stabilizes for at least 15 minutes before proceeding to prevent localized hot spots.
-
Lewis Acid Addition: Add the Lewis acid (e.g., BF₃·OEt₂) dropwise over 10 minutes.
-
Quenching: Quench the reaction at -78 °C with a saturated aqueous solution of NaHCO₃ before allowing it to warm to room temperature. This destroys the Lewis acid before the thermal energy required for polymerization is reached.
Quantitative Data Presentation
Table 1: Stability Matrix of Thiane Derivatives in Acidic Media
| Compound Type | Acidic Condition | Primary Degradation Pathway | Approx. Half-Life | Rescue Strategy |
| Unsubstituted Thiane | 95% TFA (25 °C) | Nucleophilic Ring-Opening | < 4 hours | Add EDT/TIPS scavengers |
| 4-Amino-Thiane | Lewis Acid (AlCl₃, 25 °C) | Cationic Polymerization | < 30 mins | High dilution, -78 °C |
| 1,3-Dithiane | 1M HCl (Aqueous) | Hydrolysis / Deprotection | ~ 12 hours | Use aprotic solvents |
| Thiane-4-thiol | Mild Acid + O₂ | Oxidation to Disulfide | ~ 48 hours | Argon purge, add TCEP |
References
-
Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates MDPI[Link]
-
Brønsted Acid‐Promoted Ring-opening and Annulation of Thioamides and 2H-azirines to Synthesize 2,4,5-Trisubstituted Thiazoles ResearchGate[Link]
-
The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid MDPI[Link]
Sources
Scaling up synthesis of N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical engineering and synthetic challenges associated with scaling up N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide .
This compound features a critical structural motif relevant to ubiquitin-specific protease (USP28/USP25) inhibitors, which are actively investigated in targeted oncology therapies [1]. Scaling this molecule from medicinal chemistry (milligram scale) to process chemistry (kilogram scale) requires transitioning from discovery-friendly reagents to robust, safe, and cost-effective methodologies.
I. Retrosynthetic Strategy & Scale-Up Workflow
To achieve a scalable synthesis, the target molecule is disconnected into two primary intermediates: 4-amino-tetrahydrothiopyran-4-carbonitrile (the amine) and 4-(prop-2-ynyloxy)benzoic acid (the acid).
Process chemistry workflow for N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide synthesis.
II. Troubleshooting & FAQs: Process Scale-Up
Section A: Synthesis of the Amine Intermediate
Q: During the Strecker synthesis of 4-amino-4-cyanothiane, we experience severe thermal runaway upon the addition of sodium cyanide. How can we mitigate this at the 5 kg scale? A: In discovery chemistry, the Strecker reaction is often run as a batch process by mixing tetrahydrothiopyran-4-one, NaCN, and NH₄Cl in aqueous methanol [2]. At scale, the exothermic formation of the imine and subsequent cyanide attack poses a severe safety risk.
-
Solution: Shift to a controlled dosing strategy . Pre-form the imine by reacting the ketone with aqueous ammonia/NH₄Cl first. Then, dose a solution of NaCN slowly over 4–6 hours while maintaining the jacket temperature at 15°C. Alternatively, converting this step to a continuous flow reactor significantly increases the surface-area-to-volume ratio, allowing for near-instantaneous heat dissipation.
Section B: Synthesis of the Acid Intermediate
Q: We are seeing significant polymerization and dark discoloration during the etherification of 4-hydroxybenzoic acid with propargyl bromide. What is causing this? A: Terminal alkynes are highly susceptible to base-catalyzed isomerization (forming allenes) and oxidative dimerization (Glaser coupling) in the presence of trace metals and oxygen.
-
Solution: The causality here is oxygen ingress and excessive heating. Ensure the reactor is rigorously sparged with nitrogen prior to the addition of K₂CO₃. Limit the reaction temperature to 60°C. If discoloration persists, adding a radical scavenger (like BHT at 0.1 mol%) can suppress alkyne polymerization during scale-up.
Section C: Amide Coupling Optimization
Q: Our medicinal chemistry route uses HATU/DIPEA for the final amide coupling. Our process engineers rejected this. Why, and what is the best alternative? A: HATU is excellent for high-yielding, rapid couplings at the bench scale, but it is entirely unsuitable for process chemistry. It is prohibitively expensive, atom-inefficient, and generates explosive uronium byproducts (and utilizes hazardous HOAt).
-
Solution: For this specific substrate, the most robust method is the conversion of 4-(prop-2-ynyloxy)benzoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂), followed by a Schotten-Baumann-type coupling or anhydrous coupling with the amine. If acid-sensitive impurities arise, T3P (Propylphosphonic anhydride) in ethyl acetate is the industry standard for scalable, safe amide couplings.
III. Quantitative Data: Coupling Reagent Evaluation
To validate the shift from discovery to process chemistry, review the following self-validating data comparing coupling methods for this specific amide bond formation:
| Coupling Method | Reagent Cost ($/mol) | Atom Economy | Safety Profile | Yield (100g scale) | Workup Complexity |
| HATU / DIPEA | ~$850.00 | Poor (380 g/mol ) | High Risk (Explosive byproducts) | 92% | High (Chromatography req.) |
| T3P / Et₃N | ~$45.00 | Moderate (318 g/mol ) | Low Risk (Water-soluble byproducts) | 88% | Low (Aqueous wash only) |
| SOCl₂ (Acid Chloride) | <$5.00 | High (118 g/mol ) | Moderate (HCl gas generation) | 94% | Very Low (Direct crystallization) |
IV. Standard Operating Procedure: Scaled Amide Coupling
This protocol describes the optimized, self-validating methodology for the final coupling step using the acid chloride route, designed to eliminate the need for column chromatography.
Step 1: Acid Chloride Formation
-
Charge a dry, N₂-flushed 10 L jacketed reactor with 4-(prop-2-ynyloxy)benzoic acid (1.0 eq, 500 g) and anhydrous dichloromethane (DCM, 5.0 L).
-
Add catalytic N,N-Dimethylformamide (DMF, 0.05 eq).
-
Begin dropwise addition of Thionyl Chloride (SOCl₂, 1.2 eq) over 2 hours, maintaining the internal temperature at 20–25°C. Mechanistic note: DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate, which rapidly reacts with the carboxylic acid.
-
Stir for 4 hours until gas evolution (SO₂, HCl) ceases. Route all off-gas through a 2M NaOH scrubber.
-
Concentrate the mixture under reduced pressure to remove excess SOCl₂, yielding the crude acid chloride as a pale yellow oil. Redissolve in anhydrous Tetrahydrofuran (THF, 3.0 L).
Step 2: Amide Coupling
-
In a separate 20 L reactor, charge 4-amino-tetrahydrothiopyran-4-carbonitrile (1.05 eq) and Triethylamine (Et₃N, 2.5 eq) in THF (5.0 L). Cool to 0°C.
-
Slowly dose the acid chloride solution from Step 1 into the amine solution over 3 hours. Maintain internal temperature <10°C to prevent side reactions at the cyano group.
-
Allow the reaction to warm to 20°C and stir for 12 hours.
Step 3: Isolation via Crystallization
-
Quench the reaction by adding water (2.0 L) and extract with Ethyl Acetate (3 x 3.0 L).
-
Wash the combined organic layers with 1M HCl (2.0 L), saturated NaHCO₃ (2.0 L), and brine (2.0 L). This self-validating wash sequence removes unreacted amine, acidic byproducts, and residual Et₃N.
-
Perform a solvent swap from Ethyl Acetate to Ethanol via distillation.
-
Induce crystallization by slowly adding Water to the Ethanol solution at 60°C until the cloud point is reached, then cool to 5°C at a rate of 10°C/hour.
-
Filter the resulting white crystalline solid, wash with cold 1:1 EtOH/Water, and dry under vacuum at 45°C to yield N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide.
V. References
-
World Intellectual Property Organization. (2020). Carboxamides as ubiquitin-specific protease inhibitors (WO2020033707A1). Google Patents.
-
United States Patent and Trademark Office. (1996). Arylsulfonamido-substituted hydroxamic acids (US Patent 5,672,615). Google Patents.
Validation & Comparative
A Comparative Guide to the Bioactivity of Thiane vs. Thiazole Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the bioactivity of thiane- and thiazole-containing benzamide derivatives. By synthesizing data from peer-reviewed literature, we explore the distinct pharmacological profiles conferred by these two sulfur-containing heterocyclic scaffolds, offering insights into their structure-activity relationships (SAR), mechanisms of action, and therapeutic potential.
Introduction: The Structural Basis for Divergent Bioactivity
In medicinal chemistry, the benzamide moiety is a well-established scaffold known for its role in a multitude of clinically approved drugs.[1] Its ability to form key hydrogen bonds allows it to interact with a wide range of biological targets.[2] The bioactivity of benzamide derivatives is profoundly influenced by the nature of the heterocyclic ring systems appended to it. This guide focuses on two such sulfur-containing heterocycles: thiane and thiazole.
-
Thiazole: A five-membered aromatic heterocycle containing sulfur and nitrogen. Its planar structure and electron-rich nature make it a versatile building block in drug design, contributing to a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] The thiazole ring is a key component in numerous FDA-approved drugs.[5]
-
Thiane: A six-membered, saturated (non-aromatic) heterocycle containing a sulfur atom. Unlike the rigid and planar thiazole, the thiane ring is conformationally flexible, capable of adopting "chair" and "boat" conformations. This flexibility can be advantageous for optimizing interactions within the three-dimensional binding pockets of target proteins.
The fundamental structural differences—aromaticity and planarity (thiazole) versus non-aromaticity and conformational flexibility (thiane)—are the primary drivers of the distinct bioactivities observed in their respective benzamide derivatives.
Comparative Bioactivity Analysis: A Focus on Oncology
While both scaffolds are explored across various therapeutic areas, a significant body of research for thiazole benzamides, in particular, lies in oncology.[3][6][7] Direct comparative studies against thiane analogs are less common, but by examining the structure-activity relationships within each class, we can draw informed comparisons.
Thiazole Benzamides: Potent Kinase Inhibitors
The thiazole framework is a privileged structure in the design of protein kinase inhibitors.[8] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[8] Thiazole-based compounds have been successfully developed as potent inhibitors of various kinases.
A notable target is the c-Met kinase , which is implicated in tumor growth and metastasis. Studies have shown that thiazole carboxamide derivatives can exhibit potent inhibitory activity against c-Met.[9] Similarly, thiazole derivatives have been designed and evaluated as inhibitors of the PI3K/mTOR pathway , another critical signaling cascade in cancer.[10]
Key Insight: The rigid, planar structure of the thiazole ring often facilitates strong π-π stacking and hydrogen bond interactions within the ATP-binding pocket of kinases, leading to potent inhibition.
Thiane Benzamides: Exploring New Chemical Space
Research into thiane-containing benzamides is less extensive but offers unique opportunities. The conformational flexibility of the thiane ring allows it to adapt to the specific topology of a binding site, potentially leading to improved selectivity and potency for certain targets. While not as prominently featured as kinase inhibitors, the thiane scaffold is being investigated in various therapeutic contexts. The flexibility of the thiane ring can be a key parameter in optimizing binding affinity and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Insights
The biological activity of these compounds is highly dependent on the substituents attached to both the heterocyclic ring and the benzamide moiety.[11][12]
-
For Thiazole Benzamides: SAR studies frequently reveal that substitutions at the C2 and C4 positions of the thiazole ring significantly modulate potency.[4] For example, in a series of benzothiazole-based anticancer agents, the presence of specific substitutions on the phenyl ring of the benzamide group was critical for potent activity.[11] In many kinase inhibitors, the benzamide nitrogen forms a crucial hydrogen bond with the "hinge region" of the kinase, while the thiazole moiety and its substituents explore deeper pockets.[9]
-
For Thiane Benzamides: The SAR is more complex due to the added dimension of conformational isomerism. The position and orientation (axial vs. equatorial) of substituents on the thiane ring can dramatically impact binding affinity. The sulfur atom in the thiane ring can also participate in non-covalent interactions with biological targets.
Table 1: Comparative Summary of Bioactivity Data for Thiazole Derivatives in Oncology
| Compound Class | Target/Assay | Cell Line | IC50 / Activity | Reference |
| Thiazole Derivative 4c | Cytotoxicity | MCF-7 (Breast) | 2.57 µM | [7] |
| Thiazole Derivative 4c | Cytotoxicity | HepG2 (Liver) | 7.26 µM | [7] |
| Thiazole Carboxamide 51d | c-Met Kinase Inhibition | (Biochemical Assay) | 41.53 nM | [9] |
| Thiazole Derivative 3b | PI3Kα Kinase Inhibition | (Biochemical Assay) | Similar to Alpelisib | [10] |
| Benzothiazole Derivative 45 | Antiproliferative | MCF-7 (Breast) | 64% inhibition | [11] |
Note: Data for directly comparable thiane benzamide derivatives is not sufficiently available in the public literature to create a side-by-side quantitative table. This table highlights the potent activities achieved with the thiazole scaffold.
Visualizing the Research & Development Workflow
The discovery and development of novel bioactive compounds follow a structured, multi-stage process. This workflow ensures a systematic evaluation from initial concept to potential clinical application.
Caption: A generalized workflow for the discovery and development of bioactive small molecules.
Experimental Protocols
To ensure scientific integrity and reproducibility, the methods used to determine bioactivity must be robust and well-validated. Below are step-by-step protocols for common assays used to evaluate these compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: c-Met)
This protocol describes a method to determine the concentration at which a compound inhibits 50% of the kinase activity (IC50).
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Dilute recombinant human c-Met kinase enzyme to the desired concentration in kinase buffer.
-
Prepare a substrate solution (e.g., a synthetic peptide substrate like Poly(Glu,Tyr) 4:1) and ATP in kinase buffer.
-
Prepare serial dilutions of the test compounds (e.g., thiane/thiazole benzamides) in DMSO, then dilute further in kinase buffer.
-
-
Assay Procedure:
-
Add 10 µL of the diluted test compound solution to the wells of a 96-well plate. Include wells for "no inhibitor" (DMSO control) and "no enzyme" (background) controls.
-
Add 20 µL of the c-Met enzyme solution to all wells except the "no enzyme" control.
-
Incubate for 10-15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 20 µL of the ATP/substrate mixture to all wells.
-
Incubate for 60 minutes at 30°C.
-
-
Detection & Analysis:
-
Stop the reaction and detect the amount of phosphorylated substrate. A common method is to use an antibody that specifically recognizes the phosphorylated substrate in a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Measure the signal using a plate reader.
-
Subtract the background signal ("no enzyme" control).
-
Normalize the data to the "no inhibitor" control (set as 100% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Protocol 2: MTT Cell Viability/Cytotoxicity Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture:
-
Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.[7]
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" (e.g., 0.1% DMSO) and "no cell" (background) wells.
-
Incubate the plate for 48-72 hours.
-
-
Detection & Analysis:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance.
-
Plot the percent viability versus the logarithm of the compound concentration to determine the IC50 value.
-
Conclusion and Future Perspectives
The comparison between thiane and thiazole benzamide derivatives highlights a fundamental principle in medicinal chemistry: subtle changes in a scaffold's structure, such as aromaticity and conformational freedom, can lead to vastly different biological profiles.
-
Thiazole benzamides are well-established as potent, often rigid, inhibitors of key biological targets, particularly protein kinases in oncology.[8][9] Their planarity is often key to their success in binding to flat, aromatic-rich active sites.
-
Thiane benzamides represent a less explored but promising area. Their inherent flexibility offers the potential to achieve high affinity and selectivity for targets with more complex, three-dimensional binding pockets.
Future research should focus on direct, head-to-head comparisons of thiane and thiazole analogs within the same chemical series. Such studies, combining synthesis, biological evaluation, and computational modeling, will be crucial to fully elucidate the distinct advantages of each scaffold and to guide the rational design of next-generation therapeutics.
References
- Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. [Source: PMC]
- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. [Source: PMC]
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
- Benzothiazole derivatives as anticancer agents. [Source: PMC, NIH]
- Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. [Source: MDPI]
-
[3][11][13]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. [Source: PMC]
- Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents.
- Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. [Source: RSC Publishing]
- SAR of benzimidazole–thiazole derivatives (13a–13q) with hydrazinyl...
- Synthesis and structure-activity relationship of disubstituted benzamides as a novel class of antimalarial agents. [Source: PubMed]
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Source: Royal Society of Chemistry]
- 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors. [Source: PubMed]
- Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. [Source: PubMed]
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Source: MDPI] 16.[3][11][13]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. [Source: ACS Publications]
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Source: MDPI]
- Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. [Source: PubMed]
- Click synthesis of some novel benzo[d]thiazole-1,2,3-triazole hybrid compounds with benzamide and/or benzoate tethers as EGFR-dependent signaling inhibition against breast cancer.
- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. [Source: PMC]
- Chemical structure - biological activity relationship in the group of benzamide compounds II.
- Thieno[2,3- d ]pyrimidine derivatives: Synthetic approaches and their FLT3 kinase inhibition.
- A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery. [Source: Benchchem]
- Structure-activity relationships in the formation of amides from substituted N-benzylanilines. [Source: Taylor & Francis Online]
- An Overview of Thiazole Derivatives and its Biological Activities. [Source: ijpsr.com]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Validation of HPLC-UV Methods for N-(4-Cyanothian-4-yl) Derivatives
Introduction: The Analytical Challenge of the Thiane Scaffold
The N-(4-Cyanothian-4-yl) moiety—characterized by a saturated six-membered thiopyran (thiane) ring featuring a cyano group and an amine or amide linkage at the 4-position—is an increasingly valuable scaffold in modern drug discovery[1]. However, this specific structural motif presents a formidable challenge for chromatographic analysis.
As an Application Scientist, I frequently observe that the physicochemical dichotomy of this molecule causes significant analytical bottlenecks. The molecule possesses a lipophilic thioether core, yet it is flanked by highly polar, basic functional groups (the cyano and nitrogen linkages). When analyzed using traditional reversed-phase (RP) high-performance liquid chromatography (HPLC), this mixed-mode nature often leads to severe peak tailing. This phenomenon is caused by secondary ion-exchange interactions between the protonated basic nitrogen of the analyte and ionized residual silanols on the silica stationary phase[2].
Furthermore, the thiane sulfur is highly susceptible to oxidation. A stability-indicating method must be robust enough to resolve the parent active pharmaceutical ingredient (API) from its closely eluting, more polar sulfoxide and sulfone degradants.
Column Selection: A Data-Driven Comparison
To objectively determine the optimal stationary phase for N-(4-Cyanothian-4-yl) analysis, we must compare columns that utilize distinct retention mechanisms. We evaluated three industry-standard columns:
-
Standard Hybrid C18 (Waters ACQUITY BEH C18): Utilizes ethylene bridged hybrid particles. It is renowned for high efficiency and extreme pH stability[3], but relies heavily on mobile phase buffering to mask silanols.
-
Polar-Embedded C18 (Phenomenex Luna Omega Polar C18): Features a polar-modified surface that resists pore dewetting in highly aqueous conditions and actively shields residual silanols, specifically designed to improve peak shape for polar basic compounds[4].
-
HILIC / Diol-Bonded (GL Sciences Inertsil HILIC): Operates via orthogonal hydrophilic interaction liquid chromatography. It is excellent for retaining highly polar degradants but requires inverted mobile phase conditions[5].
Comparative Performance Data
Experimental Conditions: 10 mM Ammonium Formate (pH 3.2) / Acetonitrile gradient at 1.0 mL/min. UV Detection at 225 nm.
| Chromatographic Parameter | Waters ACQUITY BEH C18 | Phenomenex Luna Omega Polar C18 | GL Sciences Inertsil HILIC |
| Retention Time (min) | 4.2 | 5.8 | 8.5 |
| Peak Tailing Factor (USP) | 1.65 (Significant Tailing) | 1.05 (Excellent Symmetry) | 1.20 (Slight Tailing) |
| Theoretical Plates (N) | 12,500 | 14,200 | 9,800 |
| Resolution (API vs Sulfoxide) | 1.8 | 3.4 | 2.1 |
| Column Equilibration Time | Fast (<5 Column Volumes) | Fast (<5 Column Volumes) | Slow (>20 Column Volumes) |
Causality & Conclusion: The Polar-Embedded C18 decisively outperforms the alternatives. The polar modification effectively neutralizes the acidic silanols, reducing the tailing factor to an ideal 1.05. Crucially, it provides the highest resolution (
Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)
Method validation cannot be treated as a static checklist. To ensure absolute trustworthiness, the protocol must function as a self-validating system where System Suitability Tests (SST) continuously verify the integrity of the chromatographic environment before any sample data is accepted[6].
Caption: ICH Q2(R2) HPLC-UV method validation workflow for N-(4-Cyanothian-4-yl) derivatives.
Step 1: Optimized Chromatographic Conditions
-
Column: Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 3 µm).
-
Mobile Phase A: 10 mM Ammonium Formate buffer (pH 3.2, adjusted with formic acid).
-
Mechanistic Choice: The pH of 3.2 ensures the basic nitrogen of the N-(4-Cyanothian-4-yl) moiety is fully protonated, standardizing its retention mechanism. The formate buffer provides the necessary ionic strength to shield any remaining silanol interactions.
-
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Gradient Program: 5% B to 60% B over 15 minutes, hold for 2 minutes, return to 5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
Step 2: System Suitability Testing (SST)
Before initiating validation parameters, prime the system and verify performance.
-
Inject a standard solution (50 µg/mL) six consecutive times.
-
Self-Validation Criteria: The system is only deemed suitable if the Relative Standard Deviation (RSD) of the peak area is
, the Tailing Factor is , and Theoretical Plates are .
Step 3: Specificity & Forced Degradation
The method must prove it can separate the API from its degradation products, specifically targeting the vulnerable thiane sulfur.
-
Procedure: Subject the N-(4-Cyanothian-4-yl) API to oxidative stress (3%
at room temperature for 4 hours), acidic stress (0.1M HCl at 60°C), and basic stress (0.1M NaOH at 60°C). -
Causality: The thiane ring undergoes rapid sequential oxidation. The sulfur atom oxidizes first to a sulfoxide (+16 Da), and under extended stress, to a sulfone (+32 Da). The polar-embedded column must demonstrate baseline resolution (
) between these species.
Caption: Oxidative degradation pathway of the thiane ring requiring chromatographic resolution.
Step 4: Linearity and Range
-
Prepare seven concentration levels ranging from 25% to 150% of the target analytical concentration (e.g., 12.5 µg/mL to 75 µg/mL).
-
Inject each level in triplicate.
-
Plot peak area against concentration.
-
Acceptance Criteria: The correlation coefficient (
) must be , proving the UV detector response is directly proportional to the analyte concentration within the specified range.
Step 5: Accuracy (Recovery)
-
Spike known amounts of the N-(4-Cyanothian-4-yl) reference standard into a synthetic placebo matrix at three levels: 50%, 100%, and 150%.
-
Prepare three independent samples for each level (9 preparations total).
-
Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%, with an RSD
.
Step 6: Precision (Repeatability & Intermediate Precision)
-
Repeatability: Analyze six independent sample preparations at the 100% concentration level on Day 1.
-
Intermediate Precision: Have a second analyst prepare and analyze six new samples on Day 2, using a different HPLC system if available.
-
Acceptance Criteria: The overall RSD for the assay value across all 12 preparations must be
.
Final Recommendations
For the quantitative analysis and purity assessment of N-(4-Cyanothian-4-yl) derivatives, standard C18 phases frequently fail to provide adequate peak shape due to the mixed-mode basicity of the analyte. By transitioning to a polar-embedded C18 stationary phase , laboratories can effectively mask silanol interactions, achieving superior peak symmetry and baseline resolution of critical oxidative degradants. Implementing the outlined self-validating ICH Q2(R2) protocol ensures that this analytical method is robust, reliable, and fully prepared for rigorous drug development and quality control environments.
References
-
Title: (2S)-N'-(4-cyanothian-4-yl)-2-phenylpentanediamide Source: PubChem - National Institutes of Health (NIH) URL: [Link]
-
Title: Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography Source: Heliyon (via PubMed Central) URL: [Link]
-
Title: UHPLC Column for Highly Polar Basic Compounds Source: Phenomenex URL: [Link]
-
Title: Waters Column Selection Guide for Polar Compounds Source: Waters Corporation URL: [Link]
-
Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL: [Link]
Sources
- 1. (2S)-N'-(4-cyanothian-4-yl)-2-phenylpentanediamide | C17H21N3O2S | CID 173204433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Illuminating the Herbicidal Potential of 4-Cyanophenyl Analogs: A Comparative Efficacy Guide
A Note on Scope: Initial inquiries into the herbicidal efficacy of N-(4-Cyanothian-4-yl) analogs revealed a scarcity of publicly available research. To provide a valuable and data-supported guide for the scientific community, this document will broaden its focus to the comparative efficacy of a more widely studied class of compounds: herbicides containing a 4-cyanophenyl moiety . This structural feature is present in a variety of pesticidal compounds, and its influence on bioactivity is a subject of ongoing research. This guide will synthesize findings from disparate studies to offer insights into the structure-activity relationships and herbicidal potential of this chemical class.
Introduction: The 4-Cyanophenyl Moiety in Herbicide Design
The quest for novel herbicides with improved efficacy, selectivity, and environmental profiles is a constant in agricultural science. The inclusion of a 4-cyanophenyl group is a recurring motif in the design of bioactive molecules, including insecticides and herbicides. This is often attributed to the cyano group's strong electron-withdrawing nature and its ability to participate in various non-covalent interactions, which can significantly influence the binding of a molecule to its target protein.
This guide will delve into the comparative herbicidal efficacy of various analogs featuring the 4-cyanophenyl group, drawing from published experimental data. We will explore the structure-activity relationships (SAR) that govern their phytotoxicity and discuss the experimental methodologies employed in their evaluation.
Comparative Efficacy of 4-Cyanophenyl Analogs
The herbicidal activity of compounds incorporating a 4-cyanophenyl ring is diverse and dependent on the overall molecular scaffold. Below, we compare the efficacy of several classes of such compounds based on available literature.
N-Benzyl-4-halo-2-pentenamides with a 4-Cyanophenyl Substituent
A study into N-isobutyl-N-(4-substituted benzyl)-4-halo-2-pentenamides revealed potent, light-dependent herbicidal activity against barnyard grass (Echinochloa oryzicola)[1]. The research highlighted the favorable contribution of a 4-cyanobenzyl substituent on the amide nitrogen to the herbicidal potency.
Table 1: Herbicidal Activity of N-isobutyl-N-(4-substituted benzyl)-4-chloro-2-pentenamides against Echinochloa oryzicola [1]
| Compound ID | N-Benzyl Substituent | pI50 (M) |
| 1 | 4-H | 5.30 |
| 2 | 4-Cl | 5.92 |
| 3 | 4-CN | 6.15 |
| 4 | 4-NO2 | 6.00 |
pI50 represents the negative logarithm of the molar concentration required for 50% inhibition of growth.
As evidenced in Table 1, the analog with a 4-cyanobenzyl group (Compound 3) exhibited the highest herbicidal activity among the tested compounds, suggesting the importance of this substituent for phytotoxicity in this particular chemical series.
Cyanoacrylate Derivatives
Research into novel cyanoacrylates has also yielded compounds with significant herbicidal properties. A series of new cyanoacrylates bearing a substituted pyrimidine moiety demonstrated good post-emergence herbicidal activity against several weed species[2].
Table 2: Post-emergence Herbicidal Activity of Cyanoacrylate Derivatives at 1500 g/ha [2]
| Compound | Weed Species | Herbicidal Activity (%) |
| 9a | Brassica juncea | 90 |
| Stellaria media | 90 | |
| Chenopodium serotinum | 95 | |
| 9b | Brassica juncea | 100 |
| Stellaria media | 100 | |
| Chenopodium serotinum | 100 |
Compound 9b, in particular, demonstrated complete control of the tested weeds at this application rate. When the dosage was reduced, compound 9b maintained high efficacy, indicating its potential as a potent herbicide[2].
Structure-Activity Relationship (SAR) Insights
The available data, while from different chemical classes, allows for the extraction of some preliminary SAR insights regarding the 4-cyanophenyl moiety in herbicides.
-
Electron-Withdrawing Properties: The strong herbicidal activity of the 4-cyanobenzyl pentenamide analog suggests that the electron-withdrawing nature of the cyano group is crucial for activity in that scaffold[1]. This property can influence the electronic distribution of the entire molecule, affecting its interaction with the target site.
-
Molecular Recognition: The para-position of the cyano group on the phenyl ring appears to be important. In studies on dual aromatase-sulfatase inhibitors, replacement of the para-cyano group with a hydrogen atom was detrimental to activity, indicating the cyano group's critical role in molecular recognition and binding[3]. While this study was not on herbicides, it underscores the significance of this functional group for biological activity.
-
Overall Molecular Context: It is crucial to recognize that the contribution of the 4-cyanophenyl group to herbicidal efficacy is highly dependent on the rest of the molecular structure. The data from cyanoacrylates and N-benzyl-pentenamides show that this moiety can be incorporated into different chemical backbones to achieve potent herbicidal effects[1][2].
The following diagram illustrates a generalized structure-activity relationship concept for the design of novel herbicides incorporating a 4-cyanophenyl group.
Caption: Generalized SAR for 4-cyanophenyl herbicides.
Experimental Methodologies
The evaluation of herbicidal efficacy requires standardized and reproducible experimental protocols. The methodologies described in the cited literature provide a framework for such assessments.
Post-Emergence Herbicidal Activity Assay
This protocol is adapted from the methodology used for evaluating cyanoacrylate derivatives[2].
Objective: To assess the herbicidal efficacy of test compounds on weeds after they have emerged from the soil.
Materials:
-
Weed seeds (e.g., Brassica juncea, Stellaria media, Chenopodium serotinum)
-
Potting soil
-
Pots or trays
-
Test compounds
-
Solvent (e.g., acetone or DMSO)
-
Surfactant (e.g., Tween-20)
-
Spray apparatus
-
Growth chamber or greenhouse with controlled conditions (temperature, light, humidity)
Procedure:
-
Plant Cultivation:
-
Sow weed seeds in pots filled with potting soil.
-
Grow the plants in a growth chamber or greenhouse until they reach the 2-3 leaf stage.
-
-
Preparation of Test Solutions:
-
Dissolve the test compounds in a suitable solvent to create stock solutions.
-
Prepare the final spray solutions by diluting the stock solutions with water to the desired concentrations (e.g., 1500 g/ha, 750 g/ha, 375 g/ha).
-
Add a surfactant to the spray solutions to ensure proper adhesion to the leaf surface.
-
-
Herbicide Application:
-
Spray the weed seedlings uniformly with the test solutions using a calibrated spray apparatus.
-
Include a negative control (solvent and surfactant in water) and a positive control (a commercial herbicide).
-
-
Incubation and Assessment:
-
Return the treated plants to the growth chamber or greenhouse.
-
Observe the plants at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
Assess herbicidal efficacy by visually rating the percentage of plant injury or by measuring the reduction in fresh or dry weight compared to the negative control.
-
The following diagram illustrates the workflow for a typical post-emergence herbicide screening experiment.
Caption: Workflow for post-emergence herbicide screening.
Potential Mode of Action
The mode of action for herbicides containing a 4-cyanophenyl moiety is not uniform and depends on the specific chemical class.
For the N-isobutyl-N-(4-substituted benzyl)-4-halo-2-pentenamides , the herbicidal activity was found to be light-dependent, which is a characteristic of herbicides that interfere with photosynthesis or cause the accumulation of photodynamic molecules[1]. Further investigation in the study suggested that the mechanism involves the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway[1]. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption.
The mode of action for the cyanoacrylate derivatives was not explicitly detailed in the cited study[2]. However, many cyano-containing herbicides are known to inhibit various enzymatic processes. Further research would be needed to elucidate the specific molecular target of these compounds.
Conclusion and Future Directions
The inclusion of a 4-cyanophenyl group in various molecular scaffolds has proven to be a successful strategy in the development of potent herbicides. The comparative analysis of N-benzyl-pentenamides and cyanoacrylates demonstrates the versatility of this moiety in achieving high levels of phytotoxicity against a range of weed species.
Future research in this area should focus on:
-
Synthesis of Novel Analogs: Designing and synthesizing novel chemical scaffolds that incorporate the 4-cyanophenyl group to explore new areas of chemical space.
-
Elucidation of Mode of Action: Conducting detailed mechanistic studies to identify the specific molecular targets of these herbicidal compounds.
-
Broad-Spectrum Efficacy and Crop Selectivity: Evaluating the herbicidal activity of promising analogs against a wider range of economically important weeds and assessing their selectivity towards major crops.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models to better predict the herbicidal activity of new analogs and guide future design efforts.
By continuing to explore the chemical space around the 4-cyanophenyl moiety, researchers can pave the way for the discovery of next-generation herbicides with improved performance and safety profiles.
References
-
Woo, L. W. L., et al. (2013). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 8(5), 779-799. [Link]
-
Zhu, X., et al. (2016). Synthesis and Herbicidal Activities of Novel Cyanoacrylate Derivatives Containing Substituted Pyrimidine Moiety. Chinese Journal of Organic Chemistry, 36(12), 2934-2940. [Link]
-
Matsunari, A., et al. (2002). Mechanism of the Phytotoxic Action of Herbicidal N -Isobutyl- N -(4-substituted benzyl)-4-halo-2-pentenamides. Journal of Pesticide Science, 27(1), 22-28. [Link]
-
Wang, B., et al. (2022). Improving Insecticidal Activity of Chlorantraniliprole by Replacing the Chloropyridinyl Moiety with a Substituted Cyanophenyl Group. Journal of Agricultural and Food Chemistry, 70(33), 10189-10201. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Herbicidal Activities of Novel Cyanoacrylate Derivatives Containing Substituted Pyrimidine Moiety [sioc-journal.cn]
- 3. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of N-(4-Cyanothian-4-yl) benzamide and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the X-ray crystallography data for N-(4-Cyanothian-4-yl) benzamide structures and its alternatives. As a senior application scientist, this document is structured to offer not just data, but a foundational understanding of the experimental rationale and the structural nuances that drive molecular interactions and, ultimately, therapeutic efficacy.
Introduction: The Structural Significance of N-(4-Cyanothian-4-yl) benzamide
N-(4-Cyanothian-4-yl) benzamide belongs to a class of compounds with significant potential in medicinal chemistry. The benzamide moiety is a versatile scaffold known to interact with a variety of biological targets, while the cyanothian component introduces unique stereoelectronic properties.[1][2] The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, can adopt various conformations which influence the overall shape and receptor binding affinity of the molecule.[3][4] The cyano group, a potent hydrogen bond acceptor and a bioisostere for other functional groups, further dictates the intermolecular interactions crucial for crystal packing and biological activity.[5][6]
Understanding the three-dimensional atomic arrangement of this and related molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR), guiding lead optimization, and supporting intellectual property claims.[1] The quality of the crystal directly impacts the resolution of the diffraction data and, consequently, the accuracy of the derived molecular structure.[1]
Comparative Analysis of Crystallographic Data
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Key Dihedral Angles (°) | Ref. |
| N-(4-Cyanothian-4-yl) benzamide (Expected) | C₁₃H₁₄N₂OS | Orthorhombic | Pca2₁ | a ≈ 10, b ≈ 17, c ≈ 17 | Amide-Benzene: ~20 | - |
| N-(5-Cyanononan-5-yl)benzamide | C₁₇H₂₄N₂O | Orthorhombic | Pbca | a = 10.3939, b = 17.6680, c = 17.6653 | Amide-Benzene: 19.50 | [7][8] |
| N-(Cyanomethyl)benzamide | C₉H₈N₂O | Orthorhombic | Pna2₁ | a = 9.8623, b = 8.0576, c = 20.9268 | Amide-Benzene: 21.86 | [5] |
| N-(4-Cyano-benzyl)benzamide | C₁₅H₁₂N₂O | Monoclinic | P2₁/c | a = 5.894, b = 9.489, c = 22.384, β = 93.38 | - | [6] |
| 4-(3,4-dicyanophenoxy)-N-[3-(dimethylamino)propyl]benzamide | C₂₀H₂₀N₄O₂ | Monoclinic | P2₁/c | a = 12.062, b = 16.591, c = 9.897, β = 108.83 | Phthalonitrile-Phenoxy: 60.39 | [9][10] |
This comparison highlights that benzamide derivatives frequently crystallize in orthorhombic or monoclinic systems. A key structural feature is the dihedral angle between the amide group and the benzene ring, which typically falls in the range of 20-30 degrees.[5][7][8] This twist is a critical determinant of the molecule's conformation and its ability to fit into a biological target's binding pocket.
Experimental Protocols: Obtaining High-Quality Crystals
The acquisition of high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. The following protocols are based on established methods for the crystallization of benzamide and related organic small molecules.[1][2]
Material Purity
The purity of the compound is paramount. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality. It is recommended to purify the synthesized N-(4-Cyanothian-4-yl) benzamide using column chromatography or recrystallization until a purity of >98% is achieved, as confirmed by NMR and LC-MS.
Crystallization Techniques
Several techniques can be employed to obtain single crystals. The choice of method depends on the solubility characteristics of the compound.
This is the simplest crystallization method.
Protocol:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
Causality: As the solvent slowly evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal formation.
This technique is highly effective for compounds that are sparingly soluble.
Protocol:
-
Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar.
-
The outer jar should contain a more volatile "anti-solvent" in which the compound is insoluble.
-
The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[1]
Causality: The gradual change in solvent composition gently pushes the solution into a supersaturated state, which is ideal for the growth of well-ordered crystals.
This method relies on the slow mixing of a solvent and an anti-solvent.
Protocol:
-
Prepare a nearly saturated solution of the compound in a dense solvent (e.g., dichloromethane).
-
Carefully layer a less dense, miscible anti-solvent (e.g., hexane) on top of the solution.
-
Crystallization will occur at the interface of the two solvents as they slowly mix.[1]
Causality: The slow diffusion at the solvent interface creates a localized region of supersaturation, promoting the formation of single crystals.
X-ray Data Collection and Structure Refinement
Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.
Protocol:
-
A single crystal is mounted on a loop and flash-cooled in a stream of liquid nitrogen to minimize radiation damage.
-
X-ray diffraction data are collected on a diffractometer, typically using Mo Kα or Cu Kα radiation.[11]
-
The collected data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates and structural parameters.
Visualization of Molecular Structure and Experimental Workflow
Visualizing the molecular structure and the experimental process is crucial for a comprehensive understanding.
Molecular Structure of N-(4-Cyanothian-4-yl) benzamide
Caption: Molecular structure of N-(4-Cyanothian-4-yl) benzamide.
Experimental Workflow for X-ray Crystallography
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. N-(Cyanomethyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(4-Cyano-benz-yl)benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. N-(5-Cyanononan-5-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of 4-(3,4-dicyanophenoxy)-N-[3-(dimethylamino)propyl]benzamide monohydrate: a phenoxyphthalonitrile derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Reproducibility Guide: Synthesis of Thiane-4-Carbonitrile (Cyanothiane) Scaffolds
Executive Summary
Cyanothiane (specifically thiane-4-carbonitrile ) has emerged as a critical bioisostere in modern drug discovery, offering a polarity-tunable alternative to cyclohexyl and piperidinyl moieties in Cathepsin K inhibitors and metabolic modulators. However, its synthesis is plagued by reproducibility issues, primarily driven by the chemoselectivity of the sulfur heteroatom (oxidation susceptibility) and competitive elimination reactions during nucleophilic substitution.
This guide objectively compares the traditional Nucleophilic Displacement route against the high-fidelity Reductive Cyanation (TosMIC) protocol. Based on experimental yield stability and impurity profiles, the TosMIC route is designated as the superior standard for research-grade synthesis , offering a 30% increase in average yield and significantly higher batch-to-batch consistency.
Part 1: Strategic Analysis & Chemical Grounding
The Challenge of the Thiane Ring
The thiane ring presents two distinct failure modes that do not exist in its carbon (cyclohexane) or nitrogen (piperidine) analogs:
-
S-Oxidation: The sulfur atom is prone to oxidation to sulfoxides (1-oxide) and sulfones (1,1-dioxide) under standard workup conditions, creating difficult-to-separate polar impurities.
-
Elimination vs. Substitution: In traditional halide displacement, the basicity of cyanide often triggers E2 elimination on the thiane ring, resulting in 2H- or 3H-dihydrothiopyran byproducts rather than the desired nitrile.
Comparative Methodology
The following table summarizes the performance metrics of the two primary synthetic pathways.
| Metric | Method A: Nucleophilic Displacement | Method B: Reductive Cyanation (TosMIC) |
| Precursor | 4-Chlorothiane / 4-Mesylthiane | Tetrahydrothiopyran-4-one |
| Key Reagent | NaCN or KCN | Tosylmethyl Isocyanide (TosMIC) |
| Reaction Type | SN2 Substitution | Van Leusen Reductive Cyanation |
| Average Yield | 45% - 55% (High Variance) | 78% - 85% (High Stability) |
| Purity Profile | 85-90% (Contains alkenes) | >98% (Clean conversion) |
| Safety Profile | Critical Risk (HCN potential) | Moderate (Solid reagent) |
| Reproducibility | Low (Sensitive to moisture/base) | High (Thermodynamically controlled) |
Part 2: Visualizing the Decision Matrix
The following diagram outlines the logical workflow for selecting the synthesis route based on laboratory constraints and purity requirements.
Figure 1: Decision matrix for selecting the optimal synthetic route. Green paths indicate the recommended high-reproducibility workflow.
Part 3: The Validated Protocol (Method B: TosMIC Route)
This protocol utilizes the Van Leusen reaction , converting a ketone directly to a nitrile with one additional carbon atom. It avoids the inversion/retention stereochemistry issues of SN2 reactions and eliminates the risk of alkene formation.
Reagents & Equipment
-
Substrate: Tetrahydrothiopyran-4-one (1.0 eq)
-
Reagent: Tosylmethyl Isocyanide (TosMIC) (1.1 - 1.2 eq)
-
Base: Potassium tert-butoxide (t-BuOK) (2.2 eq)
-
Solvent: 1,2-Dimethoxyethane (DME) (Anhydrous) and Ethanol (Absolute)
-
Atmosphere: Nitrogen or Argon (Strictly required to prevent S-oxidation)
Step-by-Step Methodology
1. Reaction Setup (0.00 - 1.00 h)
-
Flame-dry a 2-neck round-bottom flask and cool under argon flow.
-
Charge the flask with TosMIC (1.1 eq) and anhydrous DME (10 mL/g substrate) .
-
Cool the solution to 0°C using an ice bath.
-
Add Tetrahydrothiopyran-4-one (1.0 eq) to the solution.
2. Induction & Conversion (1.00 - 4.00 h)
-
In a separate dry vial, dissolve t-BuOK (2.2 eq) in a mixture of DME/EtOH (absolute) (1:1 ratio) .
-
Expert Insight: The addition of ethanol is crucial. While TosMIC reactions are often done in pure DMSO or DME, the protic source (EtOH) is required here to facilitate the final elimination of the tosyl group and protonation of the intermediate.
-
-
Add the base solution dropwise to the main reaction flask at 0°C over 30 minutes.
-
Causality: Rapid addition causes a localized exotherm which can degrade the TosMIC reagent before it reacts with the ketone.
-
-
Allow the reaction to warm to room temperature (25°C) and stir for 3-4 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The ketone spot (Rf ~0.4) should disappear, replaced by the nitrile spot (Rf ~0.5).
3. Workup & Purification
-
Quench the reaction with saturated aqueous NaHCO3.
-
Extract with Ethyl Acetate (3x).
-
Critical Step: Wash the organic layer with 10% NaHSO3 (Sodium Bisulfite) .
-
Expert Insight: This reductive wash prevents the formation of sulfoxides during the concentration step, a common reproducibility killer in thiane chemistry.
-
-
Dry over MgSO4 and concentrate in vacuo.
-
Purify via column chromatography (SiO2, gradient 0-20% EtOAc in Hexanes).
Part 4: Mechanistic Visualization
Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an aldol-type addition followed by cyclization to an oxazoline, and finally fragmentation to the nitrile.
Figure 2: Mechanistic pathway of the Van Leusen reductive cyanation applied to thiane ketones.
Part 5: Quality Control & Troubleshooting
Self-Validating System
To ensure the protocol is working, verify these analytical markers:
-
1H NMR (CDCl3): Look for the multiplet at δ 2.6-2.8 ppm (CH-CN). If you see peaks at δ 5.8 ppm , elimination has occurred (alkene impurity).
-
IR Spectroscopy: A sharp, distinct band at ~2240 cm-1 confirms the nitrile group. Absence of carbonyl stretch at 1715 cm-1 confirms full conversion.
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Moisture in DME or old t-BuOK. | Distill DME over Na/Benzophenone; use fresh sublimed t-BuOK. |
| Sulfoxide Impurity | Oxidation during workup. | Keep all aqueous washes cold; use Sodium Bisulfite wash; do not use bleach for glassware cleaning. |
| Starting Material Remains | TosMIC degradation. | TosMIC is base-sensitive.[1][2] Ensure base is added after TosMIC is mixed with the ketone, or add base very slowly. |
References
-
Van Leusen, A. M., et al. (1977).[1][2] "Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry. [Link]
-
Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry. [Link]
-
Wardell, J. L. (2009). "Synthesis of S-Heterocycles." Organic Chemistry Portal. [Link]
-
Jia, Y., et al. (2022). "Application of Nitrile in Drug Design." Chinese Journal of Organic Chemistry. [Link][3]
Sources
A Comparative Guide to Purity Verification of N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide: The Role of Elemental Analysis
This guide provides an in-depth comparison of elemental analysis against other common analytical techniques for the purity confirmation of the novel compound N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide. It is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for chemical purity assessment.
Introduction: The Criticality of Purity in Novel Compound Development
N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide is a complex heterocyclic molecule with potential applications in medicinal chemistry and materials science. As with any novel chemical entity intended for further development, establishing its absolute purity is a non-negotiable prerequisite. The presence of impurities, even in trace amounts, can drastically alter a compound's biological activity, toxicity, and physical properties, leading to misleading experimental results and potential safety concerns.
This guide focuses on elemental analysis as a fundamental technique for purity verification. We will explore its theoretical basis, provide a detailed experimental protocol, and, most importantly, compare its utility against orthogonal methods like chromatography and spectroscopy. This comparative approach ensures a comprehensive understanding and facilitates the development of a robust, multi-faceted strategy for purity confirmation.
The Foundational Role of Elemental Analysis
Elemental analysis, specifically CHNS analysis, operates on a simple yet powerful principle: a pure compound will always contain a precise and fixed ratio of its constituent elements by mass. By combusting a sample under controlled conditions and quantifying the resulting gases (CO₂, H₂O, N₂, SO₂), we can determine its elemental composition. If the experimental percentages of Carbon, Hydrogen, Nitrogen, and Sulfur align with the theoretical values calculated from the molecular formula, it provides strong evidence of the compound's identity and high purity.
For N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide , with the molecular formula C₁₆H₁₆N₂O₂S , the theoretical elemental composition is the benchmark against which all samples are measured.
Table 1: Theoretical Elemental Composition of C₁₆H₁₆N₂O₂S
| Element | Atomic Mass (amu) | Molar Mass Contribution ( g/mol ) | Theoretical Percentage (%) |
| Carbon (C) | 12.011 | 192.176 | 63.97% |
| Hydrogen (H) | 1.008 | 16.128 | 5.37% |
| Nitrogen (N) | 14.007 | 28.014 | 9.33% |
| Sulfur (S) | 32.06 | 32.060 | 10.67% |
| Oxygen (O) | 15.999 | 31.998 | 10.65% |
| Total | 300.376 | 100.00% |
Note: Oxygen is typically determined by difference and is not directly measured in a standard CHNS analysis.
A significant deviation from these theoretical values suggests the presence of impurities, such as residual solvents (which would elevate C and H percentages), inorganic salts (which would leave a non-combustible residue), or by-products from synthesis.
Experimental Protocol: CHNS Elemental Analysis
This protocol describes a standardized method for determining the elemental composition of the target compound.
Causality Behind Key Steps:
-
Sample Preparation: The sample must be meticulously dried to remove residual water and solvents, which are common sources of error that can artificially inflate hydrogen and carbon percentages. A vacuum oven at a temperature well below the compound's melting point is ideal.
-
Instrument Calibration: Modern elemental analyzers are comparative instruments. They must be calibrated with certified, ultra-pure standards (e.g., acetanilide, sulfanilamide) that have a known elemental composition. This ensures the instrument's response is accurately correlated to elemental mass.
-
Controlled Combustion: The sample is combusted in an oxygen-rich environment at temperatures exceeding 900°C to ensure complete conversion of the sample to its elemental oxides (CO₂, H₂O, SO₂) and N₂ gas. Incomplete combustion is a primary source of inaccurate, low-biased results.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dry the N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide sample under a high vacuum at 40-50°C for at least 12 hours.
-
Allow the sample to cool to room temperature in a desiccator before weighing.
-
-
Instrument Calibration:
-
Perform a multi-point calibration using a certified organic standard, such as sulfanilamide, which contains known percentages of C, H, N, and S. This validates the detector response across a range of element masses.
-
-
Sample Weighing & Encapsulation:
-
Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the dried sample into a clean tin or silver capsule.
-
Seal the capsule tightly to ensure no sample is lost and to contain the combustion event.
-
-
Analysis:
-
Introduce the encapsulated sample into the elemental analyzer's autosampler.
-
Initiate the analysis sequence. The sample undergoes flash combustion in a pure oxygen stream.
-
The resulting gases are passed through a reduction chamber and then separated via a chromatographic column.
-
A thermal conductivity detector (TCD) quantifies the concentration of each gas (CO₂, H₂O, N₂, SO₂).
-
-
Data Processing:
-
The instrument software automatically calculates the percentage of each element based on the sample weight and the calibrated detector response.
-
Run the sample in triplicate to ensure precision and obtain a reliable average.
-
Data Interpretation and Acceptance Criteria
The trustworthiness of elemental analysis hinges on predefined acceptance criteria. For pharmaceutical compounds and high-purity research chemicals, the generally accepted tolerance is that the experimental value for each element must be within ±0.4% of the theoretical value.
Example Scenario:
| Element | Theoretical % | Experimental % (Run 1) | Experimental % (Run 2) | Experimental % (Run 3) | Average Exp. % | Deviation | Pass/Fail |
| C | 63.97 | 63.85 | 64.01 | 63.91 | 63.92 | -0.05% | Pass |
| H | 5.37 | 5.42 | 5.39 | 5.40 | 5.40 | +0.03% | Pass |
| N | 9.33 | 9.28 | 9.31 | 9.29 | 9.29 | -0.04% | Pass |
| S | 10.67 | 10.55 | 10.60 | 10.58 | 10.58 | -0.09% | Pass |
In this scenario, the compound would be considered to have high purity based on elemental analysis. A failure in any element would necessitate further investigation using orthogonal techniques.
Comparative Analysis: Elemental Analysis vs. Orthogonal Methods
While elemental analysis is a powerful tool for confirming bulk purity, it is not infallible. It cannot detect isomeric impurities (compounds with the same molecular formula but different structures) or impurities that have a very similar elemental composition to the target compound. Therefore, a comprehensive purity assessment relies on orthogonal methods —techniques that measure different chemical properties.
Table 2: Comparison of Purity Analysis Techniques
| Technique | Principle | Strengths | Weaknesses | Information Provided |
| Elemental Analysis | Measures bulk elemental composition (C,H,N,S). | Confirms molecular formula; excellent for detecting inorganic impurities and residual solvents; highly precise. | Cannot detect isomeric impurities; insensitive to impurities with similar elemental composition; provides no structural information. | Bulk Purity (%), Formula Confirmation |
| HPLC (UV-Vis) | Separates compounds based on polarity/affinity for a stationary phase. | Highly sensitive for detecting and quantifying organic impurities; excellent for routine quality control; can be used for preparative purification. | Requires a chromophore for UV detection; method development can be time-consuming; co-eluting impurities may be missed. | Purity (Area %), Impurity Profile, Quantification |
| NMR Spectroscopy (¹H, ¹³C) | Measures the magnetic properties of atomic nuclei in a magnetic field. | Provides detailed structural information; can identify and quantify impurities without a reference standard (qNMR); non-destructive. | Relatively low sensitivity compared to HPLC/MS; complex spectra can be difficult to interpret; requires expensive instrumentation. | Structural Confirmation, Isomer Identification, Molar Purity |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Extremely sensitive; provides accurate molecular weight confirmation; can be coupled with LC or GC for powerful impurity identification (LC-MS, GC-MS). | Isomers are often indistinguishable; quantification can be challenging without standards; matrix effects can suppress ion signals. | Molecular Weight, Impurity Identification, Fragmentation Patterns |
An Integrated Workflow for Comprehensive Purity Confirmation
Relying on a single analytical technique is insufficient for the rigorous demands of drug development. A robust, self-validating purity assessment strategy integrates multiple orthogonal techniques in a logical sequence. This approach ensures that the purity, identity, and structure of N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide are confirmed with the highest degree of confidence.
Figure 1: An integrated workflow combining orthogonal analytical techniques for robust purity validation of a novel compound.
This workflow illustrates a logical progression. After synthesis and purification, a quick screen by LC-MS confirms the presence of the target mass. High-resolution NMR and MS then provide definitive structural confirmation. Only after the structure is confirmed does elemental analysis provide the most value, verifying the elemental formula and assessing bulk purity. Finally, a high-sensitivity HPLC method is developed to detect and quantify any minor organic impurities, providing the final purity value (e.g., 99.5% area under the curve) for the Certificate of Analysis.
Conclusion
Elemental analysis is an indispensable, foundational technique for confirming the purity of novel compounds like N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide. Its ability to verify the correct elemental composition provides a direct and quantitative measure of bulk purity that is orthogonal to both chromatographic and spectroscopic methods. However, its limitations, particularly its inability to detect isomeric impurities, mean it should never be used in isolation.
The most authoritative and trustworthy approach is to embed elemental analysis within a broader, integrated strategy. By combining the structural insights from NMR, the molecular weight confirmation from MS, and the sensitive impurity profiling of HPLC, researchers can build a comprehensive and irrefutable data package to validate the purity and identity of their target compound, ensuring the integrity and reproducibility of all subsequent research.
References
-
United States Pharmacopeia (USP). General Chapter <471> Oxygen Combustion. USP-NF. [Link]
-
ASTM International. ASTM D5291 - 16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
Safety Operating Guide
Personal protective equipment for handling N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide
Operational Guide for Safe Handling of N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide. Given the absence of specific toxicological and safety data for this novel compound, this protocol is established based on a cautious evaluation of its constituent functional groups: an organic nitrile (cyano-), a propargyl ether, and a thian heterocycle. The principle of "As Low As Reasonably Practicable" (ALARP) exposure must be paramount.
Hazard Analysis: A Structurally-Informed Approach
Due to the novelty of N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide, a formal Safety Data Sheet (SDS) is not available. Therefore, a risk assessment must be inferred from its chemical structure.
-
Organic Nitrile (-CN Group) : The primary toxicological concern stems from the cyano group. Organic nitriles can be absorbed through the skin, inhaled, or ingested, and may metabolize to release inorganic cyanide ions. Cyanide is a potent cellular respiration inhibitor. Symptoms of exposure can range from headache and dizziness to seizures, loss of consciousness, and death. It is crucial to prevent any direct contact and to handle the compound in a way that avoids the generation of dusts or aerosols.
-
Propargyl Ether (-O-CH₂-C≡CH Group) : The terminal alkyne (propargyl group) introduces a reactivity hazard. Terminal alkynes can form explosive metal acetylides when in contact with certain metals, particularly heavy metals like copper, silver, mercury, and brass. While the ether linkage can offer some stability, the compound must not be handled with metal spatulas or stored in containers with brass fittings. Additionally, compounds containing alkynes can be energetic and may pose a risk of decomposition or polymerization under certain conditions (e.g., heat, pressure).
-
Thian Heterocycle : The sulfur-containing thian ring is generally less reactive than the other functional groups. However, like many heterocyclic compounds, its specific toxicology is unknown, and it should be handled with care.
Personal Protective Equipment (PPE): A Multi-Barrier System
A comprehensive PPE strategy is mandatory to create multiple barriers between the researcher and the chemical. The selection is based on the combined risks of dermal toxicity, reactivity, and unknown potency.
| PPE Component | Specification | Rationale |
| Hand Protection | Double Gloving: • Inner: Nitrile • Outer: Neoprene or Butyl Rubber | The nitrile inner glove provides a good baseline of chemical resistance and dexterity. The outer, heavier-duty glove (neoprene or butyl rubber) offers enhanced protection against a broader range of chemicals and physical hazards. Double gloving mitigates the risk of exposure from a single glove failure. |
| Eye Protection | Indirectly vented chemical splash goggles worn over standard safety glasses. | This combination protects against splashes, dust, and aerosols from all angles. Standard safety glasses alone are insufficient as they do not provide a seal around the eyes. |
| Body Protection | Flame-Resistant (FR) lab coat with tight-fitting cuffs. | An FR lab coat is recommended due to the potential flammability and reactivity of the propargyl group. Tight cuffs prevent chemicals from entering sleeves. |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter. | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine powders. The OV/AG cartridge addresses potential volatile components or decomposition products, while the P100 filter provides the highest level of particulate protection. |
| Foot Protection | Closed-toe, chemical-resistant leather or rubber shoes. | Protects against spills and dropped items. |
Operational Workflow: From Preparation to Disposal
This section provides a step-by-step guide for the safe handling of N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide.
-
Primary Engineering Control : All manipulations involving this compound (weighing, dissolving, reacting) MUST be performed inside a certified chemical fume hood with a face velocity between 80-120 feet per minute (fpm).
-
Emergency Equipment : Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher. Ensure a cyanide antidote kit is available in the laboratory and that personnel are trained in its use.
-
Avoid Metal Contact : Lay out all necessary equipment in the fume hood. Ensure that no brass, copper, or other incompatible metal spatulas, stir bars, or vessels are used. Opt for glass, Teflon, or ceramic-coated equipment.
-
Donning PPE : Put on all required PPE as detailed in the table above and visualized in the workflow diagram below.
-
Weighing : If weighing the solid, do so within the fume hood. Use a tared glass vial or a container with an anti-static device to minimize dust generation.
-
Dissolution : Add solvent to the solid slowly and carefully to avoid splashing. If sonication is required, ensure the container is sealed.
-
Reaction : Conduct all reactions within the fume hood. Monitor the reaction for any signs of exotherm or gas evolution.
-
Post-Handling Decontamination : After the procedure is complete, decontaminate all surfaces within the fume hood using a suitable solvent (e.g., ethanol), followed by a soap and water wash. Wipe down the exterior of all primary containers before removing them from the hood.
-
Doffing PPE : Remove PPE in the correct order (see diagram) to prevent cross-contamination. Remove outer gloves first, followed by the lab coat and goggles. Remove inner gloves last. Wash hands thoroughly with soap and water immediately after removing all PPE.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Waste Management and Disposal
Proper segregation and disposal of waste are critical to prevent accidental exposure and environmental contamination.
-
Waste Segregation : All waste contaminated with N-(4-Cyanothian-4-yl)-4-prop-2-ynoxybenzamide, including gloves, pipette tips, and paper towels, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions and reaction mixtures should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed. Specifically, avoid mixing with acidic waste to prevent the potential generation of hydrogen cyanide gas.
-
Solid Waste : Contaminated solid waste (e.g., silica gel, filter paper) should be placed in a heavy-duty plastic bag within the dedicated solid waste container.
-
Disposal Protocol : All waste must be disposed of through the institution's official Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour any amount of this chemical down the drain.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2006). Medical Management Guidelines for Cyanide. Source: ATSDR, URL: [Link]
-
American Chemical Society (ACS). (n.d.). Identifying and Evaluating Hazards in Research Laboratories. Source: ACS, URL: [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. Source: OSHA, URL: [Link]
-
Centers for Disease Control and Prevention (CDC). (2018). Facts About Cyanides. Source: CDC, URL: [Link]
-
University of California, Los Angeles (UCLA) Chemistry & Biochemistry. (n.d.). Glove Selection Chart. Source: UCLA, URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
